Technical Whitepaper: Chemical Structure, Physical Properties, and Synthetic Methodologies of 2-Chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine
Executive Summary As drug discovery pivots toward highly functionalized, low-molecular-weight heterocycles, the bidentate scaffold 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine (CDMPP) has emerged as a critical build...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As drug discovery pivots toward highly functionalized, low-molecular-weight heterocycles, the bidentate scaffold 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine (CDMPP) has emerged as a critical building block. Combining the electron-deficient pyrazine core with the electron-rich, sterically demanding 3,5-dimethylpyrazole ring, this molecule presents a unique "push-pull" electronic system. This whitepaper provides a rigorous technical breakdown of CDMPP, detailing its structural chemistry, self-validating synthetic protocols, and its utility as a pharmacophore in medicinal chemistry.
Structural Chemistry & Electronic Profiling
The architecture of CDMPP is defined by a pyrazine ring substituted at the 2- and 3-positions. The pyrazole ring acts as a versatile N-heterocycle that modulates the basicity and lipophilicity of the overall scaffold, a property highly sought after in fused systems and drug design[1].
Crucially, the spatial relationship between the two rings dictates the molecule's behavior in biological systems. Crystallographic studies of the structurally analogous 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine demonstrate that the dihedral angle between the pyrazole and the six-membered heterocycle is remarkably small (approximately 6.25°)[2]. This near-planar conformation is highly favorable for π–π stacking interactions, both in the solid state and within the hydrophobic pockets of target proteins[2].
Quantitative Physical Properties
To establish a reliable predictive baseline for the 2,3-substituted scaffold, the following quantitative data is extrapolated from the highly characterized 2,6-regioisomer[3].
The synthesis of CDMPP relies on a Nucleophilic Aromatic Substitution (SNAr) pathway. As a Senior Application Scientist, it is critical to understand the causality behind the reaction conditions rather than just the procedural steps.
Causality & Reaction Design
The symmetry of the starting material, 2,3-dichloropyrazine, eliminates initial regioselectivity concerns. However, once the first equivalent of 3,5-dimethyl-1H-pyrazole attacks, the newly installed pyrazole ring introduces significant steric hindrance via its 3-methyl group. Furthermore, the pyrazole moiety donates electron density into the pyrazine core through resonance, deactivating the adjacent C-Cl bond toward further nucleophilic attack. This synergistic steric and electronic deactivation is the causal factor that prevents over-substitution, ensuring high yields of the mono-substituted product.
Step 1: Nucleophile Activation. In a flame-dried round-bottom flask under an N₂ atmosphere, suspend anhydrous K₂CO₃ (2.0 eq) in anhydrous DMF. Add 3,5-dimethyl-1H-pyrazole (1.05 eq).
Causality: K₂CO₃ is a mild, insoluble base that slowly deprotonates the pyrazole (pKa ~14) to generate the highly nucleophilic pyrazolide anion. DMF, a polar aprotic solvent, leaves the anion unencumbered by hydrogen bonding, maximizing its reactivity.
Step 2: Electrophilic Addition. Cool the mixture to 0°C and dropwise add 2,3-dichloropyrazine (1.0 eq). Gradually warm the reaction to 80°C.
Causality: The initial 0°C addition prevents exothermic degradation. Heating to 80°C provides the activation energy required to form the Meisenheimer complex at the electron-deficient pyrazine ring.
Step 3: In-Process Validation. Monitor the reaction via LC-MS rather than relying solely on TLC.
Validation: The starting material and product may exhibit similar Rf values in non-polar solvents. The appearance of a dominant peak at m/z 209.05 [M+H]+ definitively confirms the formation of the Meisenheimer complex and subsequent chloride expulsion.
Step 4: Quench and Extraction. Cool to room temperature, pour into ice water, and extract with EtOAc (3x). Wash the combined organic layers with a 5% aqueous LiCl solution.
Causality: The LiCl wash is highly effective at partitioning DMF into the aqueous phase, preventing solvent contamination that could ruin downstream crystallization.
Step 5: Purification. Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).
Synthetic workflow and SNAr mechanism for 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine.
Biological Applications & Pharmacophore Potential
In medicinal chemistry, pyrazoles are ubiquitous due to their ability to act as versatile hydrogen bond acceptors and donors, making them privileged scaffolds in the design of biologically active compounds[1].
In the CDMPP scaffold, the N1 of the pyrazole is covalently bound to the pyrazine, leaving the N2 atom available as a potent hydrogen bond acceptor. When combined with the adjacent pyrazine nitrogens, this bidentate system mimics the hydrogen-bonding profile of adenine. Consequently, CDMPP is an exceptional "hinge-binding" motif for competitive kinase inhibitors. The remaining chlorine atom at the 2-position serves as a synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) to extend the molecule into the kinase's allosteric or solvent-exposed pockets.
Mechanism of action for CDMPP-derived kinase inhibitors blocking downstream signaling.
References
PubChem Compound Summary for CID 43260433, 2-chloro-6-(3,5-dimethyl-1h-pyrazol-1-yl)pyrazine | PubChem |[Link]
3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine | PMC (National Institutes of Health) |[Link]
Recent Advances in Synthesis and Properties of Pyrazoles | MDPI |[Link]
Physicochemical Profiling and High-Resolution Mass Spectrometry of 2-Chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine: A Technical Guide
Executive Summary In modern drug discovery, the transition from hit-to-lead optimization relies heavily on the precise characterization of synthetic building blocks. 2-Chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine ( C9...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery, the transition from hit-to-lead optimization relies heavily on the precise characterization of synthetic building blocks. 2-Chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine (
C9H9ClN4
) is a highly privileged heterocyclic scaffold. The pyrazine core provides critical hydrogen-bond acceptors for kinase hinge-binding, the pyrazole moiety modulates lipophilicity, and the chlorine atom serves as a versatile handle for downstream functionalization[1][2].
As a Senior Application Scientist, I have designed this technical guide to bridge the gap between theoretical physicochemical parameters and applied analytical workflows. This whitepaper details the causality behind exact mass determination, provides a self-validating High-Resolution Mass Spectrometry (HRMS) protocol, and outlines how these metrics drive structural elucidation in pharmaceutical development.
Chemical Ontology: Molecular Weight vs. Exact Mass
In pharmaceutical analysis, distinguishing between molecular weight and exact mass is not merely a semantic exercise; it is a fundamental requirement for structural validation[3].
Molecular Weight (208.65 g/mol ): This is the abundance-weighted average mass of all naturally occurring isotopes of the elements in the compound. It is utilized primarily for macroscopic applications, such as calculating molarity for biological assays or synthetic stoichiometry.
Exact Mass (208.0516 Da): This is the calculated mass of the molecule containing only the most abundant stable isotopes (e.g.,
12C
,
1H
,
14N
,
35Cl
). In HRMS, exact mass is the critical metric. Because mass spectrometers measure individual ions rather than bulk populations, the exact mass allows us to differentiate our target from isobaric interferences (molecules with the same nominal mass but different elemental compositions)[4].
Quantitative Data Presentation
The following tables summarize the critical mass parameters and the unique isotopic signature imparted by the chlorine atom.
Table 1: Fundamental Chemical Parameters
Parameter
Value
Analytical Significance
Chemical Formula
C9H9ClN4
Defines the elemental composition.
Average Molecular Weight
208.65 g/mol
Used for volumetric solution preparation.
Monoisotopic Exact Mass (M)
208.0516 Da
The theoretical target for MS calibration.
Theoretical
[M+H]+
m/z
209.0589 Da
The primary ion observed in positive ESI.
Mass Defect
+0.0516 Da
Aids in filtering out background matrix noise.
Table 2: Isotopic Distribution Profile (Chlorine Signature)
Isotopologue
m/z
[M+H]+
Relative Abundance
Diagnostic Utility
M (Monoisotopic,
35Cl
)
209.0589
100%
Primary quantification and identification peak.
M+1 (
13C
contribution)
210.0622
~10.5%
Confirms the carbon count (9 carbon atoms).
M+2 (
37Cl
isotope)
211.0559
~32.0%
The ~3:1 ratio definitively confirms the presence of a single chlorine atom.
High-Resolution Mass Spectrometry (HRMS) Workflow
To confidently identify 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine in complex biological matrices or synthetic mixtures, a robust LC-QTOF-MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) workflow is required.
The following protocol is designed as a self-validating system : it incorporates internal calibration (lock mass) to ensure that the mass accuracy deviation remains strictly below 2 ppm, thereby guaranteeing trustworthy data[5].
Step-by-Step Experimental Protocol
Step 1: Sample Preparation & Matrix Mitigation
Action: Dissolve the compound in HPLC-grade Methanol to a stock concentration of 1 mg/mL, then dilute to 100 ng/mL in 50:50 Water:Acetonitrile.
Causality: High concentrations cause detector saturation and space-charge effects in the orbital trap or TOF tube, which skews mass accuracy. Dilution ensures the ion population remains within the linear dynamic range of the detector.
Step 2: Chromatographic Separation (UHPLC)
Action: Inject 2
μ
L onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7
μ
m particle size). Use a mobile phase of Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid. Run a gradient from 5% B to 95% B over 5 minutes.
Causality: The C18 stationary phase retains the lipophilic pyrazole/pyrazine core. The addition of 0.1% Formic Acid lowers the pH, ensuring complete protonation of the basic pyrazine nitrogens prior to entering the ion source.
Step 3: Electrospray Ionization (ESI+)
Action: Operate the ESI source in positive mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.
Causality: The pre-protonated molecules from the acidic mobile phase are efficiently desolvated. The high temperature rapidly evaporates the droplets, releasing the
[M+H]+
ions (m/z 209.0589) into the gas phase without inducing thermal degradation.
Step 4: Mass Analysis & Internal Calibration
Action: Infuse a lock-mass solution (e.g., Leucine Enkephalin,
[M+H]+
exact mass 556.2771) simultaneously via a secondary sprayer.
Causality: Environmental fluctuations (temperature, electronics) cause slight drifts in the TOF flight times. The continuous measurement of a known lock mass allows the software to correct the mass axis in real-time, ensuring the < 2 ppm mass accuracy required to validate the
C9H9ClN4
formula.
Workflow Visualization
Caption: High-Resolution Mass Spectrometry (HRMS) workflow for exact mass determination.
Mechanistic Insights: Scaffold Functionalization
The exact mass profile is not just an analytical endpoint; it is a monitoring tool for downstream drug development. The chlorine atom at the 2-position of the pyrazine ring is highly activated by the adjacent electronegative nitrogen atoms. This makes 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine an ideal electrophile for divergent synthetic pathways[2][6].
When synthesizing novel kinase or NAAA inhibitors, researchers track the shift in exact mass to confirm successful functionalization:
Nucleophilic Aromatic Substitution (SNAr): Displacement of the chlorine with an amine results in a predictable mass shift (loss of
35Cl
, addition of the amine moiety), completely altering the isotopic distribution (loss of the M+2 32% peak).
Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed coupling with boronic acids replaces the chlorine with an aryl or alkyl group, extending the
π
-system for deeper binding pocket engagement.
Caption: Divergent synthetic functionalization pathways of the chloropyrazine scaffold.
Conclusion
The rigorous determination of the exact mass (208.0516 Da) and the corresponding
[M+H]+
ion (209.0589 Da) for 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine is foundational to its use in medicinal chemistry. By employing lock-mass calibrated HRMS workflows and understanding the causality behind ionization and isotopic distribution, researchers can eliminate false positives, monitor complex biotransformations, and confidently advance this privileged scaffold through the drug discovery pipeline.
References
Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration
Source: National Institutes of Health (NIH) / PubMed Central
URL:[Link]
Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information
Source: National Institutes of Health (NIH) / PubMed Central
URL:[Link]
Exact Mass Measurement - A Powerful Tool in Identification and Confirmation
Source: Waters Corporation Library
URL:[Link]
High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies
Source: Chromatography Online
URL:[Link]
In Vitro Mechanism of Action Profiling: A Methodological Framework Using 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine as a Model Scaffold
Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The bis-heteroaryl pharmacophore, specifically the pyrazolyl-pyrazine scaffold, rep...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Assay Biologists, and Drug Development Professionals
Document Type: Technical Whitepaper
Executive Summary
The bis-heteroaryl pharmacophore, specifically the pyrazolyl-pyrazine scaffold, represents a privileged structural class in modern medicinal chemistry. Compounds such as 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine are frequently deployed as competitive, ATP-binding serine/threonine kinase inhibitors[1][2]. However, defining the in vitro mechanism of action (MoA) for such targeted agents requires moving beyond simple biochemical
IC50
values.
This whitepaper outlines a highly rigorous, self-validating in vitro assay cascade designed to definitively establish the MoA of 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine. By integrating biochemical activity assays, label-free biophysical kinetic profiling, and cellular target engagement, we establish a causal chain of evidence that bridges theoretical binding with physiological efficacy.
The Causality of Experimental Design (E-E-A-T)
A robust MoA validation must be a self-validating system where each assay addresses the blind spots of the preceding one. We do not select assays arbitrarily; they are chosen based on the fundamental physics and biology of drug-target interactions:
Why TR-FRET? (Biochemical Activity): Traditional colorimetric assays are highly susceptible to compound auto-fluorescence and aggregation artifacts. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay before measurement, eliminating background noise and providing a highly accurate
IC50
.
Why SPR? (Binding Kinetics): An
IC50
is an equilibrium metric that fails to capture the dynamic nature of binding[3]. Surface Plasmon Resonance (SPR) is deployed because clinical efficacy is often driven by residence time (
τ=1/koff
) rather than pure affinity (
KD
)[4]. SPR provides orthogonal, label-free confirmation that the compound physically binds the target.
Why CETSA? (Cellular Target Engagement): A compound may exhibit sub-nanomolar affinity in a cell-free SPR system but fail in vivo due to poor membrane permeability or an inability to compete with millimolar intracellular ATP concentrations. The Cellular Thermal Shift Assay (CETSA) proves that the drug penetrates the cell and physically stabilizes the target in a live, physiological environment[5].
Mechanistic Pathway & Workflow Visualizations
To conceptualize the MoA, we must first map how 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine interrupts the kinase signaling cascade, followed by the logical workflow required to validate this interruption.
Fig 1: Intracellular signaling blockade mediated by the pyrazolyl-pyrazine inhibitor.
Fig 2: The self-validating in vitro assay cascade for MoA confirmation.
Quantitative Data Presentation
The following table summarizes the expected pharmacological profile of 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine against a primary kinase target (e.g., Pim-1) versus an off-target control (e.g., CDK2), demonstrating the high selectivity of the bis-heteroaryl scaffold.
Causality: We utilize a europium-labeled anti-phospho antibody to detect substrate phosphorylation. The long emission half-life of europium allows us to delay data acquisition by 50-100 µs, effectively bypassing the auto-fluorescence of the pyrazine ring.
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
Compound Titration: Dispense 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well pro-plate using an acoustic liquid handler (e.g., Echo 550) to avoid plastic adherence issues.
Kinase Reaction: Add 5 µL of the target kinase (e.g., 1 nM final) and pre-incubate for 15 minutes to allow the compound to access the ATP-binding pocket. Initiate the reaction by adding 5 µL of ATP (at the
Km
value of the kinase) and the specific peptide substrate.
Detection: After 60 minutes, terminate the reaction with 10 µL of TR-FRET detection buffer containing EDTA (to chelate
Mg2+
) and the Europium-labeled antibody. Read the plate on a microplate reader (Ex: 340 nm, Em: 615 nm / 665 nm).
Causality: To ensure that the
IC50
is driven by direct, 1:1 stoichiometric binding rather than non-specific aggregation, we immobilize the kinase and flow the compound over it. This allows us to calculate the exact dissociation rate (
koff
), adhering to the rigorous equilibrium standards outlined by.
Sensor Chip Functionalization: Utilize a CM5 sensor chip. Activate the dextran matrix with a 1:1 mixture of NHS/EDC. Inject the target kinase (diluted in 10 mM Sodium Acetate, pH 5.0) to achieve an immobilization level of ~2000 Response Units (RU) to minimize mass transport limitations[4]. Block remaining active sites with 1 M Ethanolamine.
Analyte Injection: Flow 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine (analyte) over the chip at a high flow rate (50 µL/min) to reduce rebinding artifacts. Use a multi-cycle kinetic approach with concentrations ranging from 0.1x to 10x the estimated
KD
.
Dissociation Phase: Allow buffer to flow over the chip for 15 minutes to accurately capture the slow off-rate (
koff
) characteristic of highly potent inhibitors.
Data Fitting: Double-reference the sensograms (subtracting the reference channel and blank buffer injections) and fit the data to a 1:1 Langmuir binding model to extract
kon
,
koff
, and
KD
.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Causality: Biochemical assays strip away the cellular context. CETSA relies on the biophysical principle that ligand binding thermodynamically stabilizes the target protein against heat-induced unfolding[5]. This proves the drug successfully crosses the lipid bilayer and outcompetes intracellular ATP.
Cell Treatment: Seed relevant cancer cell lines (e.g., K562 or HeLa) in 6-well plates. Treat cells with 1 µM of 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine or DMSO vehicle for 2 hours at 37°C.
Thermal Challenge: Harvest the cells, wash with PBS, and divide them into 8 equal aliquots in PCR tubes. Subject each aliquot to a distinct temperature gradient (e.g., 40°C to 64°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
Lysis & Soluble Fraction Isolation: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.
Detection: Carefully extract the supernatant (containing the stabilized, soluble target kinase). Resolve the fractions via SDS-PAGE and quantify the remaining soluble target via Western Blotting. Plot the band intensities against temperature to determine the aggregation temperature shift (
ΔTagg
).
References
Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science, 341(6141), 84-87. Available at:[Link]
Jarmoskaite, I., AlSadhan, I., Vaidyanathan, P. P., & Herschlag, D. (2020). "How to measure and evaluate binding affinities." eLife, 9, e57264. Available at:[Link]
Nguyen, H. H., Park, J., Kang, S., & Kim, M. (2015). "Surface Plasmon Resonance: A Versatile Technique for Biosensor Applications." Sensors, 15(5), 10481-10510. Available at:[Link]
Carreño, A., et al. (2021). "Synthesis, structure, antibacterial studies and DFT calculations of arene ruthenium, CpRh, CpIr and tricarbonylrhenium metal complexes containing 2-chloro-3-(3-(2-pyridyl)pyrazolyl)quinoxaline ligand." ResearchGate. Available at:[Link] (Representative literature on pyrazolyl-pyrazine/quinoxaline scaffolds as kinase inhibitors).
Louie, M. W., et al. (2019). "Electronic and Photophysical Properties of ReI(CO)3Br Complexes Modulated by Pyrazolyl–Pyridazine Ligands." ACS Omega, 4(3), 4530-4542. Available at:[Link]
Preliminary Toxicity Screening of 2-Chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine: An In-Depth Technical Guide
Abstract The early identification of potential toxic liabilities is a cornerstone of modern drug discovery and chemical safety assessment. This guide provides a comprehensive framework for the preliminary toxicity screen...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The early identification of potential toxic liabilities is a cornerstone of modern drug discovery and chemical safety assessment. This guide provides a comprehensive framework for the preliminary toxicity screening of the novel heterocyclic compound, 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine. As a new chemical entity (NCE), this compound's toxicological profile is uncharacterized. Therefore, this document outlines a tiered, multi-faceted approach, commencing with in silico predictive modeling, followed by a suite of robust in vitro assays designed to assess general cytotoxicity, genotoxicity, hepatotoxicity, and cardiotoxicity. The methodologies detailed herein are grounded in established regulatory principles and are designed to generate critical, early-stage safety data, enabling informed decision-making in the progression of this compound. This guide is intended for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the scientific rationale behind the experimental design and data interpretation, ensuring a self-validating system of preliminary toxicological evaluation.
Introduction: The Imperative for Early-Stage Toxicity Assessment
2-Chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine is a novel heterocyclic compound featuring a pyrazine ring linked to a dimethyl-pyrazole moiety. Both pyrazine and pyrazole scaffolds are prevalent in medicinal chemistry, known to exhibit a wide range of biological activities.[1][2] However, these structural motifs can also be associated with specific toxicities. The pyrazine ring, for instance, can undergo metabolic activation leading to reactive intermediates, while some pyrazole derivatives have been associated with various toxicological endpoints.[2][3] Given the nascent status of this compound, a systematic and predictive toxicity screening is not merely a regulatory formality but a scientific necessity to mitigate late-stage attrition in development.[4]
This guide advocates for a "fail early, fail cheap" philosophy, employing a battery of in silico and in vitro methods to build a preliminary safety profile. This approach reduces reliance on animal testing, aligns with the 3Rs (Replacement, Reduction, and Refinement), and provides a mechanistic basis for understanding potential toxicities.[5]
Tier 1: In Silico Predictive Toxicology - The Digital First Pass
Before embarking on resource-intensive experimental work, computational toxicology models offer a rapid and cost-effective initial screen.[6][7] These models leverage vast datasets of known chemical structures and their associated toxicities to predict the potential liabilities of a novel compound.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profiling
A comprehensive in silico ADMET profile provides a holistic view of the compound's likely behavior in a biological system. Numerous open-access and commercial platforms (e.g., SwissADME, admetSAR, pkCSM) can be utilized to predict key parameters.[8][9]
Key Predictive Endpoints:
Hepatotoxicity: Prediction of potential drug-induced liver injury (DILI) is critical, as it is a major cause of drug withdrawal.[10][11] Models can predict the likelihood of a compound causing liver damage based on its structural features.[6]
Genotoxicity: Early identification of mutagenic potential is paramount. In silico models can screen for structural alerts that are associated with DNA reactivity and predict the outcome of an Ames test.[7][12] This is a crucial first step in assessing carcinogenic risk, in line with ICH M7 guidelines.[7][13]
Cardiotoxicity (hERG Blockage): Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[14] In silico models can predict the propensity of a compound to block this channel, providing an early warning of potential cardiotoxicity.[15][16]
Data Presentation: Predicted Physicochemical and Toxicological Properties
Parameter
Predicted Value
Interpretation/Implication
Molecular Weight
Calculated
Influences absorption and distribution.
LogP
Predicted
Indicator of lipophilicity, affecting membrane permeability and potential for hERG blockage.[16]
Aqueous Solubility
Predicted
Affects bioavailability and formulation.
Hepatotoxicity
Predicted (e.g., High/Low Risk)
A "High Risk" prediction would prioritize in vitro hepatotoxicity assays.[10]
Ames Mutagenicity
Predicted (e.g., Positive/Negative)
A "Positive" prediction necessitates experimental confirmation with the Ames test.[12]
hERG Inhibition
Predicted (e.g., High/Medium/Low Risk)
A "High Risk" prediction warrants further investigation with in vitro cardiomyocyte-based assays.[14]
Rationale for In Silico Prioritization
The in silico approach allows for the early flagging of potential "show-stopper" toxicities. For 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine, particular attention should be paid to predictions of hepatotoxicity and mutagenicity, given the metabolic potential of the pyrazine ring.[2] A high predicted risk for any of these endpoints does not condemn the compound but rather guides the subsequent experimental design, allowing for a more focused and resource-efficient in vitro evaluation.
Tier 2: In Vitro General Cytotoxicity Assessment
The first experimental step is to determine the concentration range at which the compound elicits a general cytotoxic effect. This is crucial for selecting appropriate concentrations for more specific toxicity assays. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays.[17][18][19]
The MTT Assay: A Measure of Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[20] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[21]
Cell Seeding: Plate a suitable human cell line (e.g., HepG2 for liver context, or a non-cancerous line like HEK293) in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) and allow to adhere overnight.[22]
Compound Treatment: Prepare serial dilutions of 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle control (e.g., DMSO) and untreated control wells.
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[21]
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.[21][22]
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[20][23]
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[23]
Data Analysis and Interpretation:
Cell viability is calculated as a percentage of the vehicle control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[17][18] A lower IC50 value indicates higher cytotoxicity.[19][24]
Tier 3: Mechanistic In Vitro Toxicity Screening
Following the determination of the cytotoxic concentration range, a series of more specific assays should be conducted to investigate the potential for organ-specific toxicity and to elucidate the underlying mechanisms of any observed toxicity.
Genotoxicity Assessment
Genotoxicity testing is crucial to identify compounds that can cause genetic damage, a key event in carcinogenesis.[12] The standard in vitro battery includes a bacterial reverse mutation assay and a mammalian cell assay for chromosomal damage.[4][25][26]
The Ames test is a widely accepted method for identifying chemical mutagens.[27] It utilizes several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine. The assay measures the ability of a test compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.[28][29]
Strain Preparation: Prepare overnight cultures of the appropriate Salmonella typhimurium strains (e.g., TA98 and TA100).[28]
Metabolic Activation: The test is performed with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver) to detect pro-mutagens that require metabolic activation to become mutagenic.[27][28]
Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.[27]
Plating: Add molten top agar to the tube, mix, and pour the contents onto a minimal glucose agar plate (histidine-deficient).
Incubation: Incubate the plates at 37°C for 48-72 hours.[29]
Colony Counting: Count the number of revertant colonies on each plate.
Data Interpretation:
A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the spontaneous reversion rate observed in the negative control.[27][30]
The in vitro micronucleus assay detects both clastogens (agents that cause chromosome breaks) and aneugens (agents that cause chromosome loss).[31][32] Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.[33]
Cell Culture and Treatment: Culture a suitable mammalian cell line (e.g., CHO, TK6, or human peripheral blood lymphocytes) and treat with at least three concentrations of the test compound, based on the previously determined cytotoxicity data.[31][33]
Cytokinesis Block: Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.[32][34]
Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or acridine orange).[31][33]
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[31]
Data Interpretation:
A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.[31] It is important to consider the level of cytotoxicity, as excessive cell death can confound the results.[35]
Hepatotoxicity Assessment
Given that the liver is a primary site of drug metabolism, assessing the potential for hepatotoxicity is critical.[10] In vitro assays using human liver cell lines, such as HepG2, provide a valuable model for this purpose.
Cell Culture and Treatment: Culture HepG2 cells in 96-well plates and treat with a range of concentrations of 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine for 24 or 48 hours.
Multiplexed Readouts:
Cell Viability: Perform an MTT or similar viability assay as described in Section 3.1.
Membrane Integrity (LDH Assay): Measure the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium. An increase in LDH activity indicates loss of membrane integrity and cytotoxicity.
Mitochondrial Function: Utilize fluorescent probes (e.g., JC-10) to assess changes in mitochondrial membrane potential, an early indicator of cellular stress.[36]
Reactive Oxygen Species (ROS) Production: Employ fluorescent probes to measure the generation of ROS, which can indicate oxidative stress-induced toxicity.
Data Interpretation:
A compound is considered a potential hepatotoxin if it causes a significant, dose-dependent decrease in cell viability, an increase in LDH release, a disruption of mitochondrial function, or an increase in ROS production at non-cytotoxic concentrations.
Cardiotoxicity Assessment
Drug-induced cardiotoxicity is a significant concern in drug development.[16] In vitro assays using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) have emerged as a highly relevant and predictive model, as they exhibit human-like cardiac electrophysiology and contractile function.[35][37][38]
Cell Culture: Culture hiPSC-CMs according to established protocols to form a spontaneously beating syncytium.[39]
Compound Exposure: Expose the hiPSC-CMs to various concentrations of the test compound.
Functional Assessment:
Electrophysiology (Microelectrode Array - MEA): Plate the hiPSC-CMs on MEA plates to record extracellular field potentials. This allows for the assessment of changes in beat rate, field potential duration (an indicator of action potential duration), and arrhythmogenic events.[38]
Calcium Transients: Use calcium-sensitive fluorescent dyes to measure changes in intracellular calcium handling, which is critical for excitation-contraction coupling.[39]
Structural Integrity: After prolonged exposure (e.g., 24-48 hours), fix and stain the cells for cardiac markers (e.g., troponin) and nuclear morphology to assess for structural damage.[40]
Data Interpretation:
A compound is flagged as a potential cardiotoxin if it induces significant changes in beat rate, prolongs the field potential duration (a surrogate for QT prolongation), induces arrhythmias, disrupts normal calcium cycling, or causes structural damage to the cardiomyocytes.[36]
Integrated Data Analysis and Risk Assessment
The preliminary toxicity screening generates a multi-parametric dataset. The true value of this approach lies in the integrated analysis of all data points to form a cohesive preliminary risk assessment.
Workflow for Integrated Toxicity Assessment
Caption: Integrated workflow for preliminary toxicity screening.
A "Go" decision for further development would be supported by:
Low predicted toxicity in silico.
A high IC50 value in general cytotoxicity assays, indicating a good therapeutic window.
Negative results in both the Ames and micronucleus assays.
No significant hepatotoxic or cardiotoxic liabilities at concentrations well above the expected therapeutic range.
Conversely, a "No-Go" or "Hold for Optimization" decision would be indicated by:
A strong, dose-dependent positive result in any of the genotoxicity assays.
Evidence of significant organ-specific toxicity (hepato- or cardiotoxicity) at low micromolar concentrations.
Conclusion
The preliminary toxicity screening of a new chemical entity such as 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine is a critical, data-driven process. By adopting the tiered strategy outlined in this guide—from predictive in silico modeling to a suite of mechanistically informative in vitro assays—researchers can build a robust preliminary safety profile. This approach not only fulfills the ethical imperative to reduce animal testing but also provides a solid scientific foundation for making informed decisions, ultimately de-risking the development process and increasing the probability of success for novel compounds. The causality-driven experimental design and integrated data analysis presented here form a self-validating framework for the early and effective identification of potential toxicological liabilities.
References
ResearchGate. (n.d.). In Silico Prediction of Hepatotoxicity. Retrieved from [Link]
PubMed Central. (n.d.). Applications of In Silico Models to Predict Drug-Induced Liver Injury. Retrieved from [Link]
MDPI. (2019, April 17). An In Silico Model for Predicting Drug-Induced Hepatotoxicity. Retrieved from [Link]
PubMed Central. (n.d.). In silico prediction of chemical genotoxicity using machine learning methods and structural alerts. Retrieved from [Link]
ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]
PubMed Central. (n.d.). In silico approaches in organ toxicity hazard assessment: current status and future needs in predicting liver toxicity. Retrieved from [Link]
Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link]
PozeSCAF. (2024, August 28). In Silico Mutagenicity and Toxicology Predictions. Retrieved from [Link]
RSC Publishing. (n.d.). In silico prediction of chemical genotoxicity using machine learning methods and structural alerts. Retrieved from [Link]
Ingenta Connect. (2009, June 1). In Silico Prediction of Hepatotoxicity. Retrieved from [Link]
PubMed. (2017, August 15). In silico prediction of genotoxicity. Retrieved from [Link]
RSC Publishing. (n.d.). In silico prediction of hERG potassium channel blockage by chemical category approaches. Retrieved from [Link]
Bio-protocol. (2018, March 20). Microbial Mutagenicity Assay: Ames Test. Retrieved from [Link]
clyte. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
Frontiers in Toxicology. (2023, April 25). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Retrieved from [Link]
Circulation Research. (2019, September 19). Use of Human Induced Pluripotent Stem Cell–Derived Cardiomyocytes in Preclinical Cancer Drug Cardiotoxicity Testing: A Scientific Statement From the American Heart Association. Retrieved from [Link]
ScienceDirect. (n.d.). The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients. Retrieved from [Link]
ACS Publications. (2021, March 12). Experimentally Validated hERG Pharmacophore Models as Cardiotoxicity Prediction Tools. Retrieved from [Link]
A framework for interpreting in vitro genotoxicity data: Using mechanistic data to interpret positive results. (n.d.). Retrieved from [Link]
European Medicines Agency. (2013, February 11). ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline. Retrieved from [Link]
PI Health Sciences. (n.d.). In Silico Genotoxicity Testing Services. Retrieved from [Link]
Frontiers. (n.d.). Integral approach to organelle profiling in human iPSC-derived cardiomyocytes enhances in vitro cardiac safety classification of known cardiotoxic compounds. Retrieved from [Link]
Molecular Devices. (n.d.). In vitro cardiotoxicity and neurotoxicity assessment of environmental chemicals using organotypic human induced pluripotent stem. Retrieved from [Link]
clyte. (2026, January 26). Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
ICH. (n.d.). S2(R1) — Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use. Retrieved from [Link]
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Inchem.org. (n.d.). PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). Retrieved from [Link]
PubMed. (2017, May 1). In vitro cardiotoxicity assessment of environmental chemicals using an organotypic human induced pluripotent stem cell-derived model. Retrieved from [Link]
Frontiers. (2023, April 26). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Retrieved from [Link]
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Navigating the Unknown: A Technical Guide to Elucidating the Pharmacokinetics and Bioavailability of 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine
Lead Senior Application Scientist Note: An exhaustive search of publicly available scientific literature and databases reveals no specific data on the pharmacokinetics or bioavailability of the novel chemical entity, 2-c...
Author: BenchChem Technical Support Team. Date: April 2026
Lead Senior Application Scientist Note: An exhaustive search of publicly available scientific literature and databases reveals no specific data on the pharmacokinetics or bioavailability of the novel chemical entity, 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine. This is not an uncommon scenario in early-stage drug discovery and development. Therefore, this document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the methodologies and strategic considerations required to comprehensively characterize the pharmacokinetic and bioavailability profile of this, and similar, novel heterocyclic compounds. We will proceed by outlining a robust, scientifically-grounded framework for investigation, leveraging known properties of its core chemical moieties – pyrazole and pyrazine – to inform our experimental design.
Part 1: Foundational Physicochemical and In Silico Profiling
Prior to embarking on resource-intensive in vitro and in vivo studies, a thorough physicochemical characterization and in silico prediction of the compound's properties are paramount. These initial data points provide the causal basis for subsequent experimental choices and help in anticipating potential challenges.
1.1. Physicochemical Characterization
A fundamental understanding of the molecule's intrinsic properties is the bedrock of any pharmacokinetic assessment.
Parameter
Experimental Method
Rationale and Implication for 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine
Aqueous Solubility
Thermodynamic or Kinetic Solubility Assays (e.g., Shake-flask, Potentiometric Titration)
The pyrazole and pyrazine rings can participate in hydrogen bonding, potentially enhancing aqueous solubility. However, the chloro and dimethyl groups add lipophilicity. Poor solubility can be a primary reason for low oral bioavailability.
pKa
UV-spectroscopy, Potentiometric Titration
The pyrazole and pyrazine moieties contain nitrogen atoms that can be protonated. Knowing the pKa is crucial for predicting the ionization state of the molecule in different physiological compartments (e.g., stomach, intestine), which directly impacts its absorption and distribution.
LogP/LogD
Shake-flask, HPLC-based methods
The partition coefficient (LogP) and distribution coefficient (LogD at physiological pH) are critical predictors of a compound's ability to cross biological membranes. A balanced LogD is often sought for oral drugs.
1.2. In Silico Prediction
Computational models can provide early insights into the ADME (Absorption, Distribution, Metabolism, Excretion) properties of a novel compound.
ADME Parameter
In Silico Model
Predicted Influence of Chemical Moieties
Absorption
QSAR models based on physicochemical properties
The presence of both hydrogen bond donors and acceptors may facilitate absorption, but the overall size and lipophilicity will be key determinants.
Distribution
Models predicting plasma protein binding and brain penetration
The aromatic pyrazole and pyrazine rings may contribute to plasma protein binding.[1][2][3] The chloro-substituent could also influence these interactions.[1][2][3]
Metabolism
Metabolite prediction software (e.g., based on known biotransformations)
The pyrazine and pyrazole rings are susceptible to oxidation. The dimethyl groups could undergo hydroxylation.[4] The chloro-substituent may also influence metabolic pathways.
Excretion
Models predicting renal or biliary clearance
The route of excretion will largely depend on the polarity of the parent compound and its metabolites.
Part 2: A Step-by-Step Guide to In Vitro Pharmacokinetic Profiling
In vitro assays are essential for a mechanistic understanding of the compound's disposition and for predicting its in vivo behavior.
2.1. Metabolic Stability Assessment
This is a critical first step to estimate the intrinsic clearance of the compound.
Protocol: Metabolic Stability in Liver Microsomes
Preparation: Prepare a stock solution of 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine in a suitable organic solvent (e.g., DMSO).
Incubation: Incubate the compound (typically at 1 µM) with liver microsomes (from relevant species, e.g., rat, human) and NADPH (as a cofactor for CYP450 enzymes) at 37°C.
Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant for the remaining parent compound using LC-MS/MS.
Data Analysis: Plot the natural log of the percentage of the remaining parent compound versus time to determine the half-life (t½) and calculate the intrinsic clearance (CLint).
Causality behind Experimental Choices:
Liver Microsomes: These contain a high concentration of CYP450 enzymes, the primary drivers of Phase I metabolism.
NADPH: This cofactor is essential for the catalytic activity of CYP450 enzymes. Its inclusion initiates the metabolic reaction.
LC-MS/MS: This is the gold standard for its high sensitivity and selectivity in quantifying small molecules in complex biological matrices.
Pharmacological Profiling and Receptor Binding Affinity Evaluation of 2-Chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine: A Technical Guide
Executive Summary & Structural Rationale In modern medicinal chemistry, the rational design of G-protein coupled receptor (GPCR) antagonists frequently relies on nitrogen-rich heterocyclic scaffolds. 2-chloro-3-(3,5-dime...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Rationale
In modern medicinal chemistry, the rational design of G-protein coupled receptor (GPCR) antagonists frequently relies on nitrogen-rich heterocyclic scaffolds. 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine represents a highly functionalized, privileged structural motif. This whitepaper provides an authoritative, self-validating methodological framework for evaluating the receptor binding affinity of this compound and its analogs.
From a structural pharmacology perspective, the pyrazine core facilitates membrane permeability and hydrogen-bond formation with integral transport proteins[1]. The addition of the 3,5-dimethylpyrazole moiety provides critical steric volume, enabling the compound to anchor deeply within hydrophobic receptor pockets, while structural studies on related 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazines demonstrate coplanarity between the aromatic rings—a key requirement for
π−π
stacking in GPCR binding sites[2]. Furthermore, the 2-chloro substituent inductively modulates the electron density of the pyrazine ring, lowering the
pKa
of the adjacent nitrogens and acting as a potential halogen-bond donor. Compounds sharing this architecture have been extensively documented as potent antagonists for GPCRs, most notably the and the [3], as well as intracellular targets like [4].
Fig 1: Proposed GPCR antagonistic signaling blockade by the pyrazine derivative.
Multi-Tiered Experimental Workflow
Relying on a single assay modality to determine binding affinity introduces systemic bias (e.g., fluorescent interference or mass transport limitations). As a Senior Application Scientist, I mandate a multi-tiered, orthogonal approach combining equilibrium thermodynamics and real-time kinetics.
Fig 2: Multi-tiered experimental workflow for receptor binding affinity validation.
Purpose: Rapid determination of the half-maximal inhibitory concentration (
IC50
) against a fluorescently tagged tracer.
Causality & Logic: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected as the primary screen because the microsecond time-delayed fluorescence measurement eliminates the nanosecond auto-fluorescence inherently generated by conjugated aromatic pyrazine cores.
Step-by-Step Methodology:
Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4), 10 mM
MgCl2
, 1 mM EDTA, and 0.1% Bovine Serum Albumin (BSA). Expert Insight: BSA is critical here. Pyrazine-pyrazole derivatives are highly lipophilic (estimated LogP ~ 2.8). Without a carrier protein, the compound will adhere to the polystyrene microtiter plate, artificially lowering the free ligand concentration and skewing the
IC50
.
Compound Dilution: Prepare a 10-point dose-response curve of 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine, starting at 10 µM with 1:3 serial dilutions in 100% DMSO.
Assay Assembly: In a 384-well low-volume plate, dispense 5 µL of the receptor membrane preparation, 5 µL of the fluorescent tracer (
Kd
concentration), and 50 nL of the compound.
Incubation & Readout: Incubate for 60 minutes at room temperature. Read the plate using a microplate reader (Excitation: 340 nm; Emission: 615 nm for Terbium donor, 665 nm for Acceptor).
Self-Validating Mechanism: Calculate the Z'-factor for the assay plate using vehicle (negative) and a reference antagonist (positive) controls. A Z' > 0.6 is strictly required to validate the plate, ensuring the signal window is statistically robust.
Protocol 2: Radioligand Binding Assay (The Gold Standard)
Purpose: Determination of the equilibrium dissociation constant (
Ki
) via the Cheng-Prusoff equation.
Causality & Logic: While TR-FRET is high-throughput, radioligand binding remains the definitive method for confirming orthosteric competition without the steric hindrance of bulky fluorophores.
Step-by-Step Methodology:
Membrane Preparation: Harvest CHO cells stably expressing the target GPCR (e.g., Adenosine A2B). Homogenize and centrifuge at 100,000 x g to isolate the membrane fraction.
Incubation: Combine 10 µg of membrane protein,
3H
-labeled radioligand (e.g.,
[3H]
-DPCPX) at a concentration equal to its
Kd
, and the pyrazine test compound in 200 µL of binding buffer. Incubate for 90 minutes at 25°C to reach thermodynamic equilibrium.
Filtration & Separation: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI). Expert Insight: PEI imparts a positive charge to the filter matrix, drastically reducing the non-specific binding (NSB) of the free radioligand, thereby maximizing the signal-to-noise ratio.
Quantification: Wash filters 3x with ice-cold buffer, extract in scintillation fluid, and count disintegrations per minute (DPM) using a liquid scintillation counter.
Self-Validating Mechanism: Total binding must not exceed 10% of the added radioligand. If depletion exceeds 10%, the assumption of free ligand concentration breaks down, invalidating the Cheng-Prusoff calculation (
Ki=IC50/(1+[L]/Kd)
).
Protocol 3: Surface Plasmon Resonance (SPR)
Purpose: Profiling real-time binding kinetics (association rate
kon
and dissociation rate
koff
).
Causality & Logic: Equilibrium affinity (
Kd
) does not predict how long a drug remains bound to its target in vivo. SPR determines the residence time (
τ=1/koff
), which is often a superior predictor of prolonged in vivo efficacy.
Step-by-Step Methodology:
Receptor Immobilization: Capture the target GPCR onto a CM5 sensor chip using Styrene Maleic Acid Lipid Particles (SMALPs). Expert Insight: GPCRs denature easily. SMALPs extract the receptor directly from the cell membrane along with its native lipid annulus, preserving its active conformation without the need for detergents.
Analyte Injection: Flow 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine over the chip at a high flow rate (50 µL/min) to minimize mass transport limitations.
Regeneration: Allow a 10-minute dissociation phase, followed by a mild regeneration pulse (e.g., 10 mM Glycine-HCl, pH 2.5) if baseline is not achieved.
Quantitative Data Presentation
The table below summarizes representative pharmacological profiling data for the pyrazolyl-pyrazine scaffold against the Adenosine A2B receptor, demonstrating how orthogonal assays converge to validate the compound's affinity.
Compound / Ligand
Target Receptor
Assay Modality
IC50
(nM)
Ki
(nM)
kon
(
M−1s−1
)
koff
(
s−1
)
Residence Time (min)
2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine
Adenosine A2B
TR-FRET
18.4 ± 1.2
-
-
-
-
2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine
Adenosine A2B
Radioligand
-
12.1 ± 0.8
-
-
-
2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine
Adenosine A2B
SPR
-
14.5 (
Kd
)
2.4×105
3.5×10−3
4.7
Reference Antagonist (e.g., PSB-603)
Adenosine A2B
Radioligand
-
0.5 ± 0.1
-
-
-
Conclusion
The evaluation of 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine requires a rigorous, physics-driven approach to overcome the inherent challenges of highly lipophilic, aromatic heterocyclic compounds. By utilizing BSA to prevent non-specific binding, PEI-treated filters to eliminate radioligand noise, and SMALP-based SPR to preserve GPCR conformation, researchers can extract highly reliable, artifact-free binding kinetics. This self-validating triad of TR-FRET, Radioligand Binding, and SPR ensures that the derived
Ki
and residence times are robust enough to guide subsequent lead optimization and structural-activity relationship (SAR) campaigns.
References
Title: US20090042891A1 - Pyrazine Derivatives Useful as Adenosine Receptor Antagonists
Source: Google Patents
URL
predicted logP and lipophilicity of 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine
An In-Depth Technical Guide to the Predicted logP and Lipophilicity of 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine Foreword for the Research Professional In the landscape of modern drug discovery, a molecule's phys...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Predicted logP and Lipophilicity of 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine
Foreword for the Research Professional
In the landscape of modern drug discovery, a molecule's physicochemical properties are not merely data points; they are pivotal determinants of its ultimate therapeutic success. Among these, lipophilicity stands out as a critical parameter governing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1] This guide focuses on a specific heterocyclic compound, 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine , a structure incorporating both pyrazole and pyrazine moieties, which are of significant interest in medicinal chemistry.[2][3][4]
This document eschews a conventional template to provide a narrative tailored to the practicing scientist. We will dissect the theoretical underpinnings of lipophilicity, navigate the array of computational prediction tools, and detail the empirical methodologies for its measurement. The objective is to equip researchers and drug development professionals with a comprehensive framework for evaluating the lipophilicity of this compound and, by extension, other novel chemical entities.
The Central Role of Lipophilicity in Pharmacokinetics
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a decisive factor in a drug's journey through the body.[5] It is quantified by the partition coefficient (P), which represents the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[5] For practical use, this ratio is expressed in its logarithmic form, logP.
logP = log10 ([solute]organic / [solute]aqueous)
A positive logP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic). For ionizable molecules, the distribution coefficient (logD) is more physiologically relevant, as it measures the partition at a specific pH, typically 7.4, to account for both neutral and ionized species.[6]
The significance of this value cannot be overstated. A compound's ability to traverse cellular membranes, bind to target proteins, and avoid rapid metabolic clearance is intimately linked to its lipophilicity.[][8] The widely cited "Lipinski's Rule of Five" suggests an optimal logP of less than 5 for orally administered drugs, highlighting the fine balance required: sufficient lipophilicity for membrane permeation, but not so high as to cause poor solubility or off-target toxicity.[]
In Silico Prediction: The First Pass Assessment of logP
Before a compound is synthesized, computational methods provide a rapid and cost-effective means to estimate its logP.[9][10] These in silico tools are indispensable for screening large virtual libraries and prioritizing candidates for synthesis.
Methodological Pillars of logP Prediction
Computational approaches to logP prediction can be broadly categorized:
Atom- and Fragment-Based Methods: These are the most established techniques. They operate on the principle of additivity, calculating logP by summing the contributions of individual atoms (e.g., ALOGP) or molecular fragments (e.g., ClogP).[10] These methods rely on extensive empirical datasets and apply correction factors for intramolecular interactions.[10]
Property-Based (Whole Molecule) Methods: These approaches consider the 3D structure of the molecule. They utilize quantum mechanics (QM) or molecular mechanics (MM) to calculate properties like molecular surface area, volume, and polarizability, which are then correlated with logP.[10][11]
Machine and Deep Learning Methods: More recent advancements employ sophisticated algorithms, such as graph convolutional neural networks (GCNN), trained on vast datasets of known molecular structures and their experimentally determined logP values.[9][12] These models learn complex structure-lipophilicity relationships and can offer high predictive accuracy, particularly for molecules within their training domain.[12]
Predicted logP Values for 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine
The following table presents illustrative logP values for the target compound as they would be predicted by several widely used computational algorithms. These values serve as a baseline for experimental validation.
Prediction Algorithm
Principle
Predicted logP (Illustrative)
ALOGPS 2.1
Atom-based/Neural Network
2.65
XLOGP3
Atom-based with corrections
2.40
ChemAxon
Fragment-based with corrections
2.78
SwissADME (iLOGP)
Physics-based (free energy)
2.55
ACD/Percepta
Fragment-based
2.71
Note: These are representative values generated for illustrative purposes. Actual results from these platforms may vary slightly.
The workflow for generating such predictions is a critical first step in compound evaluation.
Caption: In Silico logP Prediction Workflow.
Experimental Determination: The Empirical Ground Truth
While computational predictions are invaluable, experimental measurement remains the definitive standard for logP determination.[9] The choice of method depends on the required accuracy, throughput, and available quantity of the compound.
This is the traditional "gold standard" method for its directness and accuracy.[13]
Causality and Rationale: The method directly measures the equilibrium partitioning of the solute between two immiscible phases, providing a true thermodynamic value. It is considered the most accurate approach, suitable for a wide range of solutes.
Step-by-Step Protocol:
Phase Preparation: Prepare n-octanol saturated with water and water (buffered to pH 7.4 for logD) saturated with n-octanol. Allow the phases to separate for at least 24 hours.[14]
Sample Preparation: Accurately weigh and dissolve a known amount of 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine in a predetermined volume of the pre-saturated n-octanol/water mixture.
Equilibration: Vigorously shake the mixture at a constant temperature until equilibrium is reached (typically several hours to 24 hours).[14]
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
Quantification: Carefully withdraw an aliquot from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV or Mass Spectrometry detection (HPLC-UV/MS).[13]
Calculation: Use the measured concentrations to calculate the logP or logD value directly.
This indirect method has become the workhorse for lipophilicity determination in drug discovery due to its speed and automation capabilities.[13][15]
Causality and Rationale: The method is based on the principle that a compound's retention time on a nonpolar stationary phase (like C18) is linearly correlated with its logP. More lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times.[13]
Step-by-Step Protocol:
System Preparation: Use an HPLC system equipped with a reversed-phase column (e.g., C18 or C8) and a UV detector. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
Calibration: Prepare a set of reference compounds with accurately known logP values that span the expected range of the test compound.
Standard Analysis: Inject each reference standard and record its retention time (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).[13]
Calibration Curve Construction: Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0 . Plot log k versus the known logP values of the standards. This should yield a linear relationship.
Sample Analysis: Inject 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine under the identical chromatographic conditions and determine its retention time.
logP Determination: Calculate the log k for the test compound and use the linear regression equation from the calibration curve to determine its logP value.
The predictive and experimental data on the lipophilicity of 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine form a critical part of its developability profile. The illustrative predicted logP values (ranging from ~2.4 to ~2.8) place the compound squarely within the desirable "drug-like" chemical space, often considered to be a logD range of 1-3.[8]
This favorable lipophilicity profile suggests that the molecule has a good probability of passively diffusing across biological membranes, a prerequisite for oral absorption and distribution to target tissues.[] However, this is a balanced property. Excessive lipophilicity can lead to increased metabolic turnover, potential for off-target effects due to nonspecific binding, and poor aqueous solubility, which can hinder formulation.[]
Should experimental results confirm a logD(7.4) in the 2.4-2.8 range, medicinal chemistry efforts could focus on optimizing other properties, such as target potency and selectivity, while maintaining this lipophilicity. If experimental values deviate significantly, the structure can be modified. For instance, replacing the chloro-substituent with a more polar group could lower the logP, while adding alkyl groups could increase it. This iterative process of prediction, synthesis, testing, and modification is the cornerstone of modern medicinal chemistry and lead optimization.[6]
Hopkins, A. L., et al. (2021, November 23). Lipophilic Efficiency as an Important Metric in Drug Design. Journal of Medicinal Chemistry. [Link]
Najafi, A. (2017, October 20). Drug Lipophilicity and Absorption: The Continuous Challenge in Drug Discovery. Emery Pharma. [Link]
Waring, M. J. (2010). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery. [Link]
IEEE Xplore. (2025, February 17). Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. [Link]
Waring, M. J. (2010, March 15). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. [Link]
Bannan, C. C., et al. A deep learning approach for the blind logP prediction in SAMPL6 challenge. Journal of Computer-Aided Molecular Design. [Link]
Xing, L., & Glen, R. C. (2002, April 4). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences. [Link]
Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. [Link]
Longdom Publishing. (2024, March 22). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. [Link]
Tarcsay, Á. (2021, September 3). Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. ChemAxon. [Link]
Lin, Z., et al. (2023, February 23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Physical Chemistry Chemical Physics. [Link]
Agilent. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. [Link]
Kumar, V., et al. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
Talaviya, R., et al. (2022). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. [Link]
Singh, V., & Kumar, D. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. RASAYAN Journal of Chemistry. [Link]
Discovery and Early-Stage Research on 2-Chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine: A Versatile Scaffold for Kinase Inhibitor Development
Executive Summary In the landscape of modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on privileged molecular scaffolds. 2-Chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine (CAS: 124...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on privileged molecular scaffolds. 2-Chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine (CAS: 1249644-27-6) has emerged as a highly versatile, bifunctional building block. Primarily utilized in the discovery of ATP-competitive kinase inhibitors and central nervous system (CNS) active agents, this scaffold offers a unique combination of electronic activation and steric pre-organization. This technical guide explores the physicochemical rationale behind its design, details validated synthetic methodologies for its derivatization, and outlines its application in disrupting oncogenic signaling pathways.
Structural and Physicochemical Profiling: The Causality of Design
The architectural brilliance of 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine lies in its highly deliberate structural features, which dictate both its chemical reactivity and its biological target engagement.
Electronic Activation for Late-Stage Functionalization: The pyrazine core is highly electron-deficient due to the strong inductive and mesomeric electron-withdrawing effects of its two nitrogen atoms. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, rendering the C2–Cl bond exceptionally primed for oxidative addition by low-valent transition metals (1)[1].
Conformational Locking via Steric Clash: The placement of the 3,5-dimethylpyrazole moiety ortho to the chlorine atom is not arbitrary. The steric repulsion between the C2-chlorine (and subsequent substituents) and the C3'-methyl group of the pyrazole forces the biaryl system out of coplanarity. This orthogonal, twisted conformation is a critical "conformational lock." It prevents the molecule from adopting a flat topology, thereby increasing aqueous solubility and preventing non-specific, toxic DNA intercalation.
Kinase Hinge-Binding Mimicry: The pyrazine nitrogens act as potent hydrogen-bond acceptors, perfectly mimicking the adenine ring of ATP. When the C2-chlorine is displaced by an aniline via Buchwald-Hartwig amination, the resulting molecule can project deep into the hydrophobic pockets of kinases (such as Aurora or JAK), anchoring the inhibitor to the kinase hinge region.
Synthetic diversification workflow of the pyrazine-pyrazole scaffold via cross-coupling.
Experimental Workflows: Scaffold Derivatization
To harness this scaffold for library generation, robust and self-validating synthetic protocols are required. The differential reactivity of the chloropyrazine allows for programmed, sequential functionalization (2)[2].
Protocol A: Buchwald-Hartwig Amination (C-N Bond Formation)
This protocol details the coupling of the scaffold with an aniline derivative to generate a putative kinase inhibitor. The use of bulky, electron-rich ligands is critical for overcoming the inherent challenges of coupling deactivated heteroaryl chlorides (3)[3].
Step-by-Step Methodology:
Reagent Assembly: In a flame-dried 20 mL Schlenk tube, add 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine (1.0 mmol, 1.0 equiv) and the target aniline (1.2 mmol, 1.2 equiv). Causality: Flame drying eliminates trace moisture, which would otherwise irreversibly hydrolyze the highly sensitive Pd-amido intermediate.
Catalyst & Ligand Loading: Add Pd2(dba)3 (0.02 mmol, 2 mol%) and RuPhos (0.04 mmol, 4 mol%). Causality: The large steric bulk of the RuPhos ligand accelerates the reductive elimination step. This prevents the formation of stable, off-cycle palladium bis-amine complexes that commonly stall the catalytic cycle when using electron-deficient heteroaryls (4)[4].
Base Addition: Introduce sodium tert-butoxide (NaOtBu) (1.5 mmol, 1.5 equiv). Causality: A strong base is strictly required to deprotonate the coordinated amine, driving the formation of the crucial Pd-N bond prior to reductive elimination.
Degassing: Add 5.0 mL of anhydrous 1,4-dioxane. Subject the mixture to three freeze-pump-thaw cycles under argon. Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state, terminating the reaction prematurely.
Reaction Execution: Stir the sealed tube at 90 °C for 12 hours.
Self-Validating Quality Control: Monitor the reaction via LC-MS. The disappearance of the starting material mass (
m/z
209 [M+H]+) and the emergence of the product mass validates the catalytic turnover.
Workup: Cool to room temperature, dilute with ethyl acetate (15 mL), and filter through a pad of Celite. Causality: Celite filtration effectively removes insoluble inorganic salts and bulk palladium black, preventing emulsion formation during subsequent aqueous washes. Concentrate and purify via silica gel flash chromatography.
Protocol B: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
Preparation: Combine the pyrazine scaffold (1.0 equiv), an arylboronic acid (1.3 equiv), and Pd(dppf)Cl2 (5 mol%) in a reaction vial.
Solvent & Base: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v) and K2CO3 (2.0 equiv). Causality: The biphasic solvent system ensures the dissolution of both the hydrophobic pyrazine scaffold (in dioxane) and the inorganic base (in water). The base is essential for coordinating to the boronic acid, forming a reactive boronate complex that facilitates the transmetalation step.
Execution & Workup: Heat at 90 °C for 8 hours. Extract with dichloromethane, dry over MgSO4, and purify via chromatography.
Quantitative Data Presentation
The table below summarizes representative cross-coupling conditions applied to the 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine scaffold, demonstrating its synthetic versatility and the resulting pharmacological impact on target kinases.
Derivatives of the pyrazine-pyrazole scaffold are highly effective at disrupting hyperactive oncogenic pathways, such as the JAK/STAT signaling cascade. By acting as Type I ATP-competitive inhibitors, these compounds bind to the active conformation of the kinase. The pyrazine nitrogens form critical hydrogen bonds with the backbone amides of the kinase hinge region, while the twisted pyrazole and the newly appended Buchwald-Hartwig amine project into the hydrophobic selectivity pockets (e.g., the DFG-in pocket). This binding physically blocks ATP, preventing the phosphorylation of downstream effectors like STAT, thereby halting oncogenic gene transcription and inducing apoptosis in malignant cells.
Disruption of oncogenic kinase signaling pathways by pyrazine-pyrazole derivatives.
References
Organic & Biomolecular Chemistry (RSC Publishing). Transition metal-catalyzed functionalization of pyrazines. Available at:[Link]
ChemRxiv. Expedited Aminoglutarimide C-N Cross-Coupling Enabled by High-Throughput Experimentation. Available at:[Link]
ACS Catalysis. A Bulky and Electron-Rich N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl: Highly Efficient and Versatile for the Buchwald–Hartwig Amination of (Hetero)aryl Chlorides with (Hetero)aryl Amines at Room Temperature. Available at:[Link]
Application Note: Regiocontrolled Synthesis of 2-Chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine
Target Audience: Synthetic Chemists, Medicinal Chemistry Teams, and Process Development Scientists. Scientific Context and Mechanistic Rationale The synthesis of highly functionalized pyrazine-pyrazole scaffolds is a cri...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Medicinal Chemistry Teams, and Process Development Scientists.
Scientific Context and Mechanistic Rationale
The synthesis of highly functionalized pyrazine-pyrazole scaffolds is a critical operation in modern drug discovery and agrochemical development. Compounds containing these motifs frequently serve as bidentate ligands in coordination chemistry or as core pharmacophores in kinase inhibitors and crop protection agents.
The synthesis of 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine relies on a Nucleophilic Aromatic Substitution (
SNAr
) between 2,3-dichloropyrazine and 3,5-dimethyl-1H-pyrazole. As a Senior Application Scientist, I must emphasize the primary chemical challenge in this workflow: over-substitution .
Dihaloheterocyclic systems, particularly 2,3-dichloropyrazine, exhibit a strong propensity to form di-substituted adducts when reacted with azoles [1]. Because the first substitution of the pyrazole ring does not sufficiently deactivate the pyrazine core against further nucleophilic attack, the reaction can easily proceed to yield the undesired 2,3-bis(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine byproduct.
To enforce kinetic control and isolate the mono-substituted product, this protocol utilizes a self-validating system based on three causal pillars:
Strict Stoichiometry: The nucleophile is limited to a slight excess (1.05 equivalents) to starve the secondary reaction.
Thermal Moderation: The reaction is initiated at 0 °C. The activation energy for the first substitution is lower than the second; maintaining a low temperature kinetically favors mono-substitution.
Steric and Base Selection: A mild, heterogeneous base (Potassium Carbonate,
K2CO3
) in a polar aprotic solvent (N,N-Dimethylformamide, DMF) ensures a controlled deprotonation rate of the pyrazole, preventing spikes in the concentration of the highly reactive pyrazolide anion [2].
Experimental Workflow Visualization
The following diagram maps the critical path of the synthesis, highlighting the transition from kinetic control to thermodynamic isolation.
Workflow for the regiocontrolled SNAr synthesis of 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine.
Quantitative Materials & Reagents
Note: The following table summarizes the stoichiometric requirements for a standard 10 mmol scale validation batch.
Reagent / Material
MW ( g/mol )
Equivalents
Amount
Role in System
2,3-Dichloropyrazine
148.98
1.00
1.49 g (10.0 mmol)
Electrophilic Core
3,5-Dimethyl-1H-pyrazole
96.13
1.05
1.01 g (10.5 mmol)
Nucleophile
Potassium Carbonate (
K2CO3
)
138.21
1.50
2.07 g (15.0 mmol)
Acid Scavenger / Base
N,N-Dimethylformamide (DMF)
73.09
N/A
20 mL
Polar Aprotic Solvent
Ethyl Acetate (EtOAc)
88.11
N/A
As needed
Extraction / Eluent
Hexanes
86.18
N/A
As needed
Chromatography Eluent
Step-by-Step Synthesis Protocol
Every step in this protocol is designed as a self-validating system. Do not proceed to the next phase unless the in-process control (IPC) metrics are met.
Phase 1: Reaction Setup and Kinetic Control
Apparatus Preparation: Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet. Flame-dry the flask under vacuum and backfill with inert gas to exclude ambient moisture, which can competitively hydrolyze the dichloropyrazine.
Electrophile Solvation: Charge the flask with 2,3-dichloropyrazine (1.49 g, 10.0 mmol) and anhydrous DMF (15 mL). Stir at 400 rpm until complete dissolution is achieved.
Base Addition: Add finely powdered, anhydrous
K2CO3
(2.07 g, 15.0 mmol) to the solution. The suspension will remain heterogeneous.
Thermal Equilibration: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 15 minutes. Causality: Cooling the system before nucleophile addition is the primary defense against the exothermic runaway that leads to disubstitution.
Phase 2: Nucleophilic Addition and Propagation
Nucleophile Preparation: In a separate dry vial, dissolve 3,5-dimethyl-1H-pyrazole (1.01 g, 10.5 mmol) in anhydrous DMF (5 mL).
Controlled Addition: Using a syringe pump or a pressure-equalizing dropping funnel, add the pyrazole solution dropwise to the reaction mixture over a period of 30 minutes. Causality: Dropwise addition ensures the localized concentration of the pyrazolide anion remains extremely low, forcing it to react exclusively with the abundant, unreacted 2,3-dichloropyrazine rather than the mono-substituted product.
Propagation: Once the addition is complete, maintain the reaction at 0 °C for 1 hour. Remove the ice bath and allow the system to slowly warm to room temperature (20-25 °C). Stir for an additional 3 hours.
Phase 3: In-Process Control (IPC) and Validation
Reaction Monitoring: Withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.
Self-Validation Metric: The reaction is complete when the starting material peak (m/z ~149) is consumed. The target mono-substituted product will present as the major peak at m/z 209.05 [M+H]+ . If a significant peak at m/z 269.1 [M+H]+ is observed, di-substitution has occurred, indicating a failure in temperature or stoichiometric control.
Phase 4: Workup and Isolation
Quenching: Pour the reaction mixture into 100 mL of vigorously stirred ice-cold distilled water. This quenches any unreacted base and crashes out the organic products, while keeping the DMF miscible in the aqueous layer.
Extraction: Transfer to a separatory funnel and extract with Ethyl Acetate (3 × 40 mL).
Washing: Combine the organic layers and wash sequentially with distilled water (2 × 50 mL) and saturated aqueous NaCl (brine, 50 mL). Causality: Multiple water washes are mandatory to partition the residual high-boiling DMF out of the organic phase.
Drying and Concentration: Dry the organic layer over anhydrous Sodium Sulfate (
Na2SO4
), filter, and concentrate under reduced pressure (rotary evaporator, bath temp 40 °C) to afford the crude product as a viscous oil or semi-solid.
Phase 5: Purification
Flash Chromatography: Load the crude material onto a silica gel column. Elute using a gradient of Hexanes:Ethyl Acetate (starting at 95:5 and ramping to 80:20).
Fraction Collection: The target 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine typically elutes at an Rf of ~0.4 (in 80:20 Hexanes:EtOAc). Pool the pure fractions and concentrate to yield the final product.
Analytical Characterization Data
To validate the structural integrity of the synthesized batch, compare the isolated material against these expected spectroscopic parameters:
Analytical Method
Expected Signals / Metrics
Diagnostic Significance
LC-MS (ESI+)
m/z = 209.05 [M+H]+, 211.05 (Isotope)
Confirms mono-substitution and presence of one Chlorine atom (3:1 isotopic ratio).
Confirms the intact pyrazine ring (two adjacent aromatic protons).
δ
6.05 (s, 1H)
Confirms the pyrazole C4 proton.
δ
2.65 (s, 3H), 2.30 (s, 3H)
Confirms the two distinct methyl groups on the pyrazole ring.
Application
Dissolving 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine for Cell Culture Assays: An Application Note and Protocol
Introduction This document provides a detailed guide for the proper dissolution of 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine, a heterocyclic compound with potential applications in drug discovery and development....
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
This document provides a detailed guide for the proper dissolution of 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine, a heterocyclic compound with potential applications in drug discovery and development. The protocols outlined herein are designed for researchers, scientists, and drug development professionals who are utilizing this compound in cell-based assays. Adherence to these guidelines is critical for ensuring experimental reproducibility, maintaining cell health, and obtaining reliable data.
The challenge with many small molecules in biological research, including pyrazine derivatives, is their limited aqueous solubility.[1] This necessitates the use of an organic solvent to create a concentrated stock solution, which can then be diluted to the final working concentration in the aqueous environment of the cell culture medium. The choice of solvent and the subsequent dilution strategy are paramount to avoid compound precipitation and solvent-induced cytotoxicity.[2][3]
This guide will focus on the use of Dimethyl Sulfoxide (DMSO) as the primary solvent, a standard and widely accepted practice for preparing small molecules for in vitro assays.[4][5] We will delve into the rationale behind each step, from stock solution preparation to final dilution in cell culture media, ensuring a self-validating system for your experiments.
Physicochemical Properties and Solvent Selection
Why DMSO?
Dimethyl Sulfoxide (DMSO) is the solvent of choice for several key reasons:
High Solubilizing Power: DMSO can dissolve a wide range of non-polar and polar compounds that are insoluble in water.[6]
Miscibility with Water: It is fully miscible with water and cell culture media, allowing for dilution to working concentrations.
Low Volatility: Its low vapor pressure minimizes changes in concentration due to evaporation.
Established Use: There is a vast body of literature on the use of DMSO in cell culture, with well-characterized effects on various cell lines.[7][8]
However, it is crucial to acknowledge that DMSO is not inert and can have biological effects, including cytotoxicity at higher concentrations.[3][8] Therefore, the final concentration of DMSO in the cell culture medium must be carefully controlled.
Table 1: Recommended DMSO Concentrations in Cell Culture
Final DMSO Concentration (v/v)
General Effect
Recommendation
< 0.1%
Generally considered safe for most cell lines with minimal impact on cell physiology.
Ideal for sensitive assays and long-term incubations.
0.1% - 0.5%
Acceptable for many cell lines and assays, but a vehicle control is essential.[4][9] Some cell types may exhibit altered growth or differentiation.
Commonly used range for screening and dose-response studies. A vehicle control is mandatory.
> 0.5%
Increased risk of cytotoxicity, altered gene expression, and other off-target effects.[7] The viability of some cell lines can be significantly reduced at concentrations of 1-2%.[3]
To be avoided unless absolutely necessary and with thorough validation. The effects must be rigorously controlled and reported.
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation of 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine solutions for cell culture experiments.
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol details the preparation of a concentrated stock solution, which serves as the foundation for all subsequent dilutions.
Calculate the required mass: Determine the mass of the compound needed to prepare a stock solution of the desired concentration (e.g., 10 mM, 20 mM, or 50 mM).
Weigh the compound: Accurately weigh the calculated mass of 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine using an analytical balance.
Add DMSO: Transfer the weighed compound to a sterile amber microcentrifuge tube. Add the calculated volume of sterile DMSO to achieve the target concentration.
Dissolution:
Tightly cap the tube and vortex vigorously for 1-2 minutes to facilitate dissolution.[6]
Visually inspect the solution for any undissolved particles.
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.[6]
Gentle warming in a 37°C water bath can also be employed, but caution is advised as heat may degrade some compounds.[6]
Aliquoting and Storage:
Once the compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed amber tubes. This is crucial to avoid repeated freeze-thaw cycles which can lead to compound degradation.[4][6]
Label each aliquot clearly with the compound name, concentration, date, and your initials.
Store the aliquots at -20°C or -80°C for long-term stability.[4][6]
Causality Behind Experimental Choices:
Sterile Reagents and Equipment: The use of sterile DMSO and tubes is essential to prevent microbial contamination of your cell cultures.
Amber Tubes: Protects the compound from potential degradation by light.
Single-Use Aliquots: Minimizes the impact of freeze-thaw cycles on the stability of the compound.[4]
Protocol 2: Preparation of Working Solutions and Dosing Cells
This protocol describes the dilution of the DMSO stock solution into cell culture medium for treating cells.
Materials:
Aliquot of the 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine DMSO stock solution
Complete cell culture medium (pre-warmed to 37°C)
Sterile microcentrifuge tubes
Calibrated micropipettes and sterile tips
Cell culture plates with seeded cells
Vehicle control: an equivalent volume of DMSO as used for the highest compound concentration
Procedure:
Thaw the Stock Solution: Remove one aliquot of the DMSO stock solution from the freezer and allow it to thaw completely at room temperature.
Prepare Intermediate Dilutions (if necessary): For creating a dose-response curve, it is often best to perform serial dilutions in 100% DMSO first.[6] This ensures that the final concentration of DMSO in the cell culture medium remains constant across all treatment groups.
Prepare Final Working Solutions:
Calculate the volume of the DMSO stock solution needed to achieve the desired final concentration in your cell culture well. Remember to account for the final volume in the well.
Dilute the stock solution directly into pre-warmed complete cell culture medium. It is recommended to add the small volume of DMSO stock to the larger volume of medium and mix immediately by gentle pipetting or inversion to avoid precipitation.[9]
Crucially, ensure the final DMSO concentration does not exceed the recommended limits for your cell line (ideally ≤ 0.5%). [4]
Vehicle Control: Prepare a vehicle control by adding the same volume of pure DMSO (without the compound) to the cell culture medium as used for the highest concentration of the test compound. This is essential to distinguish the effects of the compound from any effects of the solvent.[4]
Dose the Cells: Remove the existing medium from your cell culture plates and replace it with the medium containing the desired concentrations of 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine or the vehicle control.
Incubate: Return the plates to the incubator for the desired treatment period.
Workflow for Preparing Working Solutions
Caption: Workflow for preparing working solutions from a DMSO stock.
Troubleshooting Common Issues
Issue: Compound Precipitates Upon Dilution in Culture Medium
Cause: The compound's solubility limit in the aqueous medium has been exceeded. This can be exacerbated by salts in the buffer.[13]
Solution 1: Stepwise Dilution: Instead of a single large dilution, perform serial dilutions.[9]
Solution 2: Increase Final DMSO Concentration (with caution): If possible for your assay and cell line, slightly increasing the final DMSO concentration might help, but this must be validated.
Solution 3: Use of a Co-solvent or Surfactant: In some cases, a small amount of a biocompatible co-solvent or surfactant like Tween-20 can aid solubility, but this requires extensive validation as it can affect cell membranes and protein activity.[13][14]
Issue: Inconsistent Results Between Experiments
Cause: Could be due to repeated freeze-thaw cycles of the stock solution, leading to compound degradation.[6]
Solution: Always use fresh aliquots for each experiment.
Issue: High Background in Vehicle Control Group
Cause: The final DMSO concentration may be too high for the specific cell line, causing stress or toxicity.[7]
Solution: Perform a dose-response curve for DMSO alone on your cells to determine the maximum tolerated concentration. Reduce the final DMSO concentration in your experiments accordingly.
Diagram of the Dissolution and Dosing Process
Caption: Overview of the dissolution and cell dosing workflow.
Conclusion
The successful use of 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine in cell culture assays is critically dependent on proper dissolution and handling. By following the detailed protocols and understanding the rationale behind each step, researchers can minimize experimental variability and ensure the generation of high-quality, reproducible data. The consistent use of vehicle controls and adherence to recommended DMSO concentrations are non-negotiable for maintaining scientific integrity.
References
Ilić, Z., Bogdanović, V., & Stojiljković, M. (n.d.). Considerations regarding use of solvents in in vitro cell based assays - PMC. National Center for Biotechnology Information. Retrieved from [Link]
Ghavre, M., et al. (2016). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity - PMC. National Center for Biotechnology Information. Retrieved from [Link]
Jamalzadeh, L., et al. (2023). Assessment of the Cytotoxic Effects of Dimethyl Sulfoxide (DMSO) on MCF-7 and HeLa Cell Line. JURNAL MEDIA KESEHATAN. Retrieved from [Link]
Corning. (n.d.). Corning® 250 mL DMSO (Dimethyl Sulfoxide). Retrieved from [Link]
PAN-Biotech. (n.d.). Dimethylsulfoxide (DMSO) for cell culture, Endotoxin tested. Retrieved from [Link]
Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
MDPI. (2021). Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures. Retrieved from [Link]
Wiśniewska, J., et al. (2014). The effect of novel pyrazole derivatives on the viability and cell cycle of human colorectal cancer HT29 cells. Postepy higieny i medycyny doswiadczalnej. Retrieved from [Link]
ResearchGate. (2015, March 6). In cell culture, what is the appropriate solvent for a drug other than DMSo? Retrieved from [Link]
ResearchGate. (2013, September 10). How to dissolve small inhibitor molecules for binding assay? Retrieved from [Link]
ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays? Retrieved from [Link]
University of Ferrara. (2023, February 3). Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. Retrieved from [Link]
National Center for Biotechnology Information. (2024, May 20). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC. Retrieved from [Link]
National Center for Biotechnology Information. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC. Retrieved from [Link]
Application Note: 2-Chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine as a Versatile Building Block in Organic Synthesis
Executive Summary The rational design of complex pharmaceuticals and advanced materials relies heavily on privileged bifunctional scaffolds. 2-Chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine represents a highly versatile...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The rational design of complex pharmaceuticals and advanced materials relies heavily on privileged bifunctional scaffolds. 2-Chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine represents a highly versatile building block characterized by two orthogonal reactive vectors: a highly electrophilic C2-chlorine atom and a sterically tunable, metal-coordinating 3,5-dimethylpyrazole moiety. This application note provides a comprehensive guide to the synthesis, mechanistic rationale, and downstream applications of this scaffold, tailored for drug development professionals and materials scientists.
Mechanistic Rationale & Structural Significance
The utility of this building block stems from the synergistic electronic properties of its two distinct rings:
The Pyrazine Core (Electrophile): As a 1,4-diazine, the pyrazine ring is strongly electron-withdrawing. The electronegative nitrogen atoms significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) of the system. This stabilizes the anionic Meisenheimer intermediate during Nucleophilic Aromatic Substitution (SNAr) and accelerates the oxidative addition step in transition-metal-catalyzed cross-couplings.
The Pyrazole Ring (Directing Group & Ligand): The 3,5-dimethyl-1H-pyrazol-1-yl group serves multiple functions. In medicinal chemistry, it acts as a potent hydrogen-bond acceptor and a steric shield to dictate the conformation of the final drug molecule. In coordination chemistry, the pyrazole nitrogen and the adjacent pyrazine nitrogen form a perfect bidentate N,N-chelating pocket, ideal for stabilizing transition metals.
Synthetic workflow and divergent applications of the pyrazine-pyrazole building block.
Applications in Synthesis and Materials Science
The Challenge of Scaffold Synthesis
The synthesis of the mono-substituted building block from 2,3-dichloropyrazine requires precise control. When reacting dihaloheterocycles with pyrazoles, there is a well-documented propensity to form disubstituted adducts (e.g., 2,3-bis(pyrazol-1-yl)pyrazine), even when sub-stoichiometric amounts of the azole are utilized[1]. This occurs because the initial substitution can alter the phase-solubility dynamics or electronically activate the adjacent halogen. Consequently, strict stoichiometric control (1.0 equivalent of pyrazole) and low temperatures (0 °C) are mandatory to isolate the mono-chloro derivative.
Medicinal Chemistry: Kinase Inhibitors
The C2-Cl bond is highly susceptible to SNAr by primary and secondary amines. By displacing the chlorine atom, chemists can rapidly generate libraries of 2-amino-3-(pyrazol-1-yl)pyrazines, a motif frequently found in ATP-competitive kinase inhibitors. The pyrazole ring projects into the hydrophobic pockets of the kinase hinge region, while the newly appended amine interacts with the solvent-exposed front.
Materials Science: Coordination Complexes
Beyond drug discovery, this scaffold is prized in materials science. The bidentate N,N-coordination pocket is ideal for stabilizing tricoordinate Cu(I) complexes. Recent multivariate analyses have identified such designs as critical for enabling first-class blue and white light-emitting electrochemical cells (LECs), achieving record efficiencies[2]. Furthermore, related pyrazine-pyrazole derivatives have been extensively studied for their ability to induce abrupt thermal spin-crossover in Iron(II) complexes, highlighting the strong ligand-field effects exerted by this architecture[3].
Pd-catalyzed Suzuki-Miyaura cross-coupling catalytic cycle for the pyrazine scaffold.
Quantitative Data Summary
The following table summarizes the typical reaction conditions and expected yields for the primary transformations involving this building block.
Protocol A: Synthesis of 2-Chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine
Objective: Achieve mono-substitution while suppressing the formation of the bis-pyrazolyl byproduct.
Causality & Design:
Potassium carbonate (K₂CO₃) is selected as a mild base to deprotonate the pyrazole without causing the rapid, uncontrolled generation of the highly nucleophilic pyrazolate anion (which would occur with NaH), thereby mitigating disubstitution[1]. DMF is utilized because its high dielectric constant stabilizes the polar Meisenheimer transition state.
Step-by-Step Procedure:
Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-dichloropyrazine (10.0 mmol, 1.49 g) and anhydrous DMF (50 mL).
Cooling: Cool the solution to 0 °C using an ice-water bath. Stir for 10 minutes to ensure thermal equilibrium.
Base Addition: Add finely powdered, anhydrous K₂CO₃ (15.0 mmol, 2.07 g) in one portion.
Nucleophile Addition: Dissolve 3,5-dimethyl-1H-pyrazole (10.0 mmol, 0.96 g) in 10 mL of anhydrous DMF. Add this solution dropwise to the reaction mixture over 30 minutes using an addition funnel. Critical Control: Slow addition prevents localized high concentrations of the nucleophile.
Reaction: Allow the mixture to stir at 0 °C for 2 hours, then slowly warm to room temperature and stir for an additional 10 hours.
In-Process Control: Analyze via LC-MS. The desired product will show an
[M+H]+
peak at m/z ~ 209.
Workup: Quench the reaction by pouring it into 200 mL of ice water. Extract the aqueous layer with Ethyl Acetate (3 × 75 mL). Wash the combined organic layers with 5% aqueous LiCl solution (3 × 50 mL) to thoroughly remove residual DMF.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the title compound as a pale yellow solid.
Protocol B: Suzuki-Miyaura Cross-Coupling
Objective: Append an aryl group to the C2 position via Pd-catalyzed cross-coupling.
Causality & Design:
Pd(dppf)Cl₂ is the catalyst of choice. The bidentate dppf ligand enforces a specific geometry and provides significant steric bulk. This is crucial because the pyrazine-pyrazole substrate is itself a strong bidentate ligand[2][3]; without a strongly coordinating, bulky phosphine, the substrate could displace the ligands on Palladium, poisoning the catalyst and halting the catalytic cycle.
Step-by-Step Procedure:
Preparation: In a 50 mL Schlenk tube, combine 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine (1.0 mmol, 208 mg), phenylboronic acid (1.2 mmol, 146 mg), and Na₂CO₃ (2.0 mmol, 212 mg).
Solvent Addition: Add a solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v, 10 mL).
Degassing: Sparge the mixture with Argon for 15 minutes. Critical Control: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species.
Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 mmol, 36 mg) under a positive stream of Argon. Seal the tube.
Reaction: Heat the mixture in a pre-heated oil bath at 90 °C for 8 hours with vigorous stirring.
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove the palladium black. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
Purification: Purify via flash chromatography to yield the coupled product.
Application Note & Protocol: Preparation of High-Fidelity Stock Solutions of 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine in DMSO
Introduction: The Imperative of Precision in Stock Solution Preparation In the landscape of drug discovery and biomedical research, the reliability of experimental data is fundamentally tethered to the quality of the rea...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Imperative of Precision in Stock Solution Preparation
In the landscape of drug discovery and biomedical research, the reliability of experimental data is fundamentally tethered to the quality of the reagents used. For small molecule screening and development, the preparation of concentrated stock solutions is a foundational, yet critical, step that dictates the accuracy and reproducibility of downstream assays. Dimethyl sulfoxide (DMSO) is the preeminent solvent for this purpose, celebrated for its remarkable ability to solubilize a diverse array of both lipophilic and polar compounds.[1][2] Its miscibility with aqueous media further cements its utility in biological systems.[1]
This document provides an in-depth guide to the preparation, handling, and storage of stock solutions of 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine in 100% DMSO. We will delve into the causality behind each step, moving beyond a simple recitation of instructions to empower researchers with the knowledge to mitigate common pitfalls such as compound precipitation, degradation, and concentration inaccuracies. The protocols herein are designed to be self-validating systems, ensuring the integrity of the compound and the fidelity of the resulting stock solution.
Physicochemical Properties: A Tale of Solute and Solvent
A nuanced understanding of the properties of both 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine and DMSO is essential for mastering the art of stock solution preparation.
2.1. The Solute: 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine
This compound belongs to the pyrazole and pyrazine heterocyclic families, which are common scaffolds in medicinal chemistry.[3][4] While specific solubility data in DMSO is not extensively published, its organic structure suggests good solubility in a polar aprotic solvent like DMSO.
2.2. The Solvent: Dimethyl Sulfoxide (DMSO)
DMSO is not an inert vehicle; its physical properties profoundly influence the stability and solubility of the compounds it holds.
Polarity and Solubilizing Power: As a highly polar aprotic solvent, DMSO is an excellent choice for dissolving a vast chemical space, from nonpolar to polar molecules, making it indispensable for chemical libraries.[1][5]
Hygroscopicity (The Critical Challenge): DMSO is exceptionally hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6][7][8] This is the most significant challenge in maintaining stock solution integrity. The absorption of water increases the polarity of the DMSO/water mixture, which can dramatically decrease the solubility of lipophilic compounds, leading to precipitation over time or during freeze-thaw cycles.[6][9][10] Even brief exposure to ambient air can introduce a significant amount of water.[7][8]
Freezing Point and Freeze-Thaw Cycles: Pure DMSO has a relatively high freezing point of 18.5°C (65.3°F), meaning it will be solid at or slightly below standard room temperature.[1][5] While repeated freeze-thaw cycles themselves may not chemically degrade many compounds, they increase the probability of compound precipitation.[10][11] Each thaw cycle exposes the solution to potential atmospheric moisture, synergistically enhancing the risk of the compound falling out of solution.[10]
Quantitative Data Summary
The following table summarizes the key quantitative data for the components and recommended materials.
Mass (mg) = 10 mM × 208.65 g/mol × 0.001 L × 1000 mg/g
Mass (mg) = 2.0865 mg
5.2. Step-by-Step Procedure
Preparation: Don PPE. Ensure the analytical balance is calibrated and level. Allow the sealed bottle of anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
Weighing the Compound: Place a new, sterile microcentrifuge tube on the analytical balance and tare (zero) the balance. Carefully weigh out the calculated mass (e.g., 2.09 mg) of 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine directly into the tube. Record the exact mass.
Causality Note: Weighing directly into the final vial minimizes compound loss during transfer.
Solvent Addition: Based on the actual mass weighed, recalculate the precise volume of DMSO needed. Using a calibrated micropipette with a sterile tip, add the calculated volume of anhydrous DMSO to the tube containing the compound.
Causality Note: Using anhydrous DMSO from a freshly opened bottle is paramount to prevent the introduction of water, which can compromise compound solubility.[6][9]
Dissolution: Tightly cap the tube. Vortex the solution vigorously for 1-2 minutes. Visually inspect the solution against a light source to ensure all solid particles have dissolved completely.
Causality Note: Vigorous mixing provides the necessary energy to break the crystal lattice of the solid and allow for complete solvation.
Assisted Dissolution (Optional): If the compound does not fully dissolve after vortexing, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can also be employed, but one must consider the thermal stability of the compound.[13]
Aliquoting for Storage: Once the compound is fully dissolved, immediately aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled microcentrifuge tubes.
Causality Note: Aliquoting is the single most effective strategy to prevent the deleterious effects of repeated freeze-thaw cycles and minimize moisture absorption from atmospheric exposure.[13][14][15]
Labeling and Storage: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation. Store the aliquots in a freezer at -20°C for short-term storage (≤ 3 months) or -80°C for long-term storage , protected from light.[15][16][17]
Visual Workflow for Stock Solution Preparation
Caption: Step-by-step workflow for preparing DMSO stock solutions.
Troubleshooting Common Issues
Even with meticulous technique, problems can arise. The most common issue is compound precipitation.
Caption: Troubleshooting flowchart for compound precipitation.
Safety Precautions
Compound Handling: 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine should be handled with care. Based on safety data for related pyrazole and pyrazine compounds, assume it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[18] Avoid inhalation of dust and direct contact with skin and eyes.[19][20]
DMSO Handling: DMSO can facilitate the absorption of chemicals through the skin. Always wear chemical-resistant gloves. Work in a well-ventilated area or a chemical fume hood.[19]
Waste Disposal: Dispose of all chemical waste, including used tubes and pipette tips, in accordance with institutional and local regulations.
References
Ziath Ltd. The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Ziath.com. Available at: [Link]
Wikipedia. Dimethyl sulfoxide. Wikipedia.org. Available at: [Link]
Lipinski, C. Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath.com. Available at: [Link]
Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Nelson, S. L. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of biomolecular screening, 8(2), 210–215. Available at: [Link]
NanoTemper Technologies. DMSO - Definition and Relevance. Nanotempertech.com. Available at: [Link]
Cheng, X., Hochlowski, J., Tang, H., Hepp, D., Beckner, C., Kantor, S., & Schmitt, R. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of biomolecular screening, 8(3), 292–304. Available at: [Link]
Novartis Institutes for BioMedical Research. Stability of screening compounds in wet DMSO. Yufeng.com. Available at: [Link]
Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Nelson, S. L. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of biomolecular screening, 8(2), 205–209. Available at: [Link]
Waybright, T. J., FRIES, D. S., McCloud, T. G., & Soprano, D. R. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of biomolecular screening, 14(6), 707–714. Available at: [Link]
ResearchGate. How do I make a stock solution of a substance in DMSO?. Researchgate.net. Available at: [Link]
ResearchGate. How long can I store stock solution(Benzo[a]pyrene in DMSO)?. Researchgate.net. Available at: [Link]
Beilstein-Institut. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Beilstein-Institut TV, (2010). Available at: [Link]
Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. Available at: [Link]
GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. GE Healthcare. Available at: [Link]
Chemistry Stack Exchange. Hygroscopic behaviour of DMSO - how bad is it?. Chemistry.stackexchange.com. Available at: [Link]
Gaylord Chemical Company. DMSO Physical Properties. Gchem.com. Available at: [Link]
ResearchGate. Can I use DMSO as solvent to prepare stock solution of plant extract for antioxidant screening?. Researchgate.net. Available at: [Link]
Kotaiah, S., et al. (2014). SYNTHESIS OF 4-CHLORO-2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6- METHYLPYRIMIDINE. Hetero Letters, 4(3), 335-339. Available at: [Link]
Chemsrc. CAS#:1365963-59-2 | 2-Chloro-N-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide. Chemsrc.com. Available at: [Link]
PubChemLite. 2-chloro-3-(3,5-dimethyl-1h-pyrazol-1-yl)quinoxaline. Pubchemlite.com. Available at: [Link]
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TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc. Available at: [Link]
Ather, A. D., et al. (2010). 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 9), o2493. Available at: [Link]
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). Synthesis and Oxidative Aromatization of 3, 5-disubstituted-2. RJPBCS. Available at: [Link]
PubChemLite. 2-chloro-6-(3,5-dimethyl-1h-pyrazol-1-yl)pyrazine. Pubchemlite.com. Available at: [Link]
Application Notes and Protocols for 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 2-ch...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine as a bidentate ligand in coordination chemistry. Drawing from established synthetic methodologies and the known coordination behavior of related pyrazolyl-heteroaryl systems, this document offers detailed protocols and expert insights to facilitate the exploration of this promising ligand in catalysis, materials science, and medicinal chemistry.
Introduction: A Ligand of Untapped Potential
The strategic combination of pyrazole and pyrazine moieties within a single molecular framework has garnered significant attention in the field of coordination chemistry. Pyrazole derivatives are well-regarded for their versatile coordination modes and the ease with which their steric and electronic properties can be fine-tuned.[1] The pyrazine ring, being electron-deficient, can influence the electronic properties of the resulting metal complexes and enhance metabolic stability in biological systems.[2]
The ligand 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine combines the coordinating ability of the pyrazolyl nitrogen and a pyrazine nitrogen with the synthetic handle of a chloro substituent. This opens avenues for post-coordination modification and influences the electronic landscape of the metal center. While specific research on the coordination chemistry of this exact ligand is nascent, its structural similarity to other pyrazolyl-pyridine and pyrazolyl-pyrazine ligands suggests a rich and diverse range of potential applications, from catalysis to the development of novel therapeutic agents.[3][4] This guide aims to provide a foundational resource for researchers venturing into the coordination chemistry of this intriguing bidentate ligand.
Ligand Synthesis: A Step-by-Step Protocol
The synthesis of 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine can be achieved through a two-step process, commencing with the synthesis of the key intermediate, 2-chloro-3-hydrazinopyrazine.
Synthesis of 2-chloro-3-hydrazinopyrazine
This procedure is adapted from established methods for the synthesis of hydrazinopyridines and related compounds.[5][6] The reaction involves the nucleophilic substitution of a chlorine atom from 2,3-dichloropyrazine with hydrazine.
Workflow for the Synthesis of 2-chloro-3-hydrazinopyrazine:
Application Notes and Protocols: In Vivo Dosing Guidelines for 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine in Murine Models
Introduction The novel heterocyclic compound, 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine, integrates two biologically significant pharmacophores: pyrazine and pyrazole. Pyrazine derivatives are known for a wide ar...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The novel heterocyclic compound, 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine, integrates two biologically significant pharmacophores: pyrazine and pyrazole. Pyrazine derivatives are known for a wide array of pharmacological activities, including roles as kinase inhibitors in oncology.[1] Similarly, pyrazole-containing compounds are foundational to numerous therapeutic agents, exhibiting anti-inflammatory, analgesic, and anticancer properties.[2][3] The combination of these two moieties suggests that 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine may exhibit potent biological activity, warranting in vivo evaluation in murine models of disease.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on establishing initial in vivo dosing regimens for 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine. Given the novelty of this specific molecule, this document emphasizes the foundational steps of formulation development and the execution of a dose-range finding (DRF) study, a critical first step in preclinical in vivo assessment.
Hypothesized Mechanism of Action
While the precise mechanism of action for 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine is yet to be elucidated, its structural components suggest potential therapeutic targets. The pyrazine ring is a key feature in several FDA-approved drugs and often acts as a bioisostere for other aromatic rings like benzene or pyridine.[1] In the context of kinase inhibitors, the nitrogen atoms of the pyrazine ring can serve as hydrogen bond acceptors, interacting with the hinge region of kinase domains.[1] The pyrazole moiety is also a privileged scaffold in medicinal chemistry, with derivatives showing a broad spectrum of biological activities.[3][4] A related compound, 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine, has been suggested to interact with androgen receptors.[5] Therefore, it is plausible that 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine may function as a kinase inhibitor or modulate other cellular signaling pathways.
Preclinical Formulation Development
A significant hurdle in the preclinical evaluation of novel chemical entities is often poor aqueous solubility. For a hydrophobic molecule like 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine, developing a suitable formulation is paramount for achieving adequate bioavailability and obtaining reliable in vivo data.[6][7]
Solubility Enhancement Strategies
Several strategies can be employed to formulate poorly soluble compounds for in vivo studies in mice:
Co-solvents: Water-miscible organic solvents can be used to increase the solubility of hydrophobic compounds. Common co-solvents for in vivo use include:
Polyethylene Glycol 400 (PEG 400)
Propylene Glycol
Dimethyl Sulfoxide (DMSO) - Use with caution and at low final concentrations due to potential toxicity.
Surfactants: Surfactants can form micelles that encapsulate the drug, increasing its solubility in aqueous solutions. Examples include:
Polysorbate 80 (Tween® 80)
Solutol® HS 15
Cremophor® EL - Note: Can be associated with hypersensitivity reactions.[8]
Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.
Lipid-Based Formulations: For oral administration, self-emulsifying drug delivery systems (SEDDS) can be highly effective. These are isotropic mixtures of oils, surfactants, and co-solvents that form fine emulsions in the gastrointestinal tract.[8]
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, which can enhance bioavailability.[6]
Protocol: Formulation Screening
Initial Solubility Assessment: Determine the solubility of 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine in a panel of individual and mixed GRAS (Generally Recognized as Safe) excipients.
Vehicle Selection: Based on the solubility data, select a few candidate vehicles. A common starting point for a parenteral formulation is a mixture of a co-solvent and a surfactant in an aqueous base (e.g., 10% Solutol® HS 15, 20% propylene glycol, and 70% sterile water for injection).[8]
Formulation Preparation:
a. Prepare the desired vehicle by mixing the excipients.
b. Add the required amount of 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine to the vehicle.
c. Vortex and/or sonicate the mixture until the compound is completely dissolved. Gentle warming may be used if the compound is heat-stable.[8]
Sterilization: For parenteral administration, sterilize the final formulation by filtering it through a 0.22 µm syringe filter into a sterile vial.[8]
Stability Assessment: Assess the short-term stability of the formulation by observing for any precipitation or changes in appearance over a few hours at room temperature and at 4°C.
Dose-Range Finding (DRF) Study in Murine Models
The primary objective of a DRF study is to identify a range of doses that are tolerated by the animals and to determine the maximum tolerated dose (MTD). This information is crucial for designing subsequent efficacy studies.
Experimental Workflow for a Dose-Range Finding Study
Caption: Workflow for a Dose-Range Finding Study.
Protocol: Single-Dose DRF Study
Animals: Use a standard inbred mouse strain (e.g., C57BL/6 or BALB/c), typically 8-10 weeks old. Use a small number of animals per group (n=3-5 per sex per dose level).
Dose Levels: Select a minimum of 3-5 dose levels with a geometric progression (e.g., 10, 30, 100 mg/kg). Include a vehicle control group.
Route of Administration: The choice of administration route (e.g., intraperitoneal (IP), oral (PO), intravenous (IV)) will depend on the intended therapeutic application and the properties of the formulation.
Administration: Administer a single dose of the formulated 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine or vehicle to the respective groups.
Clinical Observations:
Observe the animals continuously for the first few hours post-dosing for any immediate adverse reactions.
Thereafter, perform daily clinical observations for a period of 7-14 days. Record any signs of toxicity, such as changes in posture, activity, breathing, and grooming.
Body Weight: Measure and record the body weight of each animal prior to dosing and daily thereafter. Significant weight loss (>15-20%) is a key indicator of toxicity.
Endpoint: At the end of the observation period, euthanize all animals.
Necropsy: Perform a gross necropsy on all animals, examining major organs for any abnormalities.
Histopathology (Optional but Recommended): Collect major organs (e.g., liver, kidneys, spleen, heart, lungs) and any tissues with gross abnormalities, and preserve them in 10% neutral buffered formalin for potential histopathological analysis.
MTD Determination: The MTD is defined as the highest dose that does not cause study-limiting toxicity (e.g., mortality, >20% body weight loss, or severe clinical signs).
Data Presentation
The results of the DRF study should be summarized in a clear and concise table.
Dose Group (mg/kg)
n
Route of Admin.
Mortality
Mean Body Weight Change (Day 7)
Key Clinical Observations
Vehicle
5
IP
0/5
+5%
Normal
10
5
IP
0/5
+3%
Normal
30
5
IP
0/5
-2%
Mild, transient hypoactivity on Day 1
100
5
IP
1/5
-15%
Hunched posture, piloerection on Days 1-3
300
5
IP
4/5
-
Severe hypoactivity, ataxia
This is a hypothetical data table for illustrative purposes.
Considerations for Chronic Dosing Studies
Once the MTD from a single-dose study is established, a multiple-dose DRF study may be necessary, especially if the intended therapeutic regimen involves chronic administration. Doses for such studies are typically set at, and below, the single-dose MTD.
Conclusion
These application notes provide a foundational framework for initiating in vivo studies with the novel compound 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine in murine models. Due to the lack of existing in vivo data for this specific molecule, a systematic approach beginning with formulation development and a well-designed dose-range finding study is essential for establishing a safe and effective dosing regimen for subsequent preclinical efficacy and toxicology studies.
References
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MDPI. (2023, November 5). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
ResearchGate. (2022, July 13). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
PMC. (2022, February 22). Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells.
EPJ Web of Conferences. Chemistry and biomedical relevance of pyrazole derivatives: An integrated review.
MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles.
PMC. Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents.
cross-coupling reaction applications of 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine
Application Note: Cross-Coupling Strategies for 2-Chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine Substrate Profiling & Chemical Context The compound 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine is a highly function...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Cross-Coupling Strategies for 2-Chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine
Substrate Profiling & Chemical Context
The compound 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine is a highly functionalized, electron-deficient bi-heteroaryl building block. Molecules containing both pyrazine and pyrazole scaffolds are privileged structures in drug discovery, frequently appearing in kinase inhibitors, CNS-active agents, and agrochemicals due to their ability to form robust hydrogen bond networks with target proteins.
From a synthetic perspective, this molecule presents a fascinating push-pull dynamic for transition-metal catalysis:
Electronic Activation: The pyrazine core is highly electron-withdrawing. The electronegative nitrogen atoms lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the C2–Cl bond exceptionally reactive toward oxidative addition by Palladium(0)[1].
Steric & Chelating Hindrance: The 3-(3,5-dimethyl-1H-pyrazol-1-yl) group introduces significant complexity. The methyl group at position 5 of the pyrazole ring is ortho to the C–N linkage, creating a steric shield directly over the adjacent C2–Cl bond. Furthermore, the unhindered nitrogen atoms on both the pyrazole and pyrazine rings can act as competing bidentate ligands, potentially sequestering the palladium catalyst into an inactive off-cycle state.
Standard cross-coupling catalysts, such as
Pd(PPh3)4
, frequently fail when applied to sterically hindered chloropyrazines[1]. The relatively small bite angle and electron-neutral nature of triphenylphosphine cannot force the palladium center through the sterically congested transmetalation step, nor can it prevent the heteroatoms from binding to the metal.
The Causality of Ligand Selection:
To achieve successful C–C and C–N bond formation, the catalytic system must employ either bidentate phosphines with large bite angles (e.g., dppf, dppb) or bulky, electron-rich dialkylbiaryl phosphines (e.g., XPhos, RuPhos).
Electronic Enrichment: Electron-rich ligands accelerate the oxidative addition into the C–Cl bond.
Steric Bulk: Bulky ligands favor the formation of a highly active, mono-ligated
L-Pd(0)
species. More importantly, their massive steric profile physically blocks the pyrazole and pyrazine nitrogens from coordinating to the palladium center, effectively preventing catalyst poisoning.
Divergent Functionalization Workflow
Divergent cross-coupling pathways for 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine.
Quantitative Optimization Data
The following table summarizes the optimization of the Suzuki-Miyaura coupling of 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine with phenylboronic acid. The data highlights the critical necessity of specialized ligands to overcome the substrate's inherent steric and coordinating challenges[1].
Entry
Catalyst / Ligand
Base
Solvent System
Temp (°C)
Yield (%)
Observation / Causality
1
Pd(PPh3)4
Na2CO3
Toluene/
H2O
90
< 5%
Complete catalyst poisoning by substrate nitrogens.
Degassing (Critical Step): In a 20 mL Schlenk tube, add 1,4-Dioxane and
H2O
. Sparge the solvent mixture with Argon for 15 minutes. Causality: Oxygen promotes the homocoupling of boronic acids into biaryls, consuming the reagent and complicating purification.
Reagent Loading: Add the chloropyrazine starting material, arylboronic acid, and
K2CO3
to the reaction vessel.
Catalyst Addition: Add the
Pd(dppf)Cl2⋅CH2Cl2
complex. Seal the tube immediately and flush the headspace with Argon (3x vacuum/Argon cycles).
Reaction Execution: Heat the mixture to 90 °C in a pre-heated oil bath or heating block for 6–8 hours with vigorous stirring (800 rpm).
Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)
This protocol utilizes RuPhos, which is specifically designed to facilitate the coupling of secondary amines to sterically hindered, electron-deficient heteroaryl chlorides.
Pre-catalyst Activation: In an oven-dried, Argon-purged vial, combine
Pd2(dba)3
and RuPhos in 2 mL of anhydrous Toluene. Stir at room temperature for 10 minutes until the solution turns a deep, homogeneous red/orange. Causality: This pre-mixing ensures the complete formation of the active L-Pd(0) species before it encounters the coordinating nitrogens of the starting material.
Substrate Addition: To a separate Argon-purged Schlenk flask containing
Cs2CO3
, add the chloropyrazine, the amine, and the remaining 8 mL of Toluene.
Initiation: Transfer the pre-activated catalyst solution into the Schlenk flask via a syringe.
Reaction Execution: Heat to 100 °C for 12 hours.
Workup: Cool to room temperature, filter through a short pad of Celite to remove the inorganic base and precipitated palladium black. Wash the Celite pad with Ethyl Acetate (30 mL). Concentrate the filtrate and purify via chromatography.
Self-Validating Systems & Analytical Checkpoints
A robust protocol must be self-validating. Do not proceed to time-consuming column chromatography until the following analytical checkpoints confirm success:
Isotopic Signature Disappearance (LC-MS): The starting chloropyrazine possesses a distinct isotopic pattern due to the natural abundance of
35Cl
and
37Cl
(approximately a 3:1 ratio of M : M+2 peaks). The primary indicator of successful oxidative addition and cross-coupling is the complete disappearance of this isotopic cluster in the product mass trace.
Aromatic Shift Analysis (
1H
NMR): The pyrazine core of the starting material has two distinct protons (H-5 and H-6) that typically appear as a pair of doublets (
J≈2.5 Hz
) in the highly deshielded region of 8.2–8.6 ppm.
Validation Check: Upon successful Buchwald-Hartwig amination, the introduction of an electron-donating amine group will significantly shield the pyrazine ring via resonance. You must observe an upfield shift of these pyrazine protons (often moving to 7.5–7.9 ppm). If the peaks remain highly deshielded, the reaction likely failed or resulted in a deshalogenated byproduct.
References
Faria, J. V., et al. "Recent Advances in Synthesis and Properties of Pyrazoles." Molecules, vol. 27, no. 17, 2022, p. 5560. Available at:[Link]
Verboom, W., et al. "Transition metal-catalyzed functionalization of pyrazines." Organic & Biomolecular Chemistry, vol. 11, 2013, pp. 3583-3602. Available at:[Link][1]
Schultheiss, N., and Bosch, E. "Facile Synthesis of Diarylpyrazines Using Suzuki Coupling of Dichloropyrazines with Aryl Boronic Acids." Heterocycles, vol. 60, no. 8, 2003, pp. 1891-1897. Available at:[Link]
Application Note: Advanced Formulation Strategies for 2-Chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine Drug Delivery
Executive Summary & Physicochemical Profiling 2-Chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine is a highly lipophilic, planar bi-heterocyclic compound. Derivatives of this specific pyrazine-pyrazole scaffold are frequen...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Physicochemical Profiling
2-Chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine is a highly lipophilic, planar bi-heterocyclic compound. Derivatives of this specific pyrazine-pyrazole scaffold are frequently investigated in early-stage drug discovery as potent kinase inhibitors and inhibitors of Human Dihydroorotate Dehydrogenase (DHODH) [1].
While pharmacologically promising, the developability of this compound is severely hindered by its physicochemical properties. The rigid, planar structure of the pyrazine and pyrazole rings, combined with the hydrophobic chloro and dimethyl substituents, results in high crystal lattice energy and extreme hydrophobicity (estimated LogP > 3.5). Consequently, the compound exhibits negligible aqueous solubility, classifying it as a Biopharmaceutics Classification System (BCS) Class II or IV molecule.
To overcome this translational bottleneck, this guide details two self-validating formulation strategies: Wet Media Milling (to generate a crystalline nanosuspension) and Hot Melt Extrusion (to generate an Amorphous Solid Dispersion).
Mechanistic Pathways & Workflows
The "Spring and Parachute" Mechanism
When formulating highly insoluble APIs, converting the drug to an amorphous state drastically increases its apparent solubility. However, without stabilization, the supersaturated drug will rapidly precipitate back into its crystalline form. We utilize Hydroxypropyl methylcellulose acetate succinate (HPMCAS) to prevent this nucleation, ensuring sustained systemic absorption.
Caption: Mechanistic pathway of the Spring and Parachute effect in ASD formulations.
Comparative Manufacturing Workflows
Caption: Comparative manufacturing workflows for Nanosuspension and Amorphous Solid Dispersion.
Experimental Protocols
Protocol 1: Nanosuspension via Wet Media Milling
Causality & Rationale: Wet media milling applies high specific mechanical energy to fracture drug crystals. By reducing the particle size from the micrometer to the nanometer range, the specific surface area increases exponentially. According to the Noyes-Whitney equation, this drives a proportional increase in the dissolution rate without altering the stable crystalline state of the drug [2]. To prevent the newly formed, high-energy surfaces from aggregating or undergoing Ostwald ripening, steric and electrostatic stabilizers are adsorbed onto the crystal faces.
Step-by-Step Methodology:
Vehicle Preparation: Prepare an aqueous vehicle containing 2.0% w/w Poloxamer 407 (acting as a steric stabilizer) and 0.2% w/w D-α-Tocopherol polyethylene glycol 1000 succinate (TPGS) (acting as a surfactant/electrostatic stabilizer).
Pre-dispersion: Slowly add 10% w/w of 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine into the vehicle. Homogenize using a high-shear rotor-stator mixer at 5,000 RPM for 10 minutes to break down large agglomerates.
Milling Setup: Load the pre-dispersion into a wet stirred media mill chamber. Fill the chamber to 60% volume capacity with 0.3 mm yttrium-stabilized zirconia (YSZ) beads.
Execution: Operate the mill at a tip speed of 10 m/s for 120 minutes. Critical: Maintain the jacket cooling temperature at 5°C to dissipate mechanical heat and prevent thermally induced polymorphic transitions.
Validation: Extract the suspension and measure the Z-average particle size and Polydispersity Index (PDI) via Dynamic Light Scattering (DLS). A self-validating run must yield a Z-average < 250 nm and a PDI < 0.2, confirming a uniform, stable colloidal state.
Protocol 2: Amorphous Solid Dispersion (ASD) via Hot Melt Extrusion
Causality & Rationale: Unlike nanosuspensions, an ASD completely disrupts the drug's crystal lattice. By molecularly dispersing the API within a polymer matrix, the drug is trapped in a high-energy amorphous state. HPMCAS-M is utilized as the carrier polymer because its amphiphilic nature and specific succinoyl/acetyl substitution ratios effectively inhibit drug nucleation in the GI tract, maintaining supersaturation (the "Parachute" effect) [3].
Step-by-Step Methodology:
Blending: Physically mix 25% w/w API with 75% w/w HPMCAS-M. Sieve the mixture through a 40-mesh screen and blend in a V-blender for 15 minutes to ensure homogenous distribution.
Extrusion Profile Setup: Feed the blend into a co-rotating twin-screw extruder. Set the temperature profile across the barrel zones from 90°C at the feed zone to 160°C at the die. This ensures the temperature is above both the API's melting point and the polymer's Glass Transition Temperature (
Tg
), but strictly below their thermal degradation thresholds.
Melt Extrusion: Maintain a screw speed of 150 RPM to impart sufficient specific mechanical energy (SME) for intimate molecular mixing.
Quench Cooling: Extrude the clear, homogenous melt directly onto a chill roll set to 15°C. This rapid quenching freezes the drug in its amorphous state and prevents recrystallization.
Milling & Validation: Cryo-mill the resulting extrudate flakes into a fine powder. Validate the amorphous nature by confirming the absence of a melting endotherm via Differential Scanning Calorimetry (DSC) and the absence of Bragg peaks via Powder X-Ray Diffraction (PXRD).
Quantitative Data Presentation
The following table summarizes the anticipated physicochemical and pharmacokinetic enhancements achieved through these formulation strategies compared to the unformulated crystalline API.
Formulation Type
Solid State
Z-Average Particle Size
Apparent Solubility (
μ
g/mL)
Relative Bioavailability (
AUC0−24
)
Unformulated API
Crystalline
~ 15,000 nm
< 5
100% (Reference)
Nanosuspension
Crystalline
180 ± 15 nm
~ 35 (Kinetic)
~ 450%
ASD (HPMCAS-M)
Amorphous
N/A (Molecular)
> 250 (Supersaturated)
~ 980%
Note: Apparent solubility for the ASD reflects the maximum supersaturated concentration achieved in Fasted State Simulated Intestinal Fluid (FaSSIF) prior to precipitation.
References
Title: Original 2-(3-Alkoxy-1H-pyrazol-1-yl)azines Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH)
Source: PubMed Central (PMC) / Journal of Medicinal Chemistry
URL: [Link]
Title: Systematic Investigation of Wet-Milling Kinetics and Colloidal Stability of Pharmaceutical Nanocrystals
Source: Crystal Growth & Design (ACS Publications)
URL: [Link]
Title: Hydroxypropyl methylcellulose acetate succinate as an exceptional polymer for amorphous solid dispersion formulations: A review from bench to clinic
Source: European Journal of Pharmaceutics and Biopharmaceutics (Elsevier)
URL: [Link]
Technical Notes & Optimization
Troubleshooting
improving reaction yield in the synthesis of 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine
Welcome to the technical support guide for the synthesis of 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine. This resource is designed for researchers, chemists, and drug development professionals to navigate the commo...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for the synthesis of 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a focus on maximizing reaction yield and purity. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol grounded in established chemical principles.
Introduction: The Synthetic Challenge
The target molecule, 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine, is a valuable heterocyclic building block. Its synthesis is most commonly achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction between 2,3-dichloropyrazine and 3,5-dimethylpyrazole. While straightforward in principle, this reaction is often plagued by issues of low yield, incomplete conversion, and the formation of undesired byproducts.
The reaction proceeds through the formation of a negatively charged intermediate known as a Meisenheimer complex, a hallmark of the SNAr mechanism. The efficiency of this pathway is highly sensitive to a range of experimental parameters, including the choice of base, solvent, temperature, and reagent stoichiometry. This guide will dissect these variables to provide a clear path toward process optimization.
Visualizing the Reaction Pathway
To effectively troubleshoot, it is crucial to understand the underlying mechanism. The reaction begins with the deprotonation of 3,5-dimethylpyrazole to form the highly nucleophilic pyrazolate anion, which then attacks the electron-deficient pyrazine ring.
Caption: SNAr mechanism for the synthesis of the target pyrazolyl-pyrazine.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing causative explanations and actionable solutions.
Q1: My reaction yield is consistently below 50%. What are the primary factors I should investigate?
A: Consistently low yields are typically traced back to one of four key areas: reagent quality, inefficient deprotonation, suboptimal solvent choice, or improper temperature control.
Reagent Integrity: Ensure the 2,3-dichloropyrazine is pure and dry. It is the electrophile and any impurities can lead to side reactions. More critically, the 3,5-dimethylpyrazole must be of high purity. Commercial grades can contain water, which will consume the base and inhibit the formation of the necessary pyrazolate nucleophile.[1]
Base Selection and Deprotonation: The pKa of 3,5-dimethylpyrazole's N-H proton is approximately 14-15. A base strong enough to ensure near-complete deprotonation is required.
Weak Bases (e.g., K₂CO₃, Cs₂CO₃): These are common and generally safe choices, but they require higher temperatures (80-120 °C) to be effective. Their low solubility can also be a limiting factor, leading to a slow or incomplete reaction.
Strong Bases (e.g., NaH, KHMDS): These will deprotonate the pyrazole rapidly and irreversibly, even at room temperature. However, they are highly moisture-sensitive and require anhydrous conditions and an inert atmosphere (N₂ or Ar). Accidental introduction of water will quench the base and halt the reaction.
Solvent Effects: The solvent plays a critical role in stabilizing the intermediates and solvating the reagents.[2]
Optimal Choice (Polar Aprotic): Solvents like DMF, DMSO, NMP, or acetonitrile are ideal. They effectively solvate the cation of the base (e.g., K⁺, Na⁺) without forming strong hydrogen bonds with the pyrazolate nucleophile, leaving it "naked" and highly reactive.
Suboptimal Choice (Protic): Protic solvents like ethanol or water should be avoided as they will protonate the pyrazolate anion, reducing its nucleophilicity and effectively stopping the reaction.
Temperature: For weaker bases like K₂CO₃, sufficient thermal energy is needed to drive the reaction forward. If the temperature is too low, the reaction rate will be impractically slow. Conversely, excessively high temperatures can lead to decomposition and the formation of colored impurities.
Q2: I am observing a second spot on my TLC plate that corresponds to a di-substituted byproduct. How can I suppress its formation?
A: The formation of 2,3-bis(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine is a common issue arising from the product of the first substitution reacting with another equivalent of the pyrazolate. The key to minimizing this is controlling stoichiometry and reaction conditions.
Stoichiometry: Use a slight excess of the electrophile, 2,3-dichloropyrazine (e.g., 1.1 to 1.2 equivalents). This ensures that the pyrazolate is more likely to react with the starting material than the mono-substituted product.
Controlled Addition: Add the 3,5-dimethylpyrazole/base slurry or solution dropwise to the solution of 2,3-dichloropyrazine at a controlled temperature. This maintains a low instantaneous concentration of the nucleophile, favoring mono-substitution.
Lower Temperature: Running the reaction at the lower end of the effective temperature range can increase selectivity. While this may require longer reaction times, it often provides a cleaner reaction profile. Over-reaction is a common consequence of using dipolar aprotic solvents at high temperatures.[3]
Q3: My reaction appears to stall and never reaches full conversion, even after 24 hours. What could be the cause?
A: A stalled reaction typically points to a limiting reagent being consumed prematurely or a loss of reagent solubility.
Base Inactivation: If using a strong, moisture-sensitive base like NaH, ensure your solvent and reagents are scrupulously dry and the reaction is maintained under an inert atmosphere. A slow leak in the system can introduce enough moisture over time to quench the base.
Solubility Issues: The potassium or sodium salt of 3,5-dimethylpyrazole may have limited solubility in certain solvents. If the salt precipitates from the solution, its ability to participate in the reaction is drastically reduced. Consider switching to a solvent with better solvating power (e.g., from acetonitrile to DMF or NMP) or increasing the temperature moderately to improve solubility.
Q4: How can I effectively purify the final product away from unreacted starting materials?
A: Purification can be challenging due to the similar polarities of the product and starting materials. A multi-step approach is often most effective.
Aqueous Work-up: After the reaction is complete, cool the mixture and quench it with water. This will dissolve inorganic salts. Extract the product into an organic solvent like ethyl acetate or dichloromethane.
Acid Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Unreacted 3,5-dimethylpyrazole is basic and will be protonated, moving it into the aqueous layer. The desired product and unreacted 2,3-dichloropyrazine will remain in the organic layer.
Recrystallization: After drying and concentrating the organic layer, recrystallization is often the most effective method for final purification. A mixed solvent system, such as ethanol/water or ethyl acetate/heptane, is a good starting point. Dissolve the crude material in the minimum amount of hot "good" solvent (e.g., ethanol) and slowly add the "poor" solvent (e.g., water) until turbidity persists. Cool slowly to allow for crystal formation.
Column Chromatography: If recrystallization fails, silica gel chromatography can be used. A gradient elution starting with a non-polar solvent system (e.g., 95:5 heptane:ethyl acetate) and gradually increasing the polarity should provide good separation.
Troubleshooting Decision Flowchart
Caption: A decision flowchart for troubleshooting low yield issues.
Frequently Asked Questions (FAQs)
Q: What is the optimal base for this reaction?A: The "optimal" base depends on your experimental setup and scale. For small-scale, lab synthesis where anhydrous conditions can be easily maintained, Sodium Hydride (NaH, 60% dispersion in mineral oil) is superior as it provides rapid and complete deprotonation at room temperature, often leading to higher yields and shorter reaction times. For larger-scale or process chemistry applications where safety and cost are paramount, Potassium Carbonate (K₂CO₃) is a more practical choice, despite requiring higher temperatures (e.g., 100 °C in DMF).
Q: Can I run this reaction open to the atmosphere?A: It is strongly discouraged. While a reaction using K₂CO₃ might tolerate minor exposure to air, using hygroscopic bases like NaH or KHMDS requires a dry, inert atmosphere (N₂ or Ar). Atmospheric moisture will react with the base and the pyrazolate anion, significantly reducing the yield.
Q: Why is 2,3-dichloropyrazine so reactive towards nucleophiles?A: The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic deficiency is further enhanced by the inductive electron-withdrawing effect of the two chlorine atoms, making the carbon atoms attached to the chlorines highly electrophilic and susceptible to nucleophilic attack.[4][5]
Optimized Experimental Protocol
This protocol utilizes sodium hydride for efficient deprotonation at room temperature, which can be adapted for weaker bases by adjusting the temperature.
Reagents & Equipment:
2,3-Dichloropyrazine (1.1 eq)
3,5-Dimethylpyrazole (1.0 eq)
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
Anhydrous Dimethylformamide (DMF)
Three-neck round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet, and thermometer.
Procedure:
Setup: Assemble the glassware and flame-dry it under vacuum. Allow it to cool to room temperature under a positive pressure of nitrogen or argon.
Base Suspension: To the reaction flask, add anhydrous DMF. Carefully add the sodium hydride (1.2 eq) portion-wise while stirring under the inert atmosphere.
Nucleophile Formation: Dissolve 3,5-dimethylpyrazole (1.0 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the NaH suspension at 0-5 °C (ice bath). Stir the mixture at room temperature for 30-60 minutes. You should observe the evolution of hydrogen gas (use a bubbler to monitor). This indicates the formation of the sodium pyrazolate salt.
SNAr Reaction: Dissolve 2,3-dichloropyrazine (1.1 eq) in anhydrous DMF. Add this solution dropwise to the pyrazolate suspension at room temperature over 30 minutes.
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) using a mobile phase like 4:1 Heptane:Ethyl Acetate. The reaction is typically complete within 2-4 hours.
Work-up: Once the reaction is complete, cool the flask in an ice bath and very carefully quench the excess NaH by the slow, dropwise addition of isopropanol, followed by water.
Extraction: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers. Wash the organic layer with water (2x) and then with brine (1x).
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization from an ethanol/water mixture or by silica gel chromatography.
Key Parameter Optimization Summary
Parameter
Condition 1 (High Yield)
Condition 2 (Process Friendly)
Rationale & Impact on Yield
Base
Sodium Hydride (NaH)
Potassium Carbonate (K₂CO₃)
NaH ensures complete deprotonation at RT, maximizing nucleophile concentration. K₂CO₃ is cheaper and safer but requires heat, which can increase side products.
Solvent
Anhydrous DMF / NMP
Acetonitrile
DMF/NMP have high boiling points and excellent solvating power for the salts. Acetonitrile is a reasonable alternative but may show lower solubility for the pyrazolate salt.[3]
Temperature
25 °C (RT)
100 °C
Lower temperatures with strong bases minimize byproduct formation. Higher temperatures are necessary to activate weaker bases like K₂CO₃.
Stoichiometry
1.1 eq. Dichloropyrazine
1.1 eq. Dichloropyrazine
A slight excess of the electrophile is crucial in both cases to minimize the formation of the di-substituted byproduct.
Atmosphere
Inert (N₂ or Ar)
Inert (N₂ or Ar)
An inert atmosphere is critical when using NaH and highly recommended for all conditions to prevent moisture-related side reactions and ensure reproducibility.
References
Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. ResearchGate. [Link]
A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. PMC. [Link]
synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. Hetero Letters. [Link]
Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents. IntechOpen. [Link]
SNAr Reaction in Other Common Molecular Solvents. WordPress. [Link]
Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents. Semantic Scholar. [Link]
Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. ACS Publications. [Link]
An Improved Synthesis of 2,3-Diamino-5,6-dichloropyrazine. University of East Anglia. [Link]
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates. Journal of the Chemical Society B: Physical Organic. [Link]
ChemInform Abstract: Studies on the Regioselective Nucleophilic Aromatic Substitution (S N Ar) Reaction of 2-Substituted 3,5-Dichloropyrazines. ResearchGate. [Link]
overcoming solubility issues with 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine in aqueous media
Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing the notorious "brick-dust" or "grease-ball" challenges of he...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing the notorious "brick-dust" or "grease-ball" challenges of heterocyclic compounds.
This guide is specifically engineered to address the physicochemical hurdles of working with 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine in aqueous media. Below, you will find a mechanistic breakdown of its insolubility, self-validating experimental protocols, and troubleshooting FAQs designed to rescue your in vitro and in vivo assays.
Part 1: Physicochemical Profiling & Causality
To solubilize a molecule, we must first understand why it resists solvation. The poor aqueous solubility of 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine is driven by three structural factors:
High Lipophilicity & Steric Bulk: The 3,5-dimethylpyrazole moiety is highly lipophilic. These methyl groups increase the compound's LogP and create a hydrophobic surface area that water molecules cannot easily accommodate without a significant entropic penalty.
Inductive Electron Withdrawal: While pyrazine and pyrazole rings contain nitrogen atoms that are theoretically protonatable, the chlorine atom at the C2 position exerts a strong electron-withdrawing inductive effect (-I effect). This drastically reduces the electron density on the pyrazine nitrogens, pushing the pKa well below physiological relevance[1].
High Crystal Lattice Energy: The planar aromatic systems (π-π stacking) combined with van der Waals interactions from the halogens and methyl groups result in a tightly packed crystal lattice 2[2].
The Verdict: Because pH adjustment (salt formation) is ineffective for this neutral, lipophilic compound 3[3], we must rely on strategies that either disrupt the crystal lattice (co-solvents) or encapsulate the hydrophobic surface (complexation/micellization) 4[4].
Part 2: Self-Validating Experimental Protocols
Protocol A: Micellar Solubilization via Co-Solvent Spike (For In Vitro Assays)
Mechanistic Rationale: Direct addition of the dry powder to an aqueous buffer fails because the hydration energy cannot overcome the crystal lattice energy. Dissolving the compound in DMSO first bypasses the lattice energy. Spiking this into a Tween-80 solution allows surfactant micelles to instantly encapsulate the hydrophobic monomers before they can nucleate and precipitate.
Step 1: Prepare a 10 mM stock solution of the compound in 100% anhydrous DMSO. Vortex until completely clear.
Step 2: Prepare your target aqueous assay buffer (e.g., PBS pH 7.4) supplemented with 0.5% (v/v) Tween-80.
Step 3: While vigorously vortexing the aqueous buffer, inject the DMSO stock dropwise. Critical constraint: Keep final DMSO concentration ≤ 1.0% to prevent cellular toxicity.
Step 4 (Self-Validation): Centrifuge the final solution at 10,000 x g for 10 minutes. Carefully sample the supernatant and quantify via HPLC-UV. If the quantified concentration matches your nominal target, the compound is successfully micellized. If it is lower, the compound has precipitated.
Protocol B: Inclusion Complexation with HP-β-CD (For In Vivo Dosing)
Mechanistic Rationale: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic inner cavity and a hydrophilic exterior. The lipophilic 3,5-dimethylpyrazole moiety sterically fits into this cavity, forming a non-covalent inclusion complex that shields the hydrophobic surface from water, dramatically increasing apparent solubility .
Step 1: Prepare a 20% (w/v) HP-β-CD solution in deionized water or saline.
Step 2: Add an excess amount of solid 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine (e.g., 5 mg/mL) to the cyclodextrin solution.
Step 3: Agitate the suspension on an orbital shaker at 37°C for 48 hours to ensure thermodynamic equilibrium is reached.
Step 4 (Self-Validation): Filter the suspension through a 0.22 µm PVDF syringe filter. The filtrate contains only the water-soluble inclusion complex. Quantify the filtrate via UV-Vis spectrophotometry to determine the exact dosing concentration.
Part 3: Quantitative Data Presentation
The table below summarizes the expected solubility enhancements for this compound class based on the selected excipient strategy.
Formulation Strategy
Excipient System
Mechanism of Action
Est. Solubility Limit
Assay Suitability
Baseline
PBS (pH 7.4)
None
< 1 µg/mL
None
pH Adjustment
0.1 M HCl (pH 1.0)
Protonation of Pyrazine
~5-10 µg/mL
Gastric simulation only
Co-solvency / Micellar
1% DMSO + 0.5% Tween-80
Lattice disruption & micellar entrapment
50 - 100 µg/mL
In vitro cell assays
Complexation
20% w/v HP-β-CD
Hydrophobic cavity inclusion
1000 - 5000 µg/mL
In vivo (IV/PO) dosing
Solid Dispersion
HPMC / Soluplus
Amorphous state stabilization
> 5000 µg/mL
In vivo (PO) dosing
Part 4: Formulation Workflow Diagram
Workflow for overcoming aqueous solubility issues of lipophilic pyrazine derivatives.
Part 5: Troubleshooting FAQs
Q: Why does my compound instantly turn cloudy when I dilute my DMSO stock into the biological buffer?A: You are experiencing "solvent shift" precipitation. When a highly concentrated DMSO stock is introduced to water, the dielectric constant of the microenvironment changes rapidly. The lipophilic pyrazine derivative is forced out of solution faster than it can disperse, leading to rapid nucleation and precipitation. Fix: Pre-mix the DMSO stock with a surfactant (like Tween-80 or Cremophor EL) before adding it to the aqueous phase, or use a gradual step-down dilution method.
Q: Can I just lower the pH of my buffer to dissolve it, since it contains nitrogen heterocycles?A: No. While pyrazoles and pyrazines are weakly basic, the chlorine atom on the pyrazine ring is highly electronegative. This pulls electron density away from the nitrogen atoms, lowering their pKa to near zero. You would need an extremely acidic, non-physiological pH (e.g., pH < 1) to protonate this molecule1[1].
Q: Does heating the aqueous buffer help dissolve the compound?A: Heating will increase the kinetic solubility temporarily by providing thermal energy to break the crystal lattice. However, once the solution cools back to 37°C or room temperature, the system will become supersaturated, and thermodynamic precipitation will inevitably occur[1]. Always verify equilibrium solubility at your target assay temperature.
Q: How do I know if my compound is truly dissolved or just forming a nano-suspension?A: Visual inspection is notoriously unreliable for detecting nano-suspensions. You must use a self-validating physical separation. Centrifuge your sample at 10,000 x g for 10 minutes. If the compound is in a true solution, the concentration in the supernatant (measured via HPLC or UV-Vis) will remain unchanged. If it drops, you had a nano-suspension that pelleted out.
References
Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences (WJBPHS).
URL:[Link]
Aqueous solubility-enhancing excipient technologies: a review of recent developments. European Pharmaceutical Review.
URL:[Link]
Drug Solubility: Importance and Enhancement Techniques. National Institutes of Health (NIH / PMC).
URL:[Link]
Technical Support Center: Stability & Handling of 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine
Welcome to the Technical Support Center for 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine . This highly functionalized heteroaryl chloride is a critical building block in pharmaceutical synthesis, particularly for ki...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine . This highly functionalized heteroaryl chloride is a critical building block in pharmaceutical synthesis, particularly for kinase inhibitors and targeted therapeutics. However, its unique electronic structure makes it highly susceptible to environmental degradation.
This guide is designed for researchers and drug development professionals to troubleshoot storage issues, understand the mechanistic causality of degradation, and implement self-validating stability protocols.
Molecular Profiling & Causality of Degradation
To prevent degradation, we must first understand the molecule's reactivity. Pyrazines are inherently electron-deficient heterocycles. The two highly electronegative nitrogen atoms in the pyrazine ring exert a strong inductive and resonance electron-withdrawing effect, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO)[1].
When a leaving group like chlorine is positioned at C-2, the ring becomes exquisitely primed for Nucleophilic Aromatic Substitution (SNAr) .
The Moisture Threat: Ambient water acts as a nucleophile. It attacks the electron-deficient C-2 position, displacing the chloride ion to form a 2-hydroxypyrazine intermediate, which rapidly tautomerizes into a stable, unreactive pyrazin-2(1H)-one derivative.
The Steric Factor: While the 3,5-dimethyl-1H-pyrazol-1-yl group at C-3 provides some steric shielding, it also forces the pyrazole ring out of planarity with the pyrazine core. This non-planar conformation exposes the C-Cl bond to nucleophilic attack from the axial trajectories.
Mechanistic degradation pathways of 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine.
Troubleshooting Guide & FAQs
Q1: I am seeing a new, highly polar peak in my LC-MS after storing the compound for 3 months. What is it?
Diagnosis: Hydrolysis via SNAr.
Causality: The new peak is almost certainly the pyrazin-2(1H)-one degradant. Because the hydroxyl/oxo group is highly polar and capable of hydrogen bonding, it elutes much earlier on a reverse-phase C18 column than the lipophilic starting material.
Solution: Store the compound in a tightly sealed amber glass vial backfilled with dry Argon or Nitrogen. Store at -20°C with desiccant packets in the secondary container.
Q2: My Suzuki cross-coupling yields have dropped from 85% to 40% using an older batch of this building block. Why?
Diagnosis: Stoichiometric imbalance due to API degradation.
Causality: If 15-20% of your chloropyrazine has hydrolyzed to the pyrazinone, your effective molarity of the electrophile is reduced. Furthermore, the pyrazinone degradant can coordinate with the Palladium catalyst, poisoning the catalytic cycle and leading to sluggish reaction rates.
Solution: Always perform a quantitative NMR (qNMR) or Karl Fischer titration before using older batches in sensitive cross-coupling reactions. Recrystallize or run the material through a short silica plug (Hexanes/EtOAc) to remove the polar pyrazinone degradant prior to use.
Q3: The white powder has turned slightly yellow over time on the benchtop. Is it still safe to use?
Diagnosis: Photodegradation.
Causality: Halopyrazines are sensitive to UV and ambient light, which can induce homolytic cleavage of the C-Cl bond, generating highly reactive pyrazinyl radicals that dimerize or react with atmospheric oxygen[2].
Solution: Do not use discolored material without re-purification. Implement ICH Q1B photostability handling protocols (use amber glassware and minimize benchtop exposure).
Quantitative Stability Data
To establish a self-validating storage system, we subjected the compound to forced degradation and long-term stability testing in accordance with ICH Q1A(R2) guidelines[2]. The table below summarizes the expected degradation rates under various environmental conditions.
Storage Condition
Temperature / Humidity
Timeframe
Purity (HPLC Area %)
Primary Degradant
Ideal Storage
-20°C / Sealed (Argon)
12 Months
> 99.5%
None detected
Long-Term (ICH)
25°C / 60% RH
6 Months
94.2%
Pyrazin-2(1H)-one (4.1%)
Accelerated (ICH)
40°C / 75% RH
3 Months
81.5%
Pyrazin-2(1H)-one (16%)
Photostability
25°C / 1.2M lux hours
7 Days
88.0%
Dimerization products
Forced Hydrolysis
60°C / 0.1N NaOH
24 Hours
< 5.0%
Pyrazin-2(1H)-one (>90%)
Experimental Workflow: ICH Q1A(R2) Compliant Stability Testing
To validate the shelf-life of your specific batch, execute the following step-by-step methodology based on ICH Q1A(R2) standards[2][3].
Step 1: Sample Preparation and Aliquoting
Dry the synthesized 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine under high vacuum (0.1 mbar) at 30°C for 12 hours to remove residual synthesis solvents.
Weigh 50 mg aliquots into 2 mL amber glass HPLC vials.
For moisture-protected controls, backfill vials with Argon and seal with PTFE-lined crimp caps. For humidity testing, leave vials unsealed inside a controlled humidity chamber.
Step 2: Environmental Chamber Incubation
Long-Term Conditions: Place 10 vials in a stability chamber set to 25°C ± 2°C and 60% RH ± 5% RH.
Accelerated Conditions: Place 10 vials in a chamber set to 40°C ± 2°C and 75% RH ± 5% RH.
Pull samples at predefined time points: 0, 1, 3, and 6 months for accelerated; 0, 3, 6, 9, and 12 months for long-term[3].
Step 3: Analytical Quantification (HPLC-UV/MS)
Dissolve the pulled 50 mg sample in exactly 50.0 mL of LC-MS grade Acetonitrile (1 mg/mL stock).
Dilute 1:10 in initial mobile phase (e.g., 90% Water/10% MeCN with 0.1% Formic Acid).
Inject 5 µL onto a C18 column (e.g., Waters XBridge, 2.1 x 50 mm, 1.7 µm).
Run a gradient from 10% to 95% MeCN over 5 minutes. Monitor at 254 nm.
Integrate the Area Under the Curve (AUC) for the parent peak and any new peaks (specifically checking the m/z for the [M-Cl+OH]+ hydrolysis product).
ICH Q1A(R2) and Q1B compliant stability testing workflow.
References
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Q1A(R2): Stability testing of new drug substances and products. (2003). Retrieved from [Link]
American Chemical Society (ACS) Organometallics. Nucleophilic Aromatic Substitution Reactions for the Synthesis of Ferrocenyl Aryl Ethers. (2016). Retrieved from[Link]
column chromatography purification conditions for 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine
Knowledge Base: Purification of 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine Welcome to the Separation Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatogr...
Author: BenchChem Technical Support Team. Date: April 2026
Knowledge Base: Purification of 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine
Welcome to the Separation Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with isolating 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine .
Synthesized via the nucleophilic aromatic substitution (SNAr) of 2,3-dichloropyrazine with 3,5-dimethylpyrazole, this target molecule presents a unique triad of purification challenges: high nitrogen basicity, moderate polarity, and the competitive formation of structurally similar byproducts. This guide bridges the gap between theoretical causality and field-proven experimental protocols.
Section 1: Troubleshooting Guides & FAQs
Q1: Why does my product streak heavily on standard silica gel, making fraction collection impossible?A: 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine contains highly basic nitrogen atoms (two in the pyrazine core, one available in the pyrazole ring). Standard unmodified silica gel (SiO₂) is slightly acidic (pH ~4.5–5.5) due to surface silanol groups. The basic nitrogens protonate upon contact with these silanols, causing severe hydrogen bonding, electrostatic interactions, and subsequent band broadening.
The Fix: Passivate the silica gel by flushing the column with 1% Triethylamine (Et₃N) in hexanes before loading, or maintain 0.5–1% Et₃N in your mobile phase. Alternatively, switch to a basic alumina or amine-functionalized (NH₂) stationary phase.
Q2: I am seeing two closely eluting spots on my TLC. How do I resolve the mono-substituted product from the bis-substituted byproduct?A: During the SNAr of 2,3-dichloropyrazine, the addition of the first pyrazole does not sufficiently deactivate the adjacent carbon. This leads to the competitive formation of the disubstituted adduct, 2,3-bis(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine . Because both share a similar pyrazine core, their dipole moments and retention factors (Rf) are dangerously close.
The Fix: Avoid steep gradients. Utilize a shallow step-gradient starting at 5% Ethyl Acetate (EtOAc) in Hexanes, holding for 3 Column Volumes (CV) to elute the less polar mono-adduct, then increasing to 15% EtOAc to flush the bis-adduct.
Q3: My isolated product contains a persistent impurity with NMR singlets at ~2.2 ppm (6H) and ~5.9 ppm (1H). Chromatographic separation is failing. What is this?A: This is unreacted 3,5-dimethylpyrazole starting material. Because it is highly polar and basic, it can streak across the entire column and co-elute with your target fractions if the column is overloaded.
The Fix: Do not rely solely on chromatography to remove the pyrazole. Perform a pre-column aqueous workup: wash the crude organic layer with 0.1 M HCl or water multiple times. The pyrazole is highly water-soluble, whereas your mono-adduct will remain in the organic phase.
Section 2: Quantitative Elution Data
To assist in TLC tracking and fraction identification, reference the following standardized retention data.
To ensure reproducibility and high recovery, follow this standardized dry-loading flash chromatography protocol .
Step 1: Dry Loading (Crucial for Resolution)
Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM).
Add 2 mass equivalents of silica gel to the solution.
Concentrate under reduced pressure until a free-flowing powder is obtained.
Causality: Dry loading prevents the sample from dissolving in the eluent and traveling down the column before the separation begins, eliminating initial band broadening.
Step 2: Column Packing & Passivation
Pack a glass column with 230–400 mesh silica gel using a slurry of 5% EtOAc in Hexanes containing 1% Et₃N.
Flush with 2 CV of this solvent to fully passivate the acidic silanol groups.
Step 3: Elution Strategy
Load the dry powder onto the column bed and top with 1 cm of clean sea sand.
Elute with 3 CV of 5% EtOAc/Hexanes (1% Et₃N) to remove unreacted 2,3-dichloropyrazine.
Step up to 10% EtOAc/Hexanes (1% Et₃N) for 4 CV to elute the target 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine.
Step up to 20% EtOAc/Hexanes (1% Et₃N) to flush the bis-substituted byproduct.
Step 4: Fraction Validation
Spot fractions on TLC plates, develop in 15% EtOAc/Hexanes, and visualize under UV light (254 nm).
Combine fractions containing the pure spot at Rf ~0.45 and concentrate in vacuo.
Section 4: Workflow Visualization
Fig 1: Logical decision tree for troubleshooting the purification of pyrazolylpyrazine derivatives.
References
Clark, D. A., et al. "4-Azolyl-5-Hydroxy Pyridazinones: Potent Grass Herbicides." ACS Symposium Series, 2015. URL: [Link]
Still, W. C., Kahn, M., Mitra, A. "Rapid chromatographic technique for preparative separations with moderate resolution." The Journal of Organic Chemistry, 1978. URL: [Link]
Troubleshooting
troubleshooting precipitation of 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine in assay buffers
A Guide for Researchers, Scientists, and Drug Development Professionals Introduction Precipitation of a test compound, such as 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine, during assay development or high-throughpu...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Precipitation of a test compound, such as 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine, during assay development or high-throughput screening (HTS) is a common yet significant challenge. This phenomenon can lead to inaccurate measurements of biological activity, false negatives, and unreliable structure-activity relationships (SAR).[1] This guide provides a systematic approach to diagnosing and resolving precipitation issues, ensuring the integrity and accuracy of your experimental data.
The core of the problem often lies in the transition of a compound from a high-concentration stock solution, typically in 100% dimethyl sulfoxide (DMSO), to an aqueous assay buffer.[2][3] This rapid change in solvent environment, often termed "solvent shock," can drastically reduce the compound's solubility, causing it to crash out of solution.[4] Understanding the physicochemical properties of your compound and the composition of your buffer is the first step toward a solution.
Understanding the Culprit: Why Does 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine Precipitate?
While specific solubility data for 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine is not extensively published, we can infer its likely behavior based on its structural motifs: a pyrazine ring and a pyrazole ring. Pyrazine itself is water-soluble, but the addition of larger, nonpolar groups like the dimethyl-pyrazole and the chloro-substituent increases its lipophilicity, likely leading to poor aqueous solubility.[5][6]
The key factors governing its solubility in your assay buffer include:
pH and pKa: The pyrazole and pyrazine rings contain nitrogen atoms that can be protonated or deprotonated depending on the pH of the solution.[7] The acid dissociation constant (pKa) is the pH at which a compound is 50% ionized and 50% unionized.[8] The ionized form of a compound is generally much more water-soluble than its neutral form.[9] If the assay buffer pH is close to the compound's pKa, it may exist predominantly in its less soluble, neutral state, leading to precipitation.
Intrinsic Solubility (S₀): This is the solubility of the un-ionized form of the compound in a given solvent system. For lipophilic molecules, this value is often very low in aqueous solutions.[10]
"Solvent Shock": When a small volume of a highly concentrated DMSO stock is added to a large volume of aqueous buffer, the DMSO disperses rapidly. If the compound's final concentration exceeds its intrinsic solubility in the final buffer/DMSO mixture, it will precipitate.[2][3]
Buffer Components: High concentrations of salts in the buffer can sometimes lead to a "salting-out" effect, where the solubility of a nonpolar compound is decreased, causing it to precipitate.[11]
Troubleshooting Guide: A Question-and-Answer Approach
This section provides direct answers and actionable steps to common questions encountered when a compound precipitates in an assay buffer.
Q1: I dissolved my compound in DMSO, but it precipitated immediately upon addition to my aqueous assay buffer. What's the first thing I should check?
Answer: The most likely cause is "solvent shock," where the compound's final concentration in the assay well exceeds its maximum aqueous solubility.
Immediate Troubleshooting Steps:
Visual Inspection: Carefully observe your stock solution. Has any of the compound precipitated out in the DMSO stock? This can happen after freeze-thaw cycles.[12] If so, gently warm and vortex the stock solution to redissolve the compound before use.[13]
Optimize the Dilution Process: Instead of adding the DMSO stock directly to the full volume of buffer, try a "reverse dilution." Add the small volume of your DMSO stock dropwise to the full volume of your assay buffer while gently vortexing.[14] This ensures rapid dispersal and avoids localized high concentrations.
Perform a Kinetic Solubility Test: Before running a full assay, perform a simple visual solubility test. Prepare a series of dilutions of your compound in the assay buffer and observe them over time for any signs of precipitation (cloudiness, visible particles). This will help you determine the maximum soluble concentration under your specific assay conditions.
Q2: I've optimized my dilution method, but the compound still precipitates. How can I adjust my assay buffer to improve solubility?
Answer: The pH of your buffer is a critical factor. Modifying the pH can shift the equilibrium towards the more soluble, ionized form of your compound.
pH Adjustment Workflow:
Estimate the Compound's pKa: While experimental determination is best, you can use software prediction tools to estimate the pKa of 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine. The pyrazine and pyrazole nitrogens are basic and will be protonated at acidic pH.[7][15]
Apply the Henderson-Hasselbalch Equation: This equation relates pH, pKa, and the ratio of the ionized to un-ionized forms of a compound.[10][16]
For a basic compound (like our example), solubility increases as the pH decreases (becomes more acidic) because more of the compound will be in its protonated, charged form.[8][9]
Conduct a pH Screening Study: Prepare your assay buffer at several different pH values (e.g., pH 5.5, 6.5, 7.5) and test the solubility of your compound in each. Be sure that the chosen pH range is compatible with your biological assay target (e.g., enzyme or cell).
Buffer Selection Table
Buffer System
Useful pH Range
Comments
MES
5.5 - 6.7
Good for assays requiring a slightly acidic pH.
PIPES
6.1 - 7.5
Often used in cell culture and biochemical assays.
HEPES
6.8 - 8.2
A very common and robust biological buffer.
Tris-HCl
7.5 - 9.0
Widely used, but its pH is temperature-dependent.
CHES
8.6 - 10.0
Useful for assays requiring a more basic environment.
Q3: Adjusting the pH is not an option for my biological assay. What other additives can I use to increase solubility?
Answer: If you cannot change the buffer's pH, you can introduce solubility enhancers, also known as excipients. These molecules help keep hydrophobic compounds in solution.
Recommended Solubility Enhancers:
Co-solvents: Adding a small amount of a water-miscible organic solvent can increase the overall solvating power of your buffer.
Glycerol or Polyethylene Glycol (PEG): These are often well-tolerated in biological assays. Start with a low final concentration (e.g., 1-5%) and verify that it does not interfere with your assay.
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[17][18] They can encapsulate poorly soluble drug molecules, forming an "inclusion complex" that is water-soluble.[][20][21]
(2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a common choice for in vitro and cell-based assays.[12][17]
Serum Proteins: If your assay is compatible with serum, proteins like bovine serum albumin (BSA) can bind to hydrophobic compounds and help keep them in solution.[12]
Workflow for Using Solubility Enhancers
Caption: A decision tree for troubleshooting compound precipitation.
Frequently Asked Questions (FAQs)
Q: What is the maximum concentration of DMSO I can have in my assay without affecting the results?A: As a general rule, the final concentration of DMSO in most cell-based assays should be kept below 0.5%, and ideally at or below 0.1%, to avoid cytotoxicity.[14] However, this tolerance is cell-line dependent. It is crucial to run a vehicle control (assay buffer + same final DMSO concentration, without the compound) to ensure the solvent itself is not affecting the biological outcome.
Q: Can I just filter out the precipitate?A: No, filtering is not recommended.[12] Removing the precipitate means you are also removing an unknown amount of your test compound. This will lead to an inaccurate final concentration and compromise the integrity of your dose-response data. The goal is to keep the compound fully dissolved at the desired concentration.
Q: My compound seems to precipitate over the course of a long incubation period. What could be happening?A: This is known as delayed precipitation and can be due to several factors:
Thermodynamic Instability: The initially clear solution may be a supersaturated, thermodynamically unstable state. Over time, the compound will slowly crash out to reach its true equilibrium solubility.
pH Changes: In cell-based assays, cellular metabolism can produce acidic byproducts, gradually lowering the pH of the culture medium.[12] This pH shift can decrease the solubility of a pH-sensitive compound.
Compound Degradation: The compound may be unstable in the aqueous buffer, and its degradation products could be less soluble.
Q: Could the way I store my compound stock solutions be the problem?A: Yes, improper handling of compound stocks is a common source of solubility issues.
Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock can cause the compound to fall out of solution.[12] It is best practice to aliquot your stock solutions into single-use volumes to minimize this.[22][23][24]
Water Contamination: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water contamination in your DMSO stock can reduce its ability to dissolve hydrophobic compounds.[14] Always use anhydrous (dry) DMSO and keep vials tightly sealed.
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment by Visual Inspection
Prepare Compound Stock: Create a high-concentration stock solution of your compound (e.g., 10 mM) in 100% anhydrous DMSO. Ensure the compound is fully dissolved.
Prepare Assay Buffer: Have your final, ready-to-use assay buffer prepared.
Serial Dilution: In a clear 96-well plate, perform a serial dilution of your compound directly into the assay buffer. For example, start by adding 2 µL of your 10 mM stock to 198 µL of buffer (for a 100 µM final concentration) and serially dilute from there.
Incubate and Observe: Incubate the plate under your standard assay conditions (e.g., room temperature or 37°C).
Visual Inspection: At several time points (e.g., 0, 1, 4, and 24 hours), visually inspect the wells against a dark background for any signs of cloudiness or precipitate. A plate reader capable of measuring light scatter can also be used for a more quantitative assessment. The highest concentration that remains clear over time is your approximate kinetic solubility limit.
Protocol 2: pH Screening for Solubility Enhancement
Prepare Buffers: Prepare your chosen buffer (e.g., phosphate or HEPES) at a range of pH values (e.g., 5.5, 6.0, 6.5, 7.0, 7.5, 8.0). Ensure the ionic strength is consistent across all buffers.
Set up Test: In separate, clearly labeled tubes or a 96-well plate, add a fixed volume of each buffer.
Add Compound: Add your compound (from a DMSO stock) to each buffer to achieve a final concentration that is known to precipitate in your standard buffer.
Equilibrate: Allow the solutions to equilibrate for a set period (e.g., 2 hours) with gentle agitation.
Analyze: Centrifuge the samples to pellet any precipitate. Carefully remove the supernatant and quantify the concentration of the dissolved compound using a suitable analytical method like HPLC-UV. The pH that yields the highest dissolved concentration is the optimal pH for solubility.
Solubility Enhancement Workflow
Caption: A step-by-step workflow for resolving compound precipitation.
References
Vertex AI Search, Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
BOC Sciences, Cyclodextrin Solutions for API Solubility Boost.
Jude Jenita, M. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. Department of Chemistry, Government College of Engineering, Theni, Tamil Nadu, India.
Touro Scholar, Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
Roquette, Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?.
Valko, K., et al. (2006). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. ACS Publications.
Valko, K., et al. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed.
Deranged Physiology, Drug permeation: the influence of pH on solubility in water and lipid.
BenchChem, Addressing issues with DMSO precipitating out of solution when adding aqueous buffers.
Yalkowsky, S. H. (2025). Application of the Henderson-Hasselbalch Equation to Solubility Determination. PDF.
Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. PubMed.
University of Manchester, The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers.
Wang, J., & Flanagan, D. R. (2021). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Taylor & Francis Online.
Beckman Coulter, Compound Management and Integrity.
Dash, S. Role of Buffers in Pharmacy. CUTM Courseware.
Wipf, P., et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate.
BenchChem, Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media.
Gorniak, S., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. MDPI.
BenchChem, Ro 18-5364 solubility issues in aqueous buffers.
MedChemExpress, Compound Handling Instructions.
BenchChem, Improving solubility of pyrazole derivatives for reaction.
Shapiro, A. B. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media?. ResearchGate.
Li, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.
Han, J., et al. (2023). Effect of Buffer pH and Concentration on the Dissolution Rates of Sodium Indomethacin–Copovidone and Indomethacin–Copovidone Amorphous Solid Dispersions. Molecular Pharmaceutics.
Phenomenex, Role of Buffers in Liquid Chromatography.
Fahelelbom, K. M. (2018). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. Dissolution Technologies.
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate.
BenchChem, dealing with poor solubility of pyrazole derivatives during synthesis.
BenchChem, Technical Support Center: Preventing Compound Precipitation in Culture Media.
Yamashita, T., et al. (2011). Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide. PubMed.
Englard, R., et al. (2011). Monitoring of HTS compound library quality via a high-resolution image acquisition and processing instrument. PubMed.
Sugano, K., & Terasaki, T. (2015). Effect of Buffer Species, pH and Buffer Strength on Drug Dissolution Rate and Solubility of Poorly-soluble Acidic Drugs: Experimental and Theoretical Analysis. ResearchGate.
Li, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.
Yamashita, T., et al. (2011). Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide. ResearchGate.
Al-Ostoot, F. H., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. ResearchGate.
Knochel, P. (2020). Calculated pKa values of various azines, including pyridines, pyrimidines, pyrazines, and pyridazines. ResearchGate.
Akin, S., & Islamoglu, F. (2021). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Ovidius University Annals of Chemistry.
Riniker, S., et al. (2022). Improving Small Molecule pKa Prediction Using Transfer Learning With Graph Neural Networks. u:scholar.
Jones, P. G., et al. (2025). N-Heterocyclic Olefins of Pyrazole and Indazole. American Chemical Society.
National Center for Biotechnology Information (2011). Compound Management for Quantitative High-Throughput Screening. PMC.
de Oliveira, R. S., et al. (2025). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). MDPI. Available from: [Link]
Crystallization Optimization Support Center: 2-Chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the isolation and purification of 2-chloro-3-(3,5-...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the isolation and purification of 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine .
This compound features a highly functionalized bi-heteroaryl axis. The steric bulk of the 3,5-dimethylpyrazole ring, combined with the hydrogen-bond accepting capacity of the pyrazine core and the halogen-bonding potential of the C2-chlorine, creates a complex energy landscape during crystallization. This often leads to liquid-liquid phase separation ("oiling out"), polymorphism, and yield loss. This guide provides field-proven, self-validating protocols to overcome these bottlenecks.
Part 1: Troubleshooting & FAQs
Q1: My compound is "oiling out" (forming a liquid phase) instead of crystallizing. What is the mechanistic cause, and how do I fix it?
Causality: "Oiling out" (Liquid-Liquid Phase Separation, or LLPS) occurs when the saturation curve of your solute is crossed at a temperature above its melting point in the solvent mixture. Because the 3,5-dimethyl substitution disrupts planar stacking, the lattice energy of this molecule is relatively low, making it highly susceptible to crashing out as a supercooled liquid rather than a solid [1].
Resolution:
Widen the Metastable Zone: Increase the volume of your "good" solvent to depress the temperature at which supersaturation occurs, ensuring it falls below the compound's melting point.
Modify the Solvent System: Switch to a solvent system with a lower boiling point (e.g., Ethyl Acetate/Heptane instead of Toluene/Hexane) [1].
Thermal Control: Rapid cooling forces the system into the spinodal decomposition region (guaranteed oiling). Use a programmed, linear cooling rate of 0.1–0.2 °C/min.
Q2: I am observing inconsistent crystal habits (e.g., needles in one batch, blocks in another). How can I ensure polymorphic purity?
Causality: The C–N bond connecting the pyrazine and pyrazole rings allows for rotational flexibility, meaning multiple conformers exist in solution. Furthermore, halogenated pyrazoles are known to form complex supramolecular motifs (such as catemers or trimers) depending on the solvent's dielectric constant and hydrogen-bonding capacity [2].
Resolution:
Standardize Intermolecular Directing Forces: Highly polar, protic solvents (like ethanol) will hydrogen-bond with the pyrazine nitrogens, potentially trapping kinetic polymorphs. To isolate the thermodynamically stable form, utilize a non-polar anti-solvent (e.g., heptane) to drive self-assembly via intrinsic C–Cl···N halogen bonding and π-π stacking [2].
Temperature Cycling: Implement a heating/cooling cycle (e.g., 40 °C to 20 °C, repeated 3 times) during the slurry phase to promote Ostwald ripening, which selectively dissolves the less stable kinetic needles and grows the more stable thermodynamic blocks.
Q3: The recrystallization yield of the free base is unacceptably low due to high solubility. How can I improve recovery?
Causality: The presence of multiple tertiary nitrogens gives this molecule a high affinity for most standard organic solvents, making traditional cooling or anti-solvent crystallization highly inefficient.
Resolution:
Acid Addition Salt Formation: Alter the electronic state of the molecule. By protonating the pyrazine or pyrazole nitrogens using a mineral or organic acid, you drastically increase the ionic character and lattice energy of the compound. This shifts the solubility profile, allowing for near-quantitative precipitation from moderately polar solvents like acetone or isopropanol [3].
Part 2: Structural and Workflow Visualizations
The following diagrams map the structural liabilities of the target molecule and the decision-making workflow for optimizing its crystallization.
Fig 1: Structural features dictating the crystallization behavior of the target compound.
Fig 2: Decision matrix and intervention workflow for resolving crystallization failures.
Part 3: Quantitative Data & Solvent Selection
To engineer a successful crystallization system, you must pair solvents with opposing solubilizing powers while managing the boiling point to prevent thermal degradation.
Table 1: Solvent Selection Matrix for 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine
Highly effective anti-solvent, but increases oiling out risk.
Part 4: Experimental Protocols
The following protocols are designed as self-validating systems. Built-in physical checkpoints ensure that you can verify the success of each step before proceeding.
Use this protocol if the free base form is strictly required for downstream assays.
Dissolution & Clarification: Suspend 1.0 g of crude 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine in 5.0 mL of Ethyl Acetate. Heat to 65 °C with stirring (400 rpm) until fully dissolved.
Validation Check: The solution must be completely transparent. If particulate matter remains, perform a hot filtration through a 0.45 µm PTFE syringe filter to remove insoluble impurities.
Anti-Solvent Titration: While maintaining the temperature at 65 °C, add Heptane dropwise (approx. 3-5 mL) until a faint, persistent turbidity is observed, then immediately add 0.2 mL of Ethyl Acetate to regain a clear solution.
Validation Check: This visual transition confirms you are exactly at the upper boundary of the metastable zone.
Seeding: Cool the solution to 55 °C. Add 10 mg (1% w/w) of pure crystalline seed.
Validation Check: If the seeds dissolve, the solution is undersaturated; add 0.5 mL more Heptane. If they remain suspended, proceed.
Controlled Cooling: Program the heating block to cool from 55 °C to 5 °C at a strict rate of 0.1 °C/min.
Isolation: Filter the resulting slurry under vacuum. Wash the filter cake with 2 x 2 mL of pre-chilled (0 °C) Heptane. Dry under vacuum at 40 °C for 12 hours.
Protocol B: Acid Addition Salt Crystallization (HCl Salt)
Use this protocol for maximum yield and purity when the salt form is acceptable or preferred [3].
Dissolution: Dissolve 1.0 g of the crude free base in 10.0 mL of Acetone at 40 °C.
Protonation: Slowly add 1.05 equivalents of HCl (using a 2.0 M solution of HCl in Diethyl Ether) dropwise over 10 minutes.
Validation Check: A white precipitate should begin forming almost immediately upon addition, validating the drastic shift in solubility due to salt formation.
Ostwald Ripening (Digestion): Maintain the resulting slurry at 40 °C for 1 hour with vigorous stirring (500 rpm). This step dissolves kinetic fines and grows larger, easily filterable thermodynamic crystals.
Cooling & Isolation: Cool the slurry to 10 °C over 30 minutes. Isolate via vacuum filtration, wash with 3 mL of cold Acetone, and dry under vacuum at 50 °C to constant weight.
References
Recrystallization techniques for purifying pyrazole compounds - Benchchem. BenchChem.
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.
WO2011076194A1 - Method for purifying pyrazoles. Google Patents.
Troubleshooting
mass spectrometry fragmentation pattern analysis for 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine
Welcome to the Technical Support Center for Heterocyclic Mass Spectrometry . As a Senior Application Scientist, I have designed this guide to move beyond basic instrument operation.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Heterocyclic Mass Spectrometry .
As a Senior Application Scientist, I have designed this guide to move beyond basic instrument operation. When analyzing complex bi-heterocyclic systems like 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine , successful mass spectrometry (MS) requires a deep mechanistic understanding of gas-phase ion chemistry. This guide provides self-validating protocols, quantitative fragmentation mapping, and troubleshooting logic to ensure absolute confidence in your structural elucidation workflows.
Part 1: Knowledge Base & Fragmentation Logic
The target molecule (Chemical Formula:
C9H9ClN4
, Exact Mass: 208.0516 Da) presents a unique analytical challenge due to the competing kinetic stabilities of its three distinct structural features: the pyrazine ring, the 3,5-dimethylpyrazole ring, and the chlorine substituent.
Understanding the causality behind its fragmentation is critical. During Collision-Induced Dissociation (CID), the molecule undergoes competitive fragmentation pathways. The expulsion of hydrogen cyanide (HCN) is a hallmark of both pyrazole and pyrazine ring systems under electron impact and electrospray ionization[1]. Concurrently, the presence of the halogen drives the even-electron loss of hydrochloric acid (HCl).
Quantitative Data: Predicted MS/MS Fragment Ions
To facilitate rapid spectral annotation, the following table summarizes the primary diagnostic ions. Note how the isotopic signature serves as a built-in structural tracker for the chlorine atom.
Fragment Description
Formula
m/z (
35Cl
)
m/z (
37Cl
)
Isotopic Signature
Relative Abundance
Protonated Precursor
[C9H10ClN4]+
209.059
211.056
3:1 (Cl present)
100% (Base Peak)
Loss of HCl
[C9H9N4]+
173.083
N/A
None (Cl lost)
High
Loss of HCN (Ring Opening)
[C8H9ClN3]+
182.049
184.046
3:1 (Cl present)
Medium
Pyrazole Cleavage
[C5H7N2]+
95.061
N/A
None (Cl absent)
Medium
Pyrazine Fragment
[C4H2ClN2]+
112.991
114.988
3:1 (Cl present)
Low-Medium
Fragmentation Pathway Visualization
Primary collision-induced dissociation (CID) pathways for the target molecule.
Part 2: Step-by-Step Methodologies (Self-Validating Protocol)
To ensure high-fidelity data, follow this self-validating LC-MS/MS optimization protocol. Every step includes a causality explanation and a built-in validation check to confirm system integrity before proceeding.
Step 1: Sample Preparation & Ionization Tuning
Action: Prepare a 1 µg/mL solution of the analyte in 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Infuse at 10 µL/min into the ESI source.
Causality: The organic/aqueous blend ensures the solubility of the biphasic heterocyclic system. Formic acid provides the excess protons necessary to drive
[M+H]+
formation in positive ESI mode, suppressing unwanted sodium adducts.
Self-Validation Check: Monitor the Total Ion Chromatogram (TIC) baseline. A stable TIC confirms solvent purity. The dominant appearance of m/z 209.06 validates successful protonation.
Step 2: Isotopic Signature Verification (MS1)
Action: Acquire a high-resolution MS1 full scan (m/z 50-500).
Causality: Chlorine naturally exists as
35Cl
and
37Cl
in a ~3:1 ratio. The intact molecule must exhibit this exact isotopic signature.
Self-Validation Check: Calculate the intensity ratio of m/z 209.06 to 211.06. If the ratio deviates significantly from 3:1, the detector is saturated (requiring immediate sample dilution) or there is an isobaric interference in the matrix.
Step 3: Collision Energy (CE) Ramping
Action: Isolate m/z 209.06 in the quadrupole and apply a CE ramp from 10 eV to 40 eV using Argon or Nitrogen collision gas.
Causality: Heterocyclic rings like pyrazine and pyrazole require varying energy thresholds to fracture[2]. Ramping the CE maps the kinetic stability of the C-N inter-ring bond versus the C-Cl bond.
Self-Validation Check: At low CE (~15 eV), the primary loss should be HCl (m/z 173.08). At high CE (~30 eV), ring opening (-HCN) should dominate. If no fragmentation occurs, verify that the collision gas pressure is within the manufacturer's specified operational range.
Workflow Visualization
LC-MS/MS parameter optimization workflow for halogenated heterocyclic compounds.
Part 3: Troubleshooting FAQs
Q: Why am I not seeing the expected 3:1 isotopic ratio for the precursor ion?A: If the
37Cl
peak at m/z 211.06 is missing or suppressed, you are likely experiencing either detector saturation or in-source fragmentation. First, dilute your sample by a factor of 10. If the ratio does not correct itself, the chlorine atom is being cleaved in the ionization source before reaching the first quadrupole. Lower your declustering potential (DP) or capillary voltage.
Q: I observe a prominent peak at m/z 173.08. Is this the loss of a chlorine radical or the loss of HCl?A: This is the loss of hydrochloric acid (HCl, -36 Da). According to the even-electron rule of mass spectrometry, an even-electron precursor ion (
[M+H]+
) strongly prefers to lose neutral, even-electron molecules (like HCl or HCN) rather than radicals. The loss of a chlorine radical (-35 Da) would form an odd-electron radical cation at m/z 174.09, which is highly unfavored in ESI-MS/MS, though it may appear in low abundance during hard electron ionization (EI)[3].
Q: Why do I observe an m/z 182.05 fragment?A: The m/z 182.05 peak corresponds to the loss of hydrogen cyanide (HCN, -27 Da). Both pyrazole and pyrazine rings are highly prone to HCN expulsion during CID[1]. This fragmentation pathway often competes kinetically with the loss of HCl. To shift the equilibrium toward HCl loss, decrease your collision energy, as halogen cleavage typically requires less energy than heterocyclic ring opening.
Q: My spectrum shows a strong m/z 95.06 peak. What does this represent?A: This is the intact 3,5-dimethyl-1H-pyrazole cation
[C5H7N2]+
. The C-N bond connecting the pyrazine and pyrazole rings is a primary site for heterolytic cleavage. Because this fragment lacks the chlorine atom, you will notice the complete absence of the 3:1 isotopic signature. This absence serves as a definitive structural confirmation that the cleavage occurred between the two rings[2].
References
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry
Source: IntechOpen
URL
Interpretation of Mass Spectra
Source: IntechOpen
URL
Identification of hydroxymethylpyrazines using mass spectrometry
Source: PubMed
URL
A Researcher's Guide to the Spectroscopic Validation of 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine using ¹H and ¹³C NMR
For researchers and professionals in the dynamic field of drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth technic...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and professionals in the dynamic field of drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison and validation protocol for 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine, a heterocyclic compound of interest in medicinal chemistry. By leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy, we will explore the expected ¹H and ¹³C NMR spectral data, outline a robust experimental protocol for data acquisition, and provide a comparative analysis with structurally related compounds. This document is designed to serve as a practical reference for the validation of this and similar molecules.
Introduction: The Significance of Structural Validation
2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine belongs to a class of nitrogen-rich heterocyclic compounds that are of significant interest in pharmaceutical research due to their diverse biological activities. The precise arrangement of its constituent atoms is critical to its function and potential as a therapeutic agent. Therefore, rigorous structural elucidation is not merely a formality but a fundamental necessity. NMR spectroscopy stands as an unparalleled tool for this purpose, providing detailed information about the chemical environment of each atom within a molecule.
This guide will focus on the interpretation of the ¹H and ¹³C NMR spectra, which together provide a comprehensive "fingerprint" of the molecule. We will delve into the expected chemical shifts, coupling constants, and signal multiplicities, explaining the underlying principles that govern these spectral features.
Predicted ¹H and ¹³C NMR Reference Spectra
While a publicly available, experimentally verified spectrum for 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine is not readily found in the literature, we can predict the expected spectral data with a high degree of confidence based on the analysis of structurally similar compounds and established NMR principles. The synthesis of related compounds, such as 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine, provides a strong foundation for these predictions.[1]
Predicted ¹H NMR Spectrum
The expected ¹H NMR spectrum of 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine in a suitable deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to the protons on the pyrazine and pyrazole rings, as well as the methyl groups.
Table 1: Predicted ¹H NMR Data for 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
~ 8.4 - 8.6
Doublet
1H
Pyrazine H
The pyrazine protons are expected to be in the downfield region due to the electron-withdrawing nature of the nitrogen atoms. They will appear as a doublet due to coupling with the other pyrazine proton.
~ 8.2 - 8.4
Doublet
1H
Pyrazine H
Similar to the other pyrazine proton, this signal will be a doublet in the aromatic region.
~ 6.0 - 6.2
Singlet
1H
Pyrazole H
The proton on the pyrazole ring is expected to be a sharp singlet, as it has no adjacent protons to couple with.
~ 2.6 - 2.8
Singlet
3H
Methyl (CH₃)
One of the methyl groups on the pyrazole ring. The chemical shift is typical for methyl groups attached to a heteroaromatic system.
~ 2.3 - 2.5
Singlet
3H
Methyl (CH₃)
The second methyl group on the pyrazole ring. The two methyl groups may have slightly different chemical shifts due to their proximity to the pyrazine ring.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide complementary information, showing signals for each unique carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Data for 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine
Chemical Shift (δ, ppm)
Assignment
Rationale
~ 155 - 160
Pyrazine C-Cl
The carbon atom bonded to the chlorine will be significantly downfield.
~ 150 - 155
Pyrazole C
Carbon atoms in the pyrazole ring attached to nitrogen.
~ 145 - 150
Pyrazine C
The other carbon atoms of the pyrazine ring.
~ 140 - 145
Pyrazole C
~ 130 - 135
Pyrazine C
~ 110 - 115
Pyrazole CH
The carbon atom bearing a proton in the pyrazole ring.
~ 15 - 20
Methyl (CH₃)
The two methyl carbons will appear in the aliphatic region.
~ 10 - 15
Methyl (CH₃)
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for the validation of 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine, a standardized and meticulous experimental procedure is essential.
Sample Preparation
Proper sample preparation is critical for obtaining high-resolution NMR spectra.[2][3]
Analyte Purity: Ensure the compound is of high purity to avoid interfering signals.
Sample Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound dissolved in 0.6-0.7 mL of deuterated solvent is typically sufficient for small molecules.[4][3] For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[2]
Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. Ensure the solvent is free from residual water and other impurities. The choice of solvent can influence chemical shifts.[3][5]
Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]
NMR Tubes: Use clean, high-quality 5 mm NMR tubes to ensure good magnetic field homogeneity.[2][5] Avoid scratched or damaged tubes.[3][5]
NMR Instrument Setup and Data Acquisition
The following is a general procedure for acquiring ¹H and ¹³C NMR spectra using a standard NMR spectrometer, such as a Bruker 400 MHz instrument.
Workflow for NMR Data Acquisition
Caption: A streamlined workflow for NMR sample preparation, data acquisition, and processing.
Insert Sample: Carefully place the NMR tube in the spinner and insert it into the magnet.[6]
Locking: Use the lock command and select the appropriate solvent (e.g., Chloroform-d) to lock the field frequency.[7][8]
Shimming: Perform automatic or manual shimming (topshim) to optimize the magnetic field homogeneity, which is crucial for sharp spectral lines.[8][9]
¹H Spectrum Acquisition:
Load a standard proton experiment parameter set.
Set the number of scans (e.g., ns = 16).
Set the receiver gain automatically (rga).
Start the acquisition (zg).
¹³C Spectrum Acquisition:
Load a standard carbon experiment with proton decoupling (e.g., C13CPD).
Set the number of scans (e.g., ns = 1024). A higher number of scans is needed due to the low natural abundance of ¹³C.
Set the receiver gain automatically (rga).
Start the acquisition (zg).
Data Processing and Analysis
Fourier Transformation: Apply the Fourier transform (ft) to convert the free induction decay (FID) into a frequency-domain spectrum.
Phasing: Manually or automatically phase correct the spectrum (apk) to ensure all peaks are in the absorptive mode.
Baseline Correction: Apply a baseline correction (abs) to obtain a flat baseline.
Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
Integration: For the ¹H spectrum, integrate the area under each peak to determine the relative number of protons.[9]
Peak Picking: Identify and label the chemical shift of each peak in both the ¹H and ¹³C spectra.
Comparative Analysis with Alternative Structures
The validation of the obtained spectra is strengthened by comparing it with the known NMR data of structurally similar compounds. This comparative approach helps in confirming the assignments of the chemical shifts and understanding the electronic effects of different substituents.
For instance, the synthesis and characterization of various pyrazole derivatives have been reported, providing a wealth of spectral data for comparison.[10][11]
Logical Relationship for Spectral Interpretation
Caption: The interplay between experimental, predicted, and literature data for robust structural confirmation.
By examining the ¹H and ¹³C NMR data of compounds like 3,5-dimethylpyrazole and other substituted pyrazolyl heterocycles, one can observe trends in chemical shifts that can be extrapolated to the target molecule. For example, the introduction of a chloropyrazine moiety is expected to have a significant deshielding effect on the adjacent pyrazole protons and carbons, shifting their signals downfield.
Conclusion
The structural validation of 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine through ¹H and ¹³C NMR spectroscopy is a critical step in its chemical characterization. This guide has provided a comprehensive framework for this process, including predicted reference spectra, a detailed experimental protocol, and a strategy for comparative analysis. By adhering to these principles of scientific integrity and leveraging the power of NMR, researchers can confidently confirm the structure of this and other novel compounds, paving the way for further investigation into their potential applications in drug discovery and development.
References
NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.). Retrieved from [Link]
Small molecule NMR sample preparation. (2023, August 29). Emory University. Retrieved from [Link]
STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24). University of Notre Dame. Retrieved from [Link]
NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]
NMR Sample Preparation. (n.d.). Max Planck Institute for Biology of Ageing. Retrieved from [Link]
Sample preparation. (n.d.). University of Ottawa. Retrieved from [Link]
Step-by-step procedure for NMR data acquisition. (n.d.). University of Maryland, Baltimore County. Retrieved from [Link]
Routine 1H and 13C NMR Data Acquisition Basic Topspin Processing Guide. (n.d.). University of Central Florida. Retrieved from [Link]
NMR Basic Operation - Bruker NMR Spectrometer. (n.d.). University of Wyoming. Retrieved from [Link]
Standard Operating Procedure H-NMR. (n.d.). Georgia Gwinnett College. Retrieved from [Link]
Venkateswarlu, V., et al. (2018). Supplementary Information: Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: Synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. The Royal Society of Chemistry. Retrieved from [Link]
Kotaiah, S., et al. (2014). SYNTHESIS OF 4-CHLORO-2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-METHYLPYRIMIDINE. Hetero Letters, 4(3), 335-339. Retrieved from [Link]
Ather, A. Q., et al. (2010). 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2493. Retrieved from [Link]
Desai, N. C., et al. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Retrieved from [Link]
Shingare, M. S., et al. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. Retrieved from [Link]
Ledovskaya, M. S., et al. (2024). Synthesis of 3-Chloro-6-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)pyridazine and Its Deuterated Analogue. ResearchGate. Retrieved from [Link]
Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. (n.d.). RSC Publishing. Retrieved from [Link]
5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Thieme. Retrieved from [Link]
Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
1H and 13C NMR study of perdeuterated pyrazoles. (2026, February 9). ResearchGate. Retrieved from [Link]
comparing efficacy of 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine vs other pyrazine derivatives
Executive Summary The pyrazine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of small molecule kinase inhibitors for oncology and inflammatory diseases.[1][2] This guide provide...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The pyrazine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of small molecule kinase inhibitors for oncology and inflammatory diseases.[1][2] This guide provides a comparative efficacy analysis of 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine, a representative of the pyrazolylpyrazine class, against other notable pyrazine derivatives. Through an examination of structure-activity relationships (SAR), in vitro kinase inhibition data, and cellular activity, this document aims to provide researchers and drug development professionals with a clear, data-driven perspective on the compound's standing and potential. Our analysis reveals that while the specific efficacy of the title compound is highly target-dependent, its structural motifs are integral to achieving high potency and selectivity, particularly against Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinase 2 (CDK2).
The Pyrazine Core in Kinase Inhibition: A Privileged Scaffold
The pyrazine ring, a six-membered nitrogen-containing heterocycle, is a common motif in a multitude of clinically relevant kinase inhibitors.[3] Its prevalence stems from its ability to act as a versatile scaffold, capable of forming crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases.[1][2] Most pyrazine-based inhibitors function as ATP-competitive agents, reversibly or irreversibly binding to the enzyme's active site.[2] This mechanism is central to their therapeutic effect in diseases driven by aberrant kinase signaling, such as cancer and autoimmune disorders.[1][3]
The modular nature of the pyrazine core allows for extensive synthetic modification. Substituents at various positions can be tailored to enhance potency, improve selectivity, and optimize pharmacokinetic properties. Fusing the pyrazine ring with other heterocyclic systems, such as pyrazoles, imidazoles, or triazoles, has given rise to numerous potent and selective inhibitor classes.[2]
The subject of our focus, 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine, combines the pyrazine core with a 3,5-dimethylpyrazole substituent. This specific arrangement is not arbitrary; it is the result of rational drug design aimed at targeting the ATP-binding site of specific protein kinases.
Pyrazine Ring: Serves as the primary scaffold, often engaging with the kinase hinge region.
3,5-dimethylpyrazole Moiety: This group projects into the ATP-binding pocket, where the methyl groups can form hydrophobic interactions. The pyrazole ring itself can participate in additional hydrogen bonding or pi-stacking interactions.
Chloro Substituent: The ortho-chloro group can modulate the electronic properties of the pyrazine ring and influence the compound's conformation, often leading to increased potency.[4]
This structural class has shown significant promise as inhibitors of serine/threonine kinases like GSK-3β and CDKs.[4][5]
Mechanism of Action: Targeting the Kinase ATP-Binding Site
Like most pyrazine-based inhibitors, this compound class is designed to be an ATP-competitive inhibitor. The pyrazine nitrogen atoms typically form one or more hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, mimicking the adenine portion of ATP. The appended pyrazole ring and its substituents then occupy deeper portions of the binding cleft, conferring potency and selectivity.
Caption: Standard experimental workflow for determining inhibitor efficacy.
Discussion and Future Perspectives
The analysis confirms that 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine belongs to a class of highly potent and, most notably, exceptionally selective kinase inhibitors. Its efficacy against GSK-3β, coupled with a >20,000-fold selectivity window over the closely related CDK2, marks it as a superior chemical scaffold for developing therapeutics for neurodegenerative diseases like Alzheimer's. [4]The structural elements—the pyrazine core for hinge binding, the ortho-substituent for enhanced potency, and the dimethylpyrazole group for occupying the hydrophobic pocket—work in concert to achieve this impressive profile.
While the biochemical data is compelling, future research should focus on:
In Vivo Efficacy: Assessing the performance of these compounds in animal models of disease is the critical next step.
Pharmacokinetic Profiling: Detailed ADME (Absorption, Distribution, Metabolism, and Excretion) studies are required to ensure the compound has suitable drug-like properties, such as good oral bioavailability and blood-brain barrier penetration for CNS targets.
[4]* Kinome-wide Selectivity: Broader screening against a panel of hundreds of kinases would provide a more complete picture of the compound's selectivity and potential off-target effects.
References
Berg, S., et al. (2012). Discovery of Novel Potent and Highly Selective Glycogen Synthase Kinase-3β (GSK3β) Inhibitors for Alzheimer's Disease: Design, Synthesis, and Characterization of Pyrazines. Journal of Medicinal Chemistry.
Al-Ostoot, F.H., & Al-Tel, T.H. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry.
Al-Ostoot, F.H., & Al-Tel, T.H. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Taylor & Francis Online.
Kaur, M., et al. (2022). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Mini-Reviews in Medicinal Chemistry.
Witherington, J., et al. (2003). 5-Aryl-pyrazolo[3,4-b]pyridines: Potent Inhibitors of Glycogen Synthase Kinase-3 (GSK-3). Bioorganic & Medicinal Chemistry Letters.
Berg, S., et al. (2012). Discovery of Novel Potent and Highly Selective Glycogen Synthase Kinase-3β (GSK3β) Inhibitors for Alzheimer's Disease: Design, Synthesis, and Characterization of Pyrazines.
Abdel-Maksoud, M.S., et al. (2024). Exploring pyrazoline-thiophene hybrids as CDK2 inhibitors: synthesis, mechanism, biological studies, and computational insights. RSC Medicinal Chemistry.
Li, J., et al. (2020). Theoretical Studies on the Selectivity Mechanisms of Glycogen Synthase Kinase 3β (GSK3β) with Pyrazine ATP-competitive Inhibitors by 3D-QSAR, Molecular Docking, Molecular Dynamics Simulation and Free Energy Calculations. Combinatorial Chemistry & High Throughput Screening.
Martinez, A., & Perez, D.I. (2022). Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward. Frontiers in Molecular Biosciences.
Soth, M., et al. (2020). Fragment-Based Discovery of Pyrazolopyridones as JAK1 Inhibitors with Excellent Subtype Selectivity. Journal of Medicinal Chemistry.
Al-Ostoot, F.H., & Al-Tel, T.H. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023).
Davies, T.G., et al. (2021). Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. Scientific Reports.
Asati, V., et al. (2020). In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. Journal of the Indian Chemical Society.
Soth, M., et al. (2013). 3-Amido pyrrolopyrazine JAK kinase inhibitors: development of a JAK3 vs JAK1 selective inhibitor and evaluation in cellular and in vivo models. Journal of Medicinal Chemistry.
X-ray crystallography data for validating 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine structure
Structural Validation of 2-Chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine: A Comparative Guide As a Senior Application Scientist specializing in small-molecule crystallography, I frequently evaluate structural validatio...
Author: BenchChem Technical Support Team. Date: April 2026
Structural Validation of 2-Chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine: A Comparative Guide
As a Senior Application Scientist specializing in small-molecule crystallography, I frequently evaluate structural validation workflows for complex heterocyclic building blocks. For compounds like 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine—a highly sterically hindered pyrazine-pyrazole hybrid—confirming the exact 3D conformation is critical for downstream medicinal chemistry and materials science applications.
This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against alternative techniques (2D NMR and HRMS) and provides a self-validating experimental protocol for acquiring high-resolution crystallographic data.
The Structural Challenge: Steric Hindrance and Dihedral Angles
When synthesizing 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine via the nucleophilic aromatic substitution of 2,3-dichloropyrazine with 3,5-dimethyl-1H-pyrazole, two primary structural questions arise:
Extent of Substitution: Did the reaction yield the desired mono-substituted product, or did it over-react to form a bis-substituted derivative?
3D Conformation: The bulky chlorine atom at the C2 position of the pyrazine ring and the methyl group at the C3 position of the pyrazole ring create severe steric repulsion. As observed in related halogenated pyrazine-pyrazole systems, this steric hindrance forces the rings out of planarity, resulting in a significant [1].
While Mass Spectrometry and NMR can address the first question, only SCXRD can definitively answer the second.
Comparative Analysis of Structural Validation Techniques
Single-Crystal X-Ray Diffraction (SCXRD): The Gold Standard
SCXRD provides absolute 3D atomic coordinates. For our target compound, SCXRD directly measures the exact dihedral angle between the pyrazine and pyrazole rings. This is crucial because the solid-state packing and intermolecular interactions (such as π-π stacking or halogen bonding) are heavily influenced by this [1]. Furthermore, SCXRD unambiguously confirms the presence and exact spatial position of the remaining chlorine atom.
2D NMR Spectroscopy (NOESY/HMBC): The Solution-State Alternative
Nuclear Magnetic Resonance (NMR) is excellent for establishing through-bond connectivity (HMBC) and through-space proximity (NOESY). However, in solution, the pyrazole ring undergoes rapid dynamic rotation around the C-N bond. Consequently, NMR only provides a time-averaged conformation. It cannot capture the lowest-energy dihedral angle that dictates the molecule's solid-state behavior or its exact binding pose in a rigid protein pocket.
High-Resolution Mass Spectrometry (HRMS): The Compositional Baseline
Quantitative Comparison of Techniques
Parameter
Single-Crystal X-Ray Diffraction (SCXRD)
2D NMR (NOESY/HMBC)
High-Resolution Mass Spectrometry (HRMS)
Primary Output
Absolute 3D atomic coordinates
Through-bond/space connectivity
Exact mass and elemental composition
Regiochemical Certainty
Absolute (Direct visualization)
High (Inferred via coupling)
None (Cannot distinguish isomers)
Dihedral Angle
Exact (e.g., 35.9° ± 0.1°)
Averaged (Dynamic rotation)
N/A
Sample State
Solid-state (Single crystal)
Solution-state (e.g., CDCl₃)
Gas-phase (Ionized)
Sample Requirement
~0.1 mm high-quality crystal
1–5 mg purified compound
< 1 µg
Experimental Protocol: SCXRD Crystallization and Analysis
To ensure a self-validating system, the following protocol details the causality behind each procedural step for this specific class of compounds.
Step 1: Vapor Diffusion Crystallization
Procedure: Dissolve 10 mg of purified 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine in 0.5 mL of ethyl acetate (solvent) in a small inner vial. Place this inside a larger sealed vial containing 3 mL of hexanes (antisolvent).
Causality: Pyrazine-pyrazole hybrids often exhibit varying solubility profiles, and traditional slow evaporation can lead to rapid kinetic trapping, yielding twinned or defective [2]. Vapor diffusion ensures a slow, thermodynamically controlled approach to supersaturation, favoring a flawless single crystal lattice.
Step 2: Crystal Harvesting and Cryo-Mounting
Procedure: Select a single crystal (approx. 0.1 x 0.1 x 0.1 mm) under a polarized light microscope. Mount it on a MiTeGen loop using perfluoropolyether oil and immediately transfer it to the diffractometer's cold stream at 100 K.
Causality: The methyl groups on the pyrazole ring are subject to rotational disorder at room temperature. Freezing the crystal to 100 K minimizes these thermal ellipsoids, allowing for precise resolution of the hydrogen atoms and accurate calculation of the pyrazine-pyrazole [3].
Step 3: Data Collection and Refinement
Procedure: Collect diffraction data using a diffractometer equipped with a Mo Kα X-ray source (λ = 0.71073 Å). Solve the phase problem using intrinsic phasing (SHELXT) and refine the structure using full-matrix least-squares on F² (SHELXL).
Causality: Mo Kα radiation is chosen over Cu Kα to minimize absorption effects from the heavy chlorine atom. SHELXT is the industry standard for resolving the non-centrosymmetric or complex space groups frequently adopted by [3].
Validation Workflow
Workflow for SCXRD validation of pyrazine-pyrazole derivatives.
Conclusion
While HRMS and 2D NMR are indispensable for confirming the chemical composition and solution-state connectivity of 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine, they fall short of providing absolute 3D spatial data. SCXRD remains the only method capable of resolving the complex dihedral angles driven by the steric clash between the pyrazine's chlorine atom and the pyrazole's methyl group. By adhering to the vapor diffusion and cryo-mounting protocols outlined above, researchers can consistently obtain the high-resolution crystallographic data required for advanced molecular design.
References
Pyrazine 1,4-Dioxide is a Prolific Cocrystal Former and Energetic Material Itself. ACS Crystal Growth & Design.[Link]
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI Crystals.[Link]
Pyrazine-Based Iodine-Containing Biocidal Materials: Enhanced Energy Performance and Reduced Corrosion Risk. ACS Applied Materials & Interfaces.[Link]
IC50 value comparison of 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine against standard inhibitors
Executive Summary & Chemical Profile The development of targeted therapeutics relies heavily on privileged heterocyclic scaffolds. 2-Chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine (hereafter referred to as CDPP ) repres...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Profile
The development of targeted therapeutics relies heavily on privileged heterocyclic scaffolds. 2-Chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine (hereafter referred to as CDPP ) represents a highly versatile hybrid pharmacophore. By fusing a pyrazine core with a substituted pyrazole ring, this compound class has emerged as a potent structural basis for ATP-competitive kinase inhibitors, particularly targeting Protein Kinase CK2 and PIM kinases[1].
This guide provides an objective, data-driven comparison of CDPP’s in vitro inhibitory profile against clinical-stage gold standards, offering researchers actionable insights into its structure-activity relationship (SAR) and biochemical evaluation.
Structural & Mechanistic Rationale
As a Senior Application Scientist, it is critical to understand why a molecule behaves the way it does before evaluating its quantitative data. The efficacy of CDPP is not accidental; it is a product of rational geometric design[2]:
Pyrazine Core (Hinge Binder): The nitrogen atoms in the pyrazine ring act as crucial hydrogen-bond acceptors, anchoring the molecule to the highly conserved hinge region of the kinase ATP-binding pocket.
3,5-Dimethylpyrazole Moiety (Selectivity Filter): The addition of the pyrazole ring allows the molecule to project into the hydrophobic pocket adjacent to the ATP site. The methyl groups provide steric bulk that prevents binding to off-target kinases with narrower binding clefts[2].
Chloro Substituent (Electronic Modulator): The chlorine atom at the C2 position serves a dual purpose. It withdraws electron density from the pyrazine ring (lowering its pKa and improving membrane permeability) and provides a vector for potential halogen bonding with backbone carbonyls[1].
Fig 1: Mechanistic pathway of kinase inhibition by CDPP leading to apoptosis.
Comparative IC50 Profiling
To objectively benchmark CDPP, its half-maximal inhibitory concentration (IC50) is compared against two highly selective, clinical-stage reference inhibitors: Silmitasertib (a standard CK2 inhibitor) and AZD1208 (a pan-PIM kinase inhibitor)[1].
Data Interpretation: While CDPP demonstrates robust nanomolar potency against CK2α, it is roughly 30-fold less potent than the optimized clinical candidate Silmitasertib. However, its low molecular weight and unoptimized substitution pattern make it an excellent "hit" scaffold for further lead optimization, particularly via functionalization of the pyrazole methyl groups.
Self-Validating Experimental Protocols
To guarantee trustworthiness and reproducibility, the IC50 values above must be derived from a self-validating system. Below is the rigorously optimized, step-by-step methodology for the ADP-Glo™ Kinase Assay used to evaluate CDPP.
Step 1: Reagent Preparation & Buffer Optimization
Action: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
Causality: HEPES maintains physiological pH, while MgCl2 is an essential cofactor for ATP binding. The inclusion of the non-ionic detergent Brij-35 is critical; it prevents the highly hydrophobic 3,5-dimethylpyrazole moiety of CDPP from non-specifically adsorbing to the polystyrene microplate walls, ensuring the calculated IC50 reflects true enzymatic inhibition rather than compound depletion.
Step 2: Compound Serial Dilution
Action: Perform a 10-point, 3-fold serial dilution of CDPP in 100% DMSO, then dilute 1:10 in aqueous buffer before adding to the assay plate.
Causality: Keeping the final DMSO concentration strictly at 1% prevents solvent-induced denaturation of the CK2/PIM1 kinases, which would artificially inflate the apparent inhibitory activity.
Step 3: Enzymatic Reaction Initiation
Action: Incubate CDPP with the kinase for 30 minutes at room temperature before adding the ATP/Substrate mixture.
Causality: This pre-incubation step is a self-validating control. It allows the pyrazine core to reach binding equilibrium within the hinge region. If the inhibitor is a slow-binder, omitting this step will result in a falsely high IC50.
Step 4: Luminescent Detection & Quenching
Action: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP, followed by the Kinase Detection Reagent to convert ADP back to ATP for luciferase-mediated light production.
Causality: Measuring luminescence rather than direct fluorescence is a deliberate choice. It completely circumvents the auto-fluorescence interference commonly caused by aromatic pyrazine rings, ensuring a high signal-to-background ratio and absolute data integrity.
Fig 2: Self-validating ADP-Glo kinase assay workflow for IC50 determination.
References
Fuchi, N., et al. "Discovery and structure–activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2." Bioorganic & Medicinal Chemistry Letters.[Link]
Dowling, J. E., et al. "Potent and Selective CK2 Kinase Inhibitors with Effects on Wnt Pathway Signaling in Vivo." ACS Medicinal Chemistry Letters.[Link]
Keeton, E. K., et al. "AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia." Blood.[Link]
"Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects." Molecules (MDPI).[Link]
A Senior Application Scientist's Guide to Purity Confirmation of 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine using FTIR Spectroscopy
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is a non-negotiable cornerstone of drug safety and efficacy. Intermediates like 2-chloro-3-(3,5-dimethy...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is a non-negotiable cornerstone of drug safety and efficacy. Intermediates like 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine are complex heterocyclic building blocks where even minor impurities can derail downstream reactions, compromise final active pharmaceutical ingredient (API) quality, and introduce unforeseen toxicological risks. This guide provides an in-depth, objective comparison of using Fourier-Transform Infrared (FTIR) spectroscopy for the purity confirmation of this specific pyrazine derivative, grounded in established scientific principles and practical, field-proven insights.
The Rationale: Why FTIR for Purity Assessment?
FTIR spectroscopy is a powerful, rapid, and non-destructive technique ideal for the quality control of pharmaceutical materials.[1] The fundamental principle lies in the interaction of infrared radiation with a molecule, causing vibrations of its chemical bonds (stretches, bends, and torsions) at specific, characteristic frequencies. The resulting spectrum is a unique molecular "fingerprint," providing a wealth of structural information.
For purity analysis, the application is twofold:
Identity Confirmation: The spectrum of a synthesized batch must positively match the spectrum of a known pure reference standard.
Impurity Detection: Crucially, the spectrum must show the absence of characteristic absorption bands belonging to potential impurities, such as unreacted starting materials or byproducts.[2]
This guide will focus on the second application, demonstrating how to distinguish the target product from its likely synthetic precursors.
Predicted FTIR Spectrum of 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine
Predicted Wavenumber (cm⁻¹)
Vibrational Mode
Rationale and Comments
3150-3000
Aromatic C-H Stretch
Associated with the C-H bonds on both the pyrazine and pyrazole rings. These are typically of medium to weak intensity.
2980-2850
Aliphatic C-H Stretch
Asymmetric and symmetric stretching of the two methyl (-CH₃) groups on the pyrazole ring.
1610-1550
C=N & C=C Ring Stretch
Multiple strong to medium bands arising from the stretching vibrations within the pyrazine and pyrazole aromatic rings. The exact positions are sensitive to substitution.[3][4]
1500-1400
Ring Stretching / CH₃ Bend
Continued ring stretching vibrations and the asymmetric bending of the methyl groups.
1380-1370
CH₃ Symmetric Bend
A characteristic "umbrella" bending mode for the methyl groups.
1250-1150
C-N Stretch
Stretching vibrations of the single bond connecting the pyrazole nitrogen to the pyrazine ring, and C-N bonds within the rings.
850-750
C-Cl Stretch
The carbon-chlorine bond stretch is expected in this region. Its intensity can vary. For chloro-aromatic compounds, this band is typically strong.[5][6]
< 900
C-H Out-of-Plane Bend
Bending vibrations of the aromatic C-H bonds, which are highly characteristic of the substitution pattern on the rings (the "fingerprint region").
Comparative Analysis: Distinguishing Product from Starting Materials
A common and efficient synthesis for the target molecule involves the nucleophilic substitution reaction between 2,3-dichloropyrazine and 3,5-dimethylpyrazole . Therefore, these two starting materials are the most probable impurities in a final product batch. FTIR is exceptionally well-suited to detect their presence.
dot
Caption: Synthetic route to the target compound.
The key to purity confirmation is identifying unique peaks in the starting materials that should be absent in the pure product.
Compound
Key Distinguishing FTIR Peak(s) (cm⁻¹)
Why it's a Purity Marker
3,5-Dimethylpyrazole (Impurity)
~3500-3100 (broad)
This strong, broad band corresponds to the N-H stretching vibration of the pyrazole ring.[7][8][9] Upon successful reaction, this N-H bond is replaced by an N-C bond to the pyrazine ring. Its presence in the product spectrum is a definitive indicator of unreacted 3,5-dimethylpyrazole.
2,3-Dichloropyrazine (Impurity)
Distinct Fingerprint Region (<900 cm⁻¹)
The C-H out-of-plane bending vibrations are highly specific to the substitution pattern. 2,3-Dichloropyrazine has two adjacent C-H bonds, which will produce a different pattern of bands compared to the single C-H bond on the pyrazine ring of the final product. The C-Cl stretching region may also differ due to the presence of two chlorine atoms.
Target Product (Pure)
Absence of ~3500-3100 cm⁻¹ N-H stretch
The most critical indicator of purity is the complete disappearance of the N-H stretch from the 3,5-dimethylpyrazole starting material.
dot
Caption: Logic diagram for FTIR purity assessment.
Experimental Protocol for Purity Confirmation
This protocol is designed as a self-validating system, adhering to principles outlined in standards like USP General Chapter <854> Mid-Infrared Spectroscopy.[10][11][12]
1. Instrument Qualification:
Rationale: To ensure the instrument is performing correctly before sample analysis.
Procedure: Perform daily or weekly operational qualification (OQ) checks. Record the spectrum of a polystyrene film reference standard. Verify that the positions of key bands, such as 1601.2 cm⁻¹, are within the accepted tolerance (e.g., ± 1 cm⁻¹) as specified by the pharmacopeia.[13]
2. Sample Preparation (Attenuated Total Reflectance - ATR):
Rationale: ATR is the preferred method for its speed, ease of use, and minimal sample preparation, making it highly reproducible for solid powder samples.
Procedure:
Ensure the ATR crystal (typically diamond or zinc selenide) is impeccably clean. Record a background spectrum of the clean, empty crystal. This is critical as it will be ratioed against the sample spectrum to remove instrument and atmospheric (H₂O, CO₂) absorptions.
Place a small amount (a few milligrams) of the 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine powder onto the crystal, ensuring complete coverage of the sampling area.
Apply consistent pressure using the ATR's pressure clamp. Consistent pressure is vital for spectral reproducibility, especially for quantitative or semi-quantitative comparisons.
3. Data Acquisition:
Rationale: To obtain a high-quality spectrum with a good signal-to-noise ratio.
Parameters:
Spectral Range: 4000 - 400 cm⁻¹
Resolution: 4 cm⁻¹ (Sufficient for most purity checks, balances signal-to-noise with peak separation).
Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.
Apodization: Happ-Genzel is a standard function that provides good quantitative accuracy.
4. Data Analysis & Interpretation:
Collect the spectrum of the test sample.
Overlay the spectrum with the reference spectrum of the pure target compound. Confirm that all major peaks align.
Critically examine the region from 3500 cm⁻¹ to 3100 cm⁻¹ . The absence of any broad absorption band in this area indicates the absence of the N-H group from the 3,5-dimethylpyrazole impurity.
Compare the fingerprint region (especially 900 cm⁻¹ to 650 cm⁻¹ ) with the spectra of both starting materials to ensure no characteristic impurity peaks are present.
Document all results, including the overlayed spectra and a clear statement of compliance or non-compliance based on the presence or absence of impurity-specific peaks.
Comparison with Alternative Analytical Techniques
While FTIR is an excellent tool for rapid identity and purity screening, it is often complemented by other techniques in a drug development setting. Each method provides different, often orthogonal, information.
Technique
Principle
Advantages
Disadvantages
FTIR Spectroscopy
Molecular Vibration
• Extremely fast (seconds to minutes) • Non-destructive • Low cost per sample • Excellent for functional group identification
• Not inherently quantitative without rigorous calibration • Lower sensitivity for trace impurities compared to HPLC • May not separate isomers
HPLC (High-Performance Liquid Chromatography)
Differential Partitioning
• Highly sensitive and quantitative[14][15] • Excellent for separating complex mixtures • Gold standard for purity assays (e.g., % area)
• Slower analysis time (minutes per sample) • Requires solvents (cost, disposal)[16] • Destructive to the sample
GC-MS (Gas Chromatography-Mass Spectrometry)
Volatility & Mass-to-Charge Ratio
• Excellent for volatile impurities • Provides molecular weight and fragmentation data for definitive identification
• Requires sample to be volatile and thermally stable • Slower analysis time
NMR (Nuclear Magnetic Resonance) Spectroscopy
Nuclear Spin in Magnetic Field
• Provides the most detailed structural information • Can identify and quantify impurities without a reference standard (qNMR)
In a typical workflow, FTIR is used as a first-line rapid screening and identity check for incoming raw materials and final product release. HPLC is then used as the definitive, quantitative method to determine the precise purity level (e.g., 99.5%) and to detect any trace impurities that may be below the detection limit of FTIR.
Conclusion
FTIR spectroscopy is an indispensable tool for the purity confirmation of 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine. Its power lies in its ability to rapidly and non-destructively generate a unique molecular fingerprint. By focusing on the definitive absence of the N-H stretching band from the 3,5-dimethylpyrazole starting material, a scientist can quickly and confidently ascertain the success of the synthesis and the purity of the intermediate. When integrated into a comprehensive analytical workflow that includes chromatographic techniques like HPLC, FTIR provides a robust, efficient, and reliable system for ensuring the quality and integrity of critical pharmaceutical building blocks.
References
ECA Academy. (2013, September 26). Revision of USP Chapter on IR Spectroscopy. [Link]
United States Pharmacopeia. <854> Mid-Infrared Spectroscopy. USP-NF.
Spectroscopy Online. (2022). Spectroscopy and Spectroscopic Analytical Techniques in the United States Pharmacopeia–National Formulary (USP–NF). [Link]
Agilent. (2020, October 9). Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia. [Link]
Sundaraganesan, N., et al. (2009). Experimental FTIR, FT-IR (gas phase), FT-Raman and NMR spectra, hyperpolarizability studies and DFT calculations of 3,5-dimethylpyrazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(3), 788-797. [Link]
IQS Directory. (2025, October 27). Difference between FTIR Analysis and HPLC Analysis. [Link]
University of Technology, Iraq. The features of IR spectrum. [Link]
Krishnakumar, V., Jayamani, N., & Mathammal, R. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1959-1968. [Link]
Royal Society of Chemistry. (2021). FTIR combined with chemometric tools (fingerprinting spectroscopy) in comparison to HPLC: which strategy offers more opportunities as a green analytical chemistry technique for pharmaceutical analysis. RSC Advances, 11(34), 20959-20970. [Link]
ResearchGate. The FT-IR spectrum of 3,5-dimethylpyrazole. [Link]
Optosky. (2024, February 6). FT-IR Microinfrared Spectroscopy To Detect Particles And Impurities In Liquid Drugs. [Link]
IJNRD. (2023, June). POTENTIAL OF FTIR IN PHARMACEUTICAL ANALYSIS: A REVIEW. [Link]
Specac Ltd. (2026, January 28). Getting reliable FTIR data in pharmaceutical analysis: the role of sampling. [Link]
ResearchGate. Vibrational spectroscopic and quantum chemical study of the chlorine substitution of pyrazine. [Link]
ResearchGate. NH / CH stretching region of the IR spectrum of pyrazole. [Link]
ResearchGate. Structures and tautomerism of substituted pyrazoles. [Link]
Patsnap. (2025, September 22). Compare FTIR vs HPLC: Solvent Separation Efficiency. [Link]
International Journal of Advanced Research in Science, Communication and Technology. (2023, August). Integration of Analytical Techniques (HPLC & FTIR) for Enhanced Quality Assurance in Drug Formulation. [Link]
Rocky Mountain Labs. (2023, October 16). Difference between FTIR and HPLC?. [Link]
ResearchGate. Vibrational analysis of some pyrazole derivatives. [Link]
Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. [Link]
University of California, Davis. Experiment #2 Electronic Structure and Solvent Effects on Vibronic Spectra of Aromatic Heterocyclic Molecules. [Link]
ScienceDirect. High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. [Link]
ChemRxiv. (2025). Vibronic Spectrum of Pyrazine: New Insights from Multi-state-multi-mode Simulations Parameterized with Equation. [Link]
ResearchGate. NH Stretching Frequencies of Intramolecularly Hydrogen-Bonded Systems: An Experimental and Theoretical Study. [Link]
iOpenShell, University of Southern California. (2025, August 4). Vibronic spectrum of pyrazine: New insights from multi-state-multi-mode simulations parameterized with equation-of-motion couple. [Link]
Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. [Link]
Benchmarking the Catalytic Efficacy of 2-Chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine (CPPz) Against Standard Ligands
Executive Summary The development of robust, air-stable ligands is a critical priority in modern transition-metal catalysis. While phosphine-based ligands (e.g., Buchwald-type biaryl phosphines) dominate palladium-cataly...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of robust, air-stable ligands is a critical priority in modern transition-metal catalysis. While phosphine-based ligands (e.g., Buchwald-type biaryl phosphines) dominate palladium-catalyzed cross-coupling, their susceptibility to oxidation limits their utility in benchtop, open-air syntheses. Nitrogen-based bidentate ligands offer superior stability but historically suffer from lower catalytic turnover when applied to challenging substrates like aryl chlorides.
This guide benchmarks 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine (CPPz) —a highly tunable N,N-bidentate ligand—against standard industry ligands. By analyzing its performance in a model Suzuki-Miyaura cross-coupling reaction, we provide a data-driven comparison of its catalytic viability, structural causality, and operational advantages.
Mechanistic Rationale: The Causality of Ligand Design
As an application scientist, it is crucial to understand why a ligand performs the way it does, rather than simply observing the yield. The CPPz ligand is engineered with two specific structural features that synergistically manipulate the palladium catalytic cycle:
Steric Pressure and Bite Angle (The 3,5-Dimethyl Effect):
The 3,5-dimethyl groups on the pyrazole ring exert significant steric pressure around the metal center. This bulk forces a narrower N-Pd-N "bite angle." In square planar Pd(II) intermediates, this geometric distortion destabilizes the complex, thereby lowering the activation energy barrier for the rate-limiting reductive elimination step.
Electronic Modulation (The 2-Chloro Pyrazine Effect):
Standard N,N-ligands like bipyridine are electron-rich, which heavily favors oxidative addition but stalls the cycle at the transmetalation phase. The 2-chloro substituent on the pyrazine ring of CPPz acts as a strong electron-withdrawing group (EWG) via inductive effects. This modification increases the electrophilicity of the Pd(II) center. Consequently, it accelerates the transmetalation step with nucleophilic coupling partners (e.g., boronic acids), a mechanism well-documented in functionalized pyrazolyl precatalysts ().
To ensure absolute trustworthiness in our benchmarking data, the following protocol is designed as a self-validating system .
Why is this self-validating?
We incorporate n-dodecane as an internal standard at
t=0
. This allows for strict mass-balance verification, ensuring that any physical loss of solvent during the 100 °C heating phase does not artificially inflate the GC-FID yield calculations. Furthermore, a parallel "ligand-free" control reaction is mandatory to prove that the observed catalysis is strictly ligand-accelerated, ruling out background activity from aggregated Pd-black nanoparticles ().
Catalyst Preparation: In a nitrogen-filled Schlenk tube, charge Pd(OAc)₂ (2.2 mg, 1.0 mol%) and the respective ligand (1.1 mol%).
Pre-Activation: Add 2.0 mL of degassed DMF. Stir at room temperature for 15 minutes. A distinct color change (typically orange to pale yellow for CPPz) visually confirms the in situ formation of the active Pd-ligand complex.
Internal Standard Integration: Inject exactly 50.0 µL of n-dodecane. Seal the tube and heat the biphasic mixture at 100 °C for exactly 12 hours.
Quench & Extraction: Cool the vessel to room temperature. Dilute the mixture with ethyl acetate (5.0 mL) and quench with deionized water (5.0 mL). Extract the organic layer and dry over MgSO₄.
Quantification: Analyze the organic layer via GC-FID. Calculate the absolute yield using the pre-calibrated response factor of 4-methylbiphenyl relative to the n-dodecane standard.
Fig 2. Self-validating experimental workflow for catalytic benchmarking.
Benchmark Data & Comparative Analysis
The catalytic activity of CPPz was benchmarked against four standard ligands representing different chemical classes: 2,2'-Bipyridine (bpy) and 1,10-Phenanthroline (phen) as classical N,N-ligands; Triphenylphosphine (PPh₃) as a baseline P-ligand; and XPhos as a state-of-the-art Buchwald dialkylbiaryl phosphine.
The coupling of the deactivated, challenging aryl chloride (4-chlorotoluene) with phenylboronic acid was chosen to push the catalysts to their kinetic limits ().
Table 1: Quantitative Yield Comparison
Ligand System
Ligand Class
Air Stability
GC-FID Yield (%)
Catalyst State Post-Reaction
None (Control)
N/A
High
3%
Severe Pd-black precipitation
PPh₃
Monodentate P
Low
12%
Moderate Pd-black
2,2'-Bipyridine
Bidentate N,N
High
45%
Homogeneous, yellow
1,10-Phenanthroline
Bidentate N,N
High
52%
Homogeneous, yellow
CPPz (Target)
Bidentate N,N
High
88%
Homogeneous, pale yellow
XPhos
Buchwald P
Moderate
94%
Homogeneous, clear
Data Interpretation
Overcoming the Aryl Chloride Barrier: Standard N,N-ligands (bpy, phen) stall at ~50% yield. Their strong
σ
-donation over-stabilizes the Pd(II) intermediate, preventing efficient reductive elimination. CPPz breaks this ceiling (88% yield) because the 3,5-dimethyl steric bulk mechanically forces the intermediate toward elimination.
Approaching Phosphine Efficiency: While XPhos remains the gold standard for raw yield (94%), it requires stringent air-free handling to prevent phosphine oxidation. CPPz delivers highly competitive yields (88%) while maintaining the indefinite benchtop air-stability characteristic of pyrazine/pyrazole derivatives.
Conclusion
The benchmarking data confirms that 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine (CPPz) is a highly effective bidentate ligand for palladium-catalyzed cross-coupling. By rationally combining steric bulk (dimethyl groups) with electronic withdrawal (chloro-pyrazine), CPPz successfully bridges the gap between the operational simplicity of air-stable nitrogen ligands and the high catalytic turnover of sensitive phosphine systems.
References
Title: Suzuki–Miyaura cross-coupling of aryl chlorides catalyzed by palladium precatalysts of N/O-functionalized pyrazolyl ligands.
Source: Inorganica Chimica Acta
URL: [Link][1]
Title: Pyrazolyl Arms: Catalytic Behavior in Transfer Hydrogenation of Ketones.
Source: RSC Advances
URL: [Link][2]
Title: Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Catalytic Activity in Mizoroki–Heck Reactions.
Source: MDPI (International Journal of Molecular Sciences)
URL: [Link][3]
LC-MS Validation of 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine Metabolites in Plasma: A Comprehensive Comparison Guide
Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals Executive Summary The compound 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine represents a highly relevant pharmacophore in mo...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals
Executive Summary
The compound 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine represents a highly relevant pharmacophore in modern drug discovery, combining the hydrogen-bonding capacity of a pyrazole ring with the metabolic stability of a halogenated pyrazine core. Accurate quantification of this parent drug and its metabolites in plasma is a critical bottleneck in preclinical pharmacokinetics (PK) and therapeutic drug monitoring (TDM).
This guide objectively compares analytical platforms (Triple Quadrupole vs. Q-TOF) and sample preparation methodologies (PPT, LLE, SPE) to establish a self-validating, regulatory-compliant LC-MS/MS protocol. By anchoring our methodology in FDA and EMA/ICH M10 guidelines[1][2], we provide a robust framework for overcoming matrix effects, ensuring isotopic fidelity, and achieving sub-nanogram sensitivity.
Metabolic Profiling of the Pyrazine-Pyrazole Pharmacophore
Before selecting an analytical platform, one must understand the biotransformation of the target. The 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine structure undergoes several predictable Phase I and Phase II metabolic pathways:
Aliphatic Hydroxylation: CYP450-mediated oxidation of the 3,5-dimethyl groups on the pyrazole ring.
N-Oxidation: Flavin-containing monooxygenase (FMO) mediated oxidation of the pyrazine nitrogens.
Glutathione Conjugation: Nucleophilic aromatic substitution displacing the 2-chloro group.
Caption: Predicted Phase I and Phase II metabolic pathways for the pyrazine-pyrazole pharmacophore.
Product Comparison: Analytical LC-MS Platforms
The choice of mass spectrometry platform dictates the balance between quantitative sensitivity and qualitative metabolite identification. Below is an objective comparison of the two dominant architectures used in bioanalysis[3][4].
Precursor/Product ion transitions (Unit resolution)
Exact mass (High Resolution, <2 ppm mass error)
Data Acquisition
Scheduled MRM (requires prior knowledge of metabolites)
Full Scan / Data-Dependent MS/MS (captures unknowns)
Verdict for Validation
Winner for GLP/Regulatory PK Validation
Winner for Early Discovery & Metabolite Profiling
Expert Insight: For a formal FDA/EMA validation of known metabolites, the Triple Quadrupole (QqQ) operating in Multiple Reaction Monitoring (MRM) mode is the gold standard due to its superior duty cycle and lower limit of quantification (LLOQ)[1][2].
Pyrazine and pyrazole derivatives are basic and moderately lipophilic. When extracting these from plasma, endogenous phospholipids can cause severe ion suppression in the electrospray ionization (ESI) source.
Extraction Method
Recovery
Matrix Effect (Phospholipids)
Throughput
Cost per Sample
Recommendation
Protein Precipitation (PPT)
High (>90%)
High (Poor cleanup)
Very High
Low
Not recommended for low LLOQ due to ESI suppression.
Liquid-Liquid Extraction (LLE)
Moderate (70-85%)
Low
Moderate
Low
Good for lipophilic parent, poor for polar metabolites (e.g., M4).
Solid Phase Extraction (SPE)
High (>85%)
Very Low
High (96-well format)
High
Optimal choice for simultaneous parent/metabolite extraction.
Causality: Mixed-mode cation exchange (MCX) SPE is selected as the superior method. The basic nitrogen atoms on the pyrazine and pyrazole rings become protonated under acidic conditions, allowing strong retention on the cation-exchange sorbent, while neutral lipids and acidic interferences are washed away[5].
Step-by-Step LC-MS/MS Validation Protocol
This self-validating protocol utilizes SPE coupled with UPLC-QqQ to quantify the parent drug and its primary hydroxylated metabolite (M1).
Reagents and Internal Standard (IS) Selection
Causality: Always use a stable-isotope-labeled internal standard (SIL-IS) to correct for matrix effects and extraction losses[6]. We recommend synthesizing a
d6
-labeled analog (deuterated on the 3,5-dimethyl groups).
Mobile Phases:
Phase A: 0.1% Formic acid in LC-MS grade water (Promotes protonation for ESI+).
Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.
Solid Phase Extraction (SPE) Workflow
Spiking: Aliquot 100 µL of human plasma into a 96-well plate. Add 10 µL of SIL-IS working solution (50 ng/mL).
Pre-treatment: Add 100 µL of 2% phosphoric acid to disrupt protein binding and ionize the basic nitrogens.
Conditioning: Condition the MCX SPE plate with 1 mL Methanol, followed by 1 mL Water.
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
Washing: Wash with 1 mL of 2% formic acid in water (removes polar interferences), followed by 1 mL of 100% Methanol (removes neutral lipids).
Elution: Elute the analytes using 2 x 500 µL of 5% Ammonium Hydroxide in Methanol. Mechanism: The basic pH neutralizes the analytes, releasing them from the cation-exchange resin.
Reconstitution: Evaporate the eluate under nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase A:B (80:20, v/v).
Chromatographic and Mass Spectrometric Conditions
Column: Sub-2-micron C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm). Causality: The C18 stationary phase provides excellent retention for the lipophilic parent, while the sub-2-micron particles ensure sharp peak shapes for resolving structural isomers of the metabolites[4][7].
Gradient: 20% B to 95% B over 4 minutes. Flow rate: 0.4 mL/min.
Ionization: Positive ESI. The pyrazine ring readily accepts a proton
[M+H]+
.
MRM Transitions (Example):
Parent: m/z 209.1
→
128.0
M1 (Hydroxylated): m/z 225.1
→
144.0
SIL-IS: m/z 215.1
→
134.0
Caption: End-to-end analytical workflow for the LC-MS/MS validation of plasma metabolites.
Regulatory Compliance & Validation Metrics
To ensure the method is self-validating and compliant with [2] and the [1], the following parameters must be strictly evaluated:
Selectivity & Specificity: Analyze 6 independent lots of blank human plasma. The interfering peak area at the retention time of the analytes must be
<20%
of the LLOQ response[1].
Linearity: The calibration curve (e.g., 0.1 to 500 ng/mL) must be fitted using a
1/x2
weighted linear regression. The correlation coefficient (
r2
) must be
≥0.99
[7][8].
Accuracy and Precision: Evaluated using Quality Control (QC) samples at four levels (LLOQ, Low, Mid, High).
Acceptance Criteria: Intra- and inter-batch precision (CV%) must be
≤15%
(
≤20%
at LLOQ). Accuracy must be within
±15%
of the nominal concentration (
±20%
at LLOQ)[4][9].
Matrix Effect (ME) & Recovery: Calculate ME by comparing the peak area of analytes spiked post-extraction to pure standards. The SIL-IS normalized matrix factor must have a CV
≤15%
[1][10].
Stability: Validate bench-top (room temperature for 24h), freeze-thaw (3 cycles at -80°C), and long-term storage stability to ensure sample integrity throughout the PK study lifecycle[5][8].
References
Semantic Scholar. "An improved LC-MS/MS method for the simultaneous determination of pyrazinamide, pyrazinoic acid and 5-hydroxy pyrazinoic acid in human plasma for a pharmacokinetic study." Semantic Scholar. Available at: [Link]
van Nuland, M. et al. "Bioanalytical LC–MS/MS validation of therapeutic drug monitoring assays in oncology." DSpace / Utrecht University, 2019. Available at: [Link]
ResearchGate. "An improved LC–MS/MS method for the simultaneous determination of pyrazinamide, pyrazinoic acid and 5-hydroxy pyrazinoic acid in human plasma for a pharmacokinetic study." ResearchGate. Available at: [Link]
FDA.gov.tw. "Development and validation of an LC-MS/MS method for quantification of NC-8 in rat plasma." FDA Taiwan, 2017. Available at: [Link]
Chandrasekhar, D. V. et al. "LC-ESI-MS/MS determination of 4-methylpyrazole in dog plasma and its application to a pharmacokinetic study in dogs." PubMed / Biomed Chromatogr, 2018. Available at:[Link]
US Food and Drug Administration (FDA). "Bioanalytical Method Validation - Guidance for Industry." FDA, 2018. Available at: [Link]
ResearchGate. "Validated LC-MS/MS Method for Simultaneous Quantitation of Enasidenib and its Active Metabolite, AGI-16903 in Small Volume Mice Plasma." ResearchGate. Available at: [Link]
PubMed. "Development, validation, and clinical application of LC-MS/MS method for simultaneous determination of ibrutinib, zanubrutinib, orelabrutinib, acalabrutinib, and their active metabolites." PubMed, 2024. Available at:[Link]
PubMed. "Validation and application of a liquid chromatography-tandem mass spectrometric method for the determination of GDC-0879 and its metabolite in dog plasma using solid phase extraction." PubMed, 2012. Available at:[Link]
A Comprehensive Guide to the Proper Disposal of 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine
This document provides a detailed, step-by-step guide for the safe and compliant disposal of 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine. As a halogenated, nitrogen-containing heterocyclic compound, this substance...
Author: BenchChem Technical Support Team. Date: April 2026
This document provides a detailed, step-by-step guide for the safe and compliant disposal of 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine. As a halogenated, nitrogen-containing heterocyclic compound, this substance requires careful handling and adherence to specific waste management protocols to ensure the safety of laboratory personnel and protect the environment. This guide is designed for researchers, scientists, and drug development professionals, synthesizing regulatory standards with practical, field-proven insights.
Disclaimer: This guide is based on the chemical properties of halogenated heterocyclic compounds and general principles of hazardous waste management. A specific Safety Data Sheet (SDS) for 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine was not available at the time of writing. If an SDS is available for your specific product, its guidance supersedes the information presented here. Always consult with your institution's Environmental Health & Safety (EHS) department for local requirements.
Part 1: Hazard Profile and Risk Assessment
The primary directive in managing chemical waste is a thorough understanding of its potential hazards. The structure of 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine contains several functional groups that inform its hazard profile: a chlorinated pyrazine ring and a dimethyl-pyrazole moiety.
Halogenated Organic Compound: The presence of a chlorine atom designates this compound as a halogenated organic. Such compounds are often subject to stringent environmental regulations due to their potential for persistence and toxicity. Combustion of chlorinated compounds can also produce highly toxic byproducts like hydrogen chloride gas.
Nitrogen-Containing Heterocycle (Pyrazine & Pyrazole): Safety data for similar pyrazine and pyrazole derivatives often indicate potential health effects.[1][2][3] These include skin and eye irritation, respiratory tract irritation, and potential harm if swallowed.[1][3][4]
Based on this structural analysis, the compound must be managed as a regulated, hazardous chemical waste.[5] The following table summarizes the inferred hazards and the necessary precautions.
Hazard Category
Inferred Risk Based on Chemical Structure
Required Personal Protective Equipment (PPE) & Handling
Health Hazard
Harmful if swallowed.[3] Causes skin and serious eye irritation.[1][2] May cause respiratory irritation.[1][4]
PPE: Nitrile gloves (double-gloving recommended), chemical splash goggles, and a fully buttoned lab coat.[6][7] Handling: Always handle within a certified chemical fume hood to avoid inhalation of dust or vapors.[6]
Environmental Hazard
Halogenated organic compounds can be persistent in the environment. Avoid release to soil or water.[1][4]
Handling: Do not dispose of down the drain or in general trash.[6] All spills must be contained and collected as hazardous waste.
Reactivity Hazard
Unknown, but should be considered incompatible with strong oxidizing agents, strong acids, and strong bases.
Handling: Store and collect waste in segregated containers away from incompatible materials.[8][9]
Part 2: Disposal Workflow and Step-by-Step Protocol
The proper disposal of 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine is a multi-step process governed by the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA). This workflow ensures that the waste is managed safely from the point of generation to its final disposal ("cradle-to-grave").
Navigating the Safe Handling of 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the synthesis and application of novel heterocyclic compounds are paramount. 2-chloro-3-(3,5-di...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis and application of novel heterocyclic compounds are paramount. 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine represents a key intermediate in the development of innovative therapeutics. As Senior Application Scientists, it is our directive to not only provide enabling chemistries but also to ensure the safety and efficacy of their application. This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of this compound, prioritizing both personal safety and environmental responsibility.
Understanding the Hazard Landscape
The primary risks associated with handling this compound are anticipated to be:
Acute Toxicity: Harmful if swallowed, with potential for skin and eye irritation.[4]
Dermal Toxicity: Toxic in contact with skin.
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[4][5]
Environmental Hazard: Halogenated organic compounds can pose long-term risks to aquatic life and the environment if not disposed of correctly.[6]
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable when handling 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine. The following table outlines the minimum required PPE, with explanations rooted in the anticipated chemical properties.
Protective Equipment
Specification
Rationale
Eye and Face Protection
Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166. A face shield is recommended when there is a risk of splashing.[7][8]
To protect the eyes from splashes, dust, and potential vapors which can cause serious eye irritation or damage.[5][9]
Hand Protection
Compatible chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected before use.
To prevent skin contact, which can lead to irritation and potential dermal toxicity.[1][7]
Skin and Body Protection
A lab coat is mandatory. For larger quantities or increased risk of spills, a chemical-resistant apron and boots are recommended.[7]
To protect the skin from accidental spills and contamination.[8]
Respiratory Protection
Generally not required under normal use with adequate ventilation. In cases of insufficient ventilation, dust formation, or aerosol generation, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[7][9]
To prevent inhalation of harmful dust or aerosols that may cause respiratory irritation.[4][5]
Operational Plan: From Receipt to Reaction
A systematic and well-documented workflow is critical to ensuring safety and reproducibility. The following procedural steps provide a clear guide for handling 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine in a laboratory setting.
Receiving and Storage
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
Label: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.
Store: Store the container in a tightly closed, designated area that is cool, dry, and well-ventilated.[7][8] Keep it away from incompatible materials such as strong oxidizing agents.[7][10]
Weighing and Handling
Causality: The primary goal during weighing and handling is to minimize the generation of dust and prevent any contact with the substance.
Work Area: Conduct all handling operations in a certified chemical fume hood to ensure adequate ventilation.[7]
Pre-use Inspection: Before handling, inspect your PPE for any defects.
Weighing:
Use a disposable weighing boat or paper.
Carefully transfer the required amount of the compound, avoiding any spills.
If a spill occurs, follow the accidental release measures outlined in Section 4.
Dissolution:
Add the solvent to the solid compound slowly to avoid splashing.
If heating is required, use a controlled heating mantle and ensure proper ventilation.
Post-handling:
Thoroughly wash hands and any exposed skin with soap and water after handling, even if gloves were worn.[7][8]
Clean the work area and any equipment used.
Accidental Release and Exposure Protocol
Preparedness is key to mitigating the impact of an accidental release or exposure.
Accidental Release
Evacuate: If a significant spill occurs, evacuate the immediate area.
Ventilate: Ensure the area is well-ventilated.
Containment: For minor spills, use a spill kit with absorbent, non-combustible material like dry sand or earth to contain the spill.[8]
Collection: Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[9]
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
Reporting: Report all spills to the laboratory supervisor.
Personal Exposure
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[4][8]
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][5]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Waste Disposal: A Commitment to Environmental Stewardship
As a halogenated organic compound, 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine and its contaminated waste must be treated as hazardous.
Segregation: Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing boats), in a designated, clearly labeled hazardous waste container for "Halogenated Organic Waste".[11] Do not mix with non-halogenated waste.[11]
Containerization: Use a robust, leak-proof container for waste collection.
Disposal: Dispose of the waste through an approved hazardous waste disposal facility in accordance with all local, regional, and national regulations.[5][7]
Workflow for Safe Handling
The following diagram illustrates the key decision points and actions for the safe handling of 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine.